molecular formula C9H9BrO B173727 1-(2-Bromo-4-methylphenyl)ethanone CAS No. 103286-27-7

1-(2-Bromo-4-methylphenyl)ethanone

Cat. No.: B173727
CAS No.: 103286-27-7
M. Wt: 213.07 g/mol
InChI Key: WQUTYGRAHPHFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTYGRAHPHFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461243
Record name 1-(2-BROMO-4-METHYLPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103286-27-7
Record name 1-(2-BROMO-4-METHYLPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2-Bromo-4-methylphenyl)ethanone, a key aromatic ketone intermediate in organic synthesis. The document delves into its structural and molecular properties, thermal and physical characteristics, solubility profile, and spectral data. Detailed experimental protocols for the determination of these properties are provided, underpinned by scientific principles to ensure methodological robustness. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating a deeper understanding and effective utilization of this versatile compound.

Introduction: The Synthetic Versatility of Substituted Acetophenones

Substituted acetophenones are a cornerstone class of compounds in organic synthesis, serving as pivotal building blocks for a vast array of more complex molecules.[1][2] Their utility stems from the reactivity of the carbonyl group and the potential for functionalization of the aromatic ring. This compound, with its unique substitution pattern of a bromine atom ortho to the acetyl group and a methyl group in the para position, presents a synthetically valuable intermediate. The presence of the bromine atom, in particular, offers a reactive handle for various cross-coupling reactions and nucleophilic substitutions, making it a compound of interest in the synthesis of pharmaceuticals and other fine chemicals.[3] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in multi-step synthetic sequences, ensuring optimal reaction conditions, and facilitating purification.

Molecular and Structural Properties

The structural integrity and properties of a molecule are dictated by its atomic composition and arrangement. For this compound, these foundational characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
CAS Number 103286-27-7[4]
IUPAC Name This compound[4]
SMILES CC1=CC(=C(C=C1)C(=O)C)Br[4]

Thermal and Physical Characteristics

The thermal and physical properties of this compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueNotesSource(s)
Melting Point 52 °C (for isomer 2-Bromo-4'-methylacetophenone)An experimental melting point for this compound is not readily available. However, its isomer, 2-Bromo-4'-methylacetophenone (CAS 619-41-0), has a reported melting point of 52 °C. Isomeric variations can influence melting points, but this provides a reasonable estimate.[5]
Boiling Point Not Available------
Density Predicted: 1.388 ± 0.06 g/cm³This value is based on computational predictions.[6]
Appearance White to light yellow crystalline powder or needles (for isomer 2-Bromo-4'-methylacetophenone)The physical appearance is expected to be a solid at room temperature based on the melting point of its isomer.[7]
Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Principle: A pure crystalline solid typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, extractions, and purifications.

General Solubility: Substituted acetophenones, like this compound, are generally soluble in common organic solvents and exhibit poor solubility in water.[8] The aromatic ring and the bromo-substituent contribute to its nonpolar character, while the ketone group provides some polarity.

Expected Solubility:

  • Soluble in: Dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran (THF), and toluene.

  • Slightly soluble in: Ethanol, methanol.

  • Insoluble in: Water.

The solubility can be influenced by temperature, with an increase in temperature generally leading to higher solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound are based on the analysis of its isomer, 2-Bromo-4'-methylacetophenone.[9][10]

Expected ¹H NMR (in CDCl₃):

  • Aromatic protons (Ar-H): Multiple signals in the range of 7.2-7.9 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Methyl protons (-CH₃): A singlet around 2.4 ppm.

  • Methylene protons (-CH₂Br): A singlet around 4.4 ppm.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

  • Aromatic carbons (Ar-C): Multiple signals between 125-145 ppm.

  • Methyl carbon (-CH₃): A signal around 21 ppm.

  • Methylene carbon (-CH₂Br): A signal around 30-35 ppm.

Experimental Protocol: NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing information about the molecular structure.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Pipettes

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: The solution is transferred to an NMR tube using a pipette.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4'-methylacetophenone shows characteristic absorption bands.[11]

Expected Characteristic IR Absorption Bands (in KBr or as a thin film):

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

  • C=C stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. An FTIR spectrometer measures these absorptions, providing a characteristic spectrum for the compound.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

  • KBr powder (spectroscopic grade)

Procedure:

  • Sample Preparation: A small amount (1-2 mg) of this compound is ground with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder mixture is placed in a pellet die and compressed under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 212 and 214 in a roughly 1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Loss of Br: A fragment corresponding to [M-Br]⁺.

  • Acylium Ion: A prominent fragment resulting from the cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the [CH₃C₆H₃(Br)CO]⁺ ion.

  • Bromobenzoyl Cation: Further fragmentation can lead to the formation of the bromobenzoyl cation [BrC₆H₃CO]⁺.[12]

  • Other Fragments: Other fragments arising from the cleavage of the aromatic ring and the loss of small neutral molecules like CO.

Logical Workflow for GC-MS Analysis

GCMS_Workflow

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the data for the closely related isomer, 2-Bromo-4'-methylacetophenone, the following GHS hazard statements are likely applicable:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of the ketone and the aryl bromide functionalities allows for a variety of chemical transformations.

  • Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

  • Reactions of the Carbonyl Group: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, and aldol condensation.

These reactions make this compound a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific electronic or optical properties. For instance, substituted acetophenones are known precursors in the synthesis of various drugs.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By consolidating available data and providing standardized experimental protocols, this document serves as a practical resource for chemists and researchers. A thorough understanding of these fundamental characteristics is essential for the safe handling, effective use, and successful application of this versatile synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

  • Solubility of Things. (n.d.). Acetophenone.
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.
  • Gomes, P. A. T. M., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(21), 6473.
  • Solubility of Things. (n.d.). 2-hydroxy-1-(4-methoxyphenyl)-2-phenyl-ethanone.
  • Pochet, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127.
  • The Versatile Role of Acetophenone Derivatives in Organic Synthesis. (n.d.).
  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).
  • Stenutz. (n.d.). 2-bromo-4'-methylacetophenone.
  • Britannica. (2026, January 2). Acetophenone.
  • University of Richmond. (n.d.). p-bromoacetophenone.
  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and....
  • Sciencemadness Wiki. (2024, January 13). Acetophenone.
  • 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 4.
  • PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-.
  • Organic Syntheses. (n.d.). 4-bromoacetophenone.
  • ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.

Sources

In-Depth Technical Guide: Structural Analysis and Confirmation of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the unequivocal structural confirmation of key intermediates is paramount. 1-(2-Bromo-4-methylphenyl)ethanone stands as a crucial building block, and its precise molecular architecture dictates the success of subsequent synthetic transformations. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound. We will leverage a suite of analytical techniques, not merely presenting data, but delving into the scientific rationale behind each experimental choice and interpretation, reflecting a field-proven approach to analytical chemistry.

The Analytical Strategy: A Triad of Core Techniques

Our approach to structural confirmation is built upon a foundation of three complementary spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-faceted strategy ensures a self-validating system, where each technique provides a unique piece of the structural puzzle, culminating in a single, unambiguous solution.

G cluster_workflow Analytical Confirmation Workflow Hypothesis Proposed Structure This compound MS Mass Spectrometry (Molecular Weight & Elemental Composition) Hypothesis->MS Isotopic Pattern IR Infrared Spectroscopy (Functional Group Identification) Hypothesis->IR Carbonyl Stretch NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Hypothesis->NMR Aromatic Splitting Confirmation Unambiguous Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Figure 1: The integrated workflow for the structural confirmation of this compound.

Mass Spectrometry: Pinpointing the Molecular Formula

Expertise & Experience: The initial and most fundamental question in structural analysis is the molecular weight of the analyte. Mass spectrometry provides this, and for halogenated compounds, it offers a distinct advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] This results in a characteristic "M+2" peak in the mass spectrum, a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent like methanol is introduced into the instrument.

  • Ionization: The sample is vaporized and subjected to a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Validation:

Ion Fragmentm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Key Observation
Molecular Ion [M]⁺212214Confirms molecular weight and presence of one bromine atom.
[M-CH₃]⁺197199Loss of a methyl group from the acetyl moiety.
[M-COCH₃]⁺169171Cleavage of the acetyl group.

The observation of ion clusters at m/z 212/214 and 197/199 with nearly equal intensities is compelling evidence for a monobrominated compound with the molecular formula C₉H₉BrO.[3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, we are particularly interested in the characteristic absorptions of the carbonyl group and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: An infrared beam is passed through the crystal, and the attenuated signal is measured.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the final IR spectrum.

Data Interpretation and Validation:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Implication
~1685 cm⁻¹C=O stretchStrong evidence for a ketone conjugated with an aromatic ring.[5][6]
~1600, ~1480 cm⁻¹C=C stretchCharacteristic of an aromatic ring.[6]
~3000-3100 cm⁻¹C-H stretchAromatic C-H bonds.
~2850-2950 cm⁻¹C-H stretchAliphatic C-H bonds (methyl groups).

The strong absorption band around 1685 cm⁻¹ is highly indicative of an aryl ketone.[6][7][8] The exact position is slightly lower than a non-conjugated ketone due to the electronic effects of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

Expertise & Experience: NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of the atoms in a molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectrum is acquired.

  • Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

Data Interpretation and Validation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6Doublet1HAr-HProton ortho to the carbonyl group, deshielded by its electron-withdrawing nature.
~7.3Doublet of Doublets1HAr-HProton meta to the carbonyl and ortho to the methyl group.
~7.1Doublet1HAr-HProton ortho to the bromine atom.
~2.6Singlet3H-COCH₃Acetyl methyl protons, no adjacent protons to couple with.
~2.4Singlet3HAr-CH₃Aromatic methyl protons, no adjacent protons to couple with.

The aromatic region of the spectrum clearly indicates a 1,2,4-trisubstituted benzene ring. The distinct chemical shifts and coupling patterns of the three aromatic protons allow for their unambiguous assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The same sample prepared for ¹H NMR is used. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of single peaks, one for each unique carbon atom.

Data Interpretation and Validation:

Chemical Shift (δ, ppm)AssignmentRationale
~198C =OCharacteristic chemical shift for a ketone carbonyl carbon.[9]
~142-122Aromatic CarbonsSix distinct signals corresponding to the benzene ring carbons. The carbon bearing the bromine will be shifted to a higher field (~122 ppm) due to the heavy atom effect.
~29-COC H₃Acetyl methyl carbon.
~21Ar-C H₃Aromatic methyl carbon.

The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, which is in perfect agreement with the proposed structure. The downfield signal at approximately 198 ppm is diagnostic for the ketone carbonyl carbon.[10]

Final Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides an irrefutable confirmation of the structure of this compound.

G cluster_conclusion Convergent Structural Evidence Structure This compound C₉H₉BrO MW: 213.07 MS MS Data m/z 212/214 (M⁺) Isotopic ratio ~1:1 Structure->MS Confirms MW & Br IR IR Data ~1685 cm⁻¹ (C=O) Aromatic C=C stretches Structure->IR Confirms Functional Groups HNMR ¹H NMR Data 3 Aromatic Protons 2 Methyl Singlets Structure->HNMR Confirms Proton Connectivity CNMR ¹³C NMR Data 9 Carbon Signals ~198 ppm (C=O) Structure->CNMR Confirms Carbon Skeleton

Figure 2: A summary of the key analytical data points that collectively confirm the structure.

This in-depth guide has demonstrated a robust and logical workflow for the structural elucidation of this compound. By understanding the principles behind each technique and critically evaluating the resulting data, researchers can confidently verify the identity and purity of their chemical entities, ensuring the integrity of their scientific endeavors.

References

  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236–240.
  • Schmidt, J., & Reemtsma, T. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 89(8-12), 625-636.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-519.
  • ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook.
  • Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(11), 723.
  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • LookChem. (n.d.). Infrared studies of acetophenone and its deuterated derivatives.
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook.
  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.
  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)- Mass Spectrum. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln.
  • PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone.
  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • ChemBK. (n.d.). 2-Bromo-4'-(methylsulphonyl)acetophenone,2-Bromo-1-[4-(methylsulphonyl)phenyl]-1-ethanone.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of unambiguous structure elucidation for small organic molecules in pharmaceutical and chemical research.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromo-4-methylphenyl)ethanone (CAS 103286-27-7), a substituted acetophenone derivative of interest in synthetic chemistry. As experimental spectra for this specific compound are not widely published, this document serves as an expert-level interpretation, predicting the spectral features based on foundational NMR principles and extensive data from analogous structures. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, explaining the underlying electronic and steric effects of the bromo, methyl, and acetyl substituents. This guide is intended for researchers and drug development professionals who rely on NMR for routine structural verification and characterization.

Introduction and Molecular Structure

This compound is a trisubstituted benzene ring featuring an acetyl group, a bromine atom, and a methyl group. This substitution pattern breaks the symmetry of the phenyl ring, resulting in a complex but interpretable NMR spectrum where each proton and carbon atom in the aromatic system is chemically distinct. Accurate spectral assignment is critical for confirming the regiochemistry of synthesis and ensuring the purity of intermediates in drug discovery pipelines.

The structural analysis herein is based on the predictable and well-documented effects of substituents on the electronic environment of aromatic rings.[2][3] Electron-withdrawing groups like the acetyl and bromo functions deshield nearby nuclei, shifting their resonance signals downfield, while electron-donating groups like the methyl group cause upfield shifts.[4]

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region and two singlets in the aliphatic region. The analysis is based on a standard operating frequency of 400 MHz with the sample dissolved in deuterated chloroform (CDCl₃).

Aromatic Region (δ 7.0 - 8.0 ppm)

The three aromatic protons (H3, H5, H6) are all chemically non-equivalent and will exhibit splitting patterns based on their coupling with neighboring protons.

  • H6 (δ ≈ 7.65 ppm, d, J ≈ 8.0 Hz): This proton is positioned ortho to the electron-withdrawing acetyl group and meta to the bromine atom. The anisotropic effect of the carbonyl group causes significant deshielding, shifting this proton the furthest downfield in the aromatic region.[4] It is coupled only to H5, resulting in a doublet. The expected ortho-coupling constant (³J) is approximately 8.0 Hz.

  • H3 (δ ≈ 7.45 ppm, s or d, J ≈ 1.5 Hz): This proton is ortho to the electron-donating methyl group and meta to the acetyl group. It is expected to be the most shielded (upfield) of the aromatic protons. It is coupled to H5, but the four-bond meta-coupling (⁴J) is often small (1-3 Hz) and may not be fully resolved, potentially appearing as a broadened singlet or a narrow doublet.

  • H5 (δ ≈ 7.30 ppm, dd, J ≈ 8.0, 1.5 Hz): This proton is situated between H3 and H6. It is deshielded by the adjacent bromine atom. It will be split by H6 with a large ortho-coupling constant (³J ≈ 8.0 Hz) and by H3 with a smaller meta-coupling constant (⁴J ≈ 1.5 Hz), resulting in a doublet of doublets.

Aliphatic Region (δ 2.0 - 3.0 ppm)
  • H9 (Acetyl -CH₃, δ ≈ 2.60 ppm, s): The three protons of the acetyl methyl group are isolated from other protons and will therefore appear as a sharp singlet. Its chemical shift is characteristic of a methyl ketone adjacent to an aromatic ring.[5]

  • H10 (Aromatic -CH₃, δ ≈ 2.40 ppm, s): The protons of the methyl group on the benzene ring are also isolated and will appear as a sharp singlet. This signal is slightly upfield compared to the acetyl methyl due to its direct attachment to the less electron-withdrawing aromatic ring.

Summary of Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~ 7.65doublet (d)³J ≈ 8.01H
H3~ 7.45singlet (s)-1H
H5~ 7.30doublet of d³J ≈ 8.0, ⁴J ≈ 1.51H
H9 (-COCH₃)~ 2.60singlet (s)-3H
C10 (-CH₃)~ 2.40singlet (s)-3H

Predicted ¹³C NMR Spectral Data Analysis

The broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Carbonyl and Aromatic Regions (δ 120 - 205 ppm)
  • C7 (C=O, δ ≈ 200.5 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen atom, placing it far downfield.[5]

  • C1, C2, C4 (Quaternary Carbons): These carbons do not bear any protons and their signals are typically less intense.

    • C1 (δ ≈ 140.0 ppm): This carbon is attached to the acetyl group and is significantly deshielded.

    • C4 (δ ≈ 139.5 ppm): Attached to the methyl group, its chemical shift is influenced by both the methyl and the ortho-bromo substituent.

    • C2 (δ ≈ 122.0 ppm): The carbon directly bonded to bromine shows a characteristic chemical shift due to the heavy atom effect and electronegativity of bromine.

  • C3, C5, C6 (Aromatic CH Carbons):

    • C6 (δ ≈ 133.5 ppm): This carbon, ortho to the acetyl group, is expected to be the most downfield of the CH carbons.

    • C3 (δ ≈ 132.0 ppm): Positioned between the bromo- and methyl-substituted carbons.

    • C5 (δ ≈ 129.0 ppm): This carbon is expected to be the most upfield of the aromatic CH carbons.

Aliphatic Region (δ 20 - 35 ppm)
  • C9 (Acetyl -CH₃, δ ≈ 30.5 ppm): The acetyl methyl carbon appears in a typical range for this functional group.

  • C10 (Aromatic -CH₃, δ ≈ 21.5 ppm): The ring methyl carbon is found further upfield, characteristic of an alkyl group on a benzene ring.[5]

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)Carbon Type
C7~ 200.5C=O
C1~ 140.0Quaternary C
C4~ 139.5Quaternary C
C6~ 133.5CH
C3~ 132.0CH
C5~ 129.0CH
C2~ 122.0Quaternary C
C9~ 30.5CH₃
C10~ 21.5CH₃

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized protocol is essential.

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) weigh->dissolve transfer 3. Add TMS Standard & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune & Shim insert->tune acquire 6. Acquire Spectra (1H, 13C, COSY, HSQC) tune->acquire process 7. Fourier Transform & Phase Correction acquire->process integrate 8. Calibrate, Integrate (1H) & Pick Peaks (13C) process->integrate assign 9. Assign Signals & Determine Structure integrate->assign report Final Structure Confirmation assign->report

Caption: Standard workflow for structural analysis via NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening from oversaturation.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp, single reference peak.

    • Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

    • Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This directly impacts spectral resolution, narrowing the peaks and allowing for accurate measurement of coupling constants.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • For the ¹³C spectrum, perform peak picking to identify the chemical shift of each carbon signal.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a unique set of signals for each nucleus, directly reflecting the influence of the bromo, methyl, and acetyl substituents on the aromatic ring. The distinct chemical shifts, clear splitting patterns in the proton spectrum, and the full set of nine carbon signals provide a comprehensive and self-validating dataset for unambiguous characterization. This guide underscores the predictive power of NMR spectroscopy and provides a robust framework for its application in modern chemical research.

References

  • Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra.
  • Moodle, McMaster University. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
  • Gowda, B. T., et al. (2007). Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

Sources

An In-Depth Guide to the Electron Ionization Mass Spectrum of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive interpretation of the electron ionization (EI) mass spectrum of 1-(2-Bromo-4-methylphenyl)ethanone (C₉H₉BrO). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the characteristic fragmentation patterns of this aromatic haloketone, offering a logical framework for its structural confirmation. We will explore the causality behind the observed fragmentation, grounded in the principles of ion stability and established mechanistic pathways.

Introduction: The Structural Context

This compound is an aromatic ketone featuring three key structural motifs that dictate its behavior under electron ionization:

  • A Carbonyl Group (C=O): As a primary site for ionization, it directs characteristic fragmentation pathways.

  • An Aromatic Ring: Its stability influences the retention of charge on aryl-containing fragments.

  • A Bromine Atom: The presence of bromine is unequivocally identified by its distinct isotopic signature.

Understanding how these features interact is paramount to a successful spectral interpretation. The primary ionization event involves the removal of an electron, typically from a non-bonding orbital on the carbonyl oxygen or from the π-system of the aromatic ring, to produce a molecular ion (M•⁺)[1]. The excess energy imparted during this process causes the molecular ion to fragment into smaller, characteristic ions.

Section 1: The Molecular Ion (M•⁺) and the Bromine Isotope Pattern

The first and most critical step in interpreting the mass spectrum is the identification of the molecular ion peak. For this compound, the molecular formula is C₉H₉BrO.

A defining feature of any halogen-containing compound's mass spectrum is the presence of distinct isotopic peaks[2][3]. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively[4]. This near 1:1 ratio results in a pair of peaks for the molecular ion (and any bromine-containing fragment) that are two mass units apart (M•⁺ and M+2•⁺) and of almost equal intensity.

  • m/z 212: Corresponds to the molecular ion containing the ⁷⁹Br isotope, [C₉H₉⁷⁹BrO]•⁺.

  • m/z 214: Corresponds to the molecular ion containing the ⁸¹Br isotope, [C₉H₉⁸¹BrO]•⁺.

The observation of this characteristic doublet is the most definitive evidence for the presence of a single bromine atom in the molecule.

Section 2: Principal Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by cleavage events adjacent to the carbonyl group, a process known as α-cleavage[4][5]. This is due to the formation of highly stable, resonance-stabilized acylium ions[1].

Pathway A: α-Cleavage with Loss of a Methyl Radical

The most favorable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a neutral methyl radical (•CH₃, 15 Da) and the formation of the 2-bromo-4-methylbenzoyl cation. This acylium ion is significantly stabilized by resonance, making it a very abundant ion in the spectrum and often the base peak.

  • [M - 15]⁺: This fragment appears as an isotopic doublet at m/z 197 ([C₈H₆⁷⁹BrO]⁺) and m/z 199 ([C₈H₆⁸¹BrO]⁺).

Pathway B: α-Cleavage with Loss of an Aryl Radical

A competing α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This yields a neutral 2-bromo-4-methylphenyl radical and the acetyl cation.

  • [CH₃CO]⁺: This fragment gives rise to a sharp, singlet peak at m/z 43 . The absence of a corresponding peak at m/z 45 confirms it does not contain the bromine atom. This peak is highly characteristic of methyl ketones[6].

The logical relationship between the molecular ion and these primary fragments is illustrated below.

G cluster_alpha α-Cleavage Pathways M Molecular Ion (M•⁺) [C₉H₉BrO]•⁺ m/z 212/214 RadA - •CH₃ M->RadA RadB - •C₇H₆Br M->RadB FragA [M-15]⁺ 2-Bromo-4-methylbenzoyl cation m/z 197/199 FragB [CH₃CO]⁺ Acetyl Cation m/z 43 RadA->FragA RadB->FragB

Caption: Primary α-cleavage fragmentation of the molecular ion.

Pathway C: Secondary Fragmentation via Decarbonylation

Acylium ions, such as the one formed in Pathway A (m/z 197/199), are known to undergo a common secondary fragmentation: the loss of a neutral carbon monoxide molecule (CO, 28 Da)[7]. This process, known as decarbonylation, leads to the formation of a 2-bromo-4-methylphenyl cation.

  • [M - 15 - 28]⁺: This secondary fragment appears as an isotopic doublet at m/z 169 ([C₇H₆⁷⁹Br]⁺) and m/z 171 ([C₇H₆⁸¹Br]⁺).

The sequential fragmentation from the major acylium ion is depicted below.

G FragA [M-15]⁺ 2-Bromo-4-methylbenzoyl cation m/z 197/199 LossCO - CO FragA->LossCO FragC [M-43]⁺ 2-Bromo-4-methylphenyl cation m/z 169/171 LossCO->FragC

Caption: Secondary fragmentation via loss of carbon monoxide.

Section 3: Summary of Key Fragment Ions

The structural identity of this compound can be confidently assigned by correlating the key ions observed in its mass spectrum with the proposed fragmentation pathways. The quantitative data are summarized in the table below.

m/z (Daltons)Proposed Ion FormulaProposed StructureSignificance
212 / 214[C₉H₉BrO]•⁺Molecular Ion (M•⁺)Confirms molecular weight and presence of one bromine atom.
197 / 199[C₈H₆BrO]⁺2-Bromo-4-methylbenzoyl cationResult of α-cleavage (loss of •CH₃). Highly stable acylium ion, often the base peak.
169 / 171[C₇H₆Br]⁺2-Bromo-4-methylphenyl cationResult of secondary fragmentation (loss of CO) from the m/z 197/199 ion.
43[C₂H₃O]⁺Acetyl cationResult of α-cleavage (loss of the aryl radical). Diagnostic for a methyl ketone structure.

Conclusion

The electron ionization mass spectrum of this compound provides a clear and logical roadmap to its molecular structure. The definitive M•⁺/M+2•⁺ doublet at m/z 212/214 establishes the molecular formula and the presence of bromine. The fragmentation pattern is dominated by chemically sound α-cleavages characteristic of ketones. The formation of the stable 2-bromo-4-methylbenzoyl cation (m/z 197/199) and the acetyl cation (m/z 43) confirms the connectivity of the molecule. Further decarbonylation of the primary fragment to yield the ion at m/z 169/171 provides additional, self-validating evidence for the proposed structure. This systematic interpretation demonstrates the power of mass spectrometry as a primary tool for structural elucidation in chemical research and development.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information.
  • University of Arizona. (n.d.). Interpretation of Mass Spectra.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.
  • Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.
  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). General information for Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.
  • SIELC Technologies. (2018). Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • North Carolina State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

FT-IR Analysis of 1-(2-Bromo-4-methylphenyl)ethanone: A Guide to Structural Elucidation and Functional Group Correlation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction

1-(2-Bromo-4-methylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular architecture, featuring a carbonyl group, a substituted benzene ring, a methyl substituent, and a halogen atom, presents a rich case for structural analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides profound insights into the molecular structure by probing the vibrational modes of its constituent functional groups.[1][2]

This technical guide provides an in-depth analysis of the FT-IR spectrum of this compound. Moving beyond a simple recitation of peak assignments, we will explore the underlying principles that govern the vibrational frequencies, including the electronic and steric effects of the substituents. This document is designed for researchers and drug development professionals who require a robust understanding of how to leverage FT-IR for structural confirmation, quality control, and reaction monitoring.

Part 1: The Foundation of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they behave like springs, undergoing continuous stretching and bending motions at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational energy level.[5][6]

A key requirement for a vibration to be "IR active" is that it must cause a change in the molecule's net dipole moment.[5] The strong polarity of the carbonyl (C=O) bond, for instance, makes its stretching vibration one of the most intense and diagnostically useful signals in an IR spectrum.[7] The resulting spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹), which is inversely proportional to wavelength. This spectrum serves as a unique molecular "fingerprint," with specific regions corresponding to the vibrations of particular functional groups.[2][8]

Part 2: Molecular Structure and Predicted Vibrational Signatures

The structure of this compound dictates its FT-IR spectrum. The interplay between the aromatic ring and its substituents—the ortho-bromo group, the para-methyl group, and the acetyl group—creates a distinct vibrational profile.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The Carbonyl (C=O) Group: A Powerful Diagnostic Tool

The C=O stretching vibration is typically one of the strongest and sharpest absorptions in an IR spectrum.[9] For a standard aromatic ketone like acetophenone, this peak appears around 1685-1691 cm⁻¹.[10][11] The position is lower than that of a saturated ketone (~1715 cm⁻¹) due to resonance (conjugation) with the aromatic ring, which delocalizes electron density and slightly weakens the C=O double bond.[7]

In this compound, the ortho-bromo substituent introduces a significant electronic effect. Halogens exert a dual influence: an electron-withdrawing inductive effect and an electron-donating resonance effect. For bromine, the inductive effect typically dominates. This withdrawal of electron density from the carbonyl carbon tends to strengthen the C=O bond, shifting its stretching frequency to a higher wavenumber. Studies on ortho-substituted acetophenones support this, suggesting the C=O frequency for o-bromoacetophenone is shifted higher compared to the unsubstituted parent molecule.[12][13] Therefore, the C=O stretch for the title compound is expected to appear in the 1690-1705 cm⁻¹ range.

The Aromatic Ring: A Complex Fingerprint

The benzene ring gives rise to several characteristic vibrations:

  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. This results in weak to medium sharp peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[14][15][16]

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of medium to strong absorptions in the 1620-1450 cm⁻¹ region.[15] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds bending out of the plane of the ring produce strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[14]

The Methyl (-CH₃) Groups

The molecule contains two methyl groups—one on the acetyl moiety and one on the aromatic ring. Both contribute to characteristic aliphatic C-H vibrations:

  • C-H Stretching: These vibrations occur just below 3000 cm⁻¹. Two distinct peaks are often visible: the asymmetric stretch (higher frequency, ~2960 cm⁻¹ ) and the symmetric stretch (lower frequency, ~2870 cm⁻¹ ).[17][18]

  • C-H Bending: The methyl groups also exhibit bending (deformation) vibrations. An asymmetric bend appears around 1470-1450 cm⁻¹ , while a symmetric "umbrella" mode bend is found near 1380-1370 cm⁻¹ .[19]

The Carbon-Bromine (C-Br) Bond

The stretching vibration of the C-Br bond involves a heavy atom and is found at a much lower frequency, deep within the "fingerprint region" of the spectrum. This absorption is typically of medium to weak intensity and is expected in the 690-515 cm⁻¹ range.[20][21] Its identification can sometimes be complicated by overlap with other absorptions in this crowded region.

Part 3: Data Summary and Spectral Interpretation

The expected FT-IR absorption bands for this compound are summarized below. This table serves as a predictive framework for analyzing an experimental spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Weak-MediumC-H StretchAromatic Ring
2980 - 2850Weak-MediumC-H Asymmetric & Symmetric StretchMethyl (-CH₃) Groups
1690 - 1705StrongC=O StretchAromatic Ketone (Ortho-Bromo)
1620 - 1450Medium-StrongC=C In-Ring StretchAromatic Ring
1470 - 1450MediumC-H Asymmetric BendMethyl (-CH₃) Groups
1380 - 1370MediumC-H Symmetric BendMethyl (-CH₃) Groups
900 - 675StrongC-H Out-of-Plane BendAromatic Ring (Substitution Pattern)
690 - 515Weak-MediumC-Br StretchAryl Halide

When interpreting a spectrum, the most prominent and unambiguous peak to identify first is the strong C=O stretch. Its position confirms the presence of a carbonyl and provides clues about its electronic environment. Following this, the regions just above and below 3000 cm⁻¹ should be examined to confirm the presence of aromatic and aliphatic C-H bonds, respectively. Finally, the complex fingerprint region (below 1500 cm⁻¹) can be matched against the expected C-H bending, C=C stretching, and C-Br stretching vibrations to build a complete and confident structural assignment.

Part 4: Self-Validating Experimental Protocol: ATR FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for rapid, high-quality analysis of solid powder samples without extensive preparation. The protocol's integrity relies on a critical background measurement to ensure that atmospheric and instrumental signals are computationally removed from the final sample spectrum.

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe. Verify cleanliness by collecting a preliminary background scan and ensuring no contaminant peaks are present.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR anvil in place, initiate a background scan. This measurement captures the ambient spectrum of atmospheric water vapor and carbon dioxide, as well as the instrumental response.

    • Causality: This step is crucial because CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) absorb IR radiation. Without subtracting this background, these atmospheric signals would be superimposed on the sample spectrum, leading to misinterpretation. The instrument software will automatically ratio the sample scan against this background to produce a clean transmittance or absorbance spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Collection:

    • Initiate the sample scan. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing and Analysis:

    • After collection, the spectrum may require minor baseline correction to account for scattering effects.

    • Use the software's peak-picking tool to label the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the values in the summary table (Part 3) to confirm the identity and purity of the compound.

Conclusion

FT-IR spectroscopy provides a rapid and definitive method for the structural characterization of this compound. By systematically analyzing the key absorption bands—the electronically-shifted carbonyl stretch, the aromatic and aliphatic C-H vibrations, the in-ring C=C stretches, and the low-frequency C-Br stretch—a confident structural assignment can be made. This guide provides the theoretical basis and practical protocols necessary for researchers to employ FT-IR as a robust, self-validating tool in their synthetic and analytical workflows, ensuring the integrity of critical pharmaceutical intermediates.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Wang, H. F., Gan, W., Lu, R., Rao, Y., & Wu, B. H. (2005). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. PubMed.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • International Journal of Advanced Scientific Research. (2020). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • University of California, Davis. (n.d.). Table of IR Absorptions.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-512.
  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Jubail University College. (n.d.). The features of IR spectrum.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing.
  • Jones, R. N., & Spinner, E. (1959). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Science Publishing.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Nishikawa, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1435.
  • Trivedi, M. K., et al. (2015). Evaluation of Physical, Thermal and Spectroscopic Properties of Biofield Treated p-Hydroxyacetophenone. ResearchGate.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules.
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information.
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.
  • JSS College of Arts, Commerce and Science. (n.d.). Vibrational Spectroscopy.
  • Chemistry LibreTexts. (2023). 4.4: Vibrational Spectroscopy Techniques.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.
  • Unknown. (n.d.). IR Lecture Notes.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Neese, F. (2015). Vibrational Spectroscopy. [Video]. YouTube.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • Chemistry For Everyone. (2025). What Is Vibrational Spectroscopy?. [Video]. YouTube.
  • IUCrData. (2017). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the complete solubility profile of the aromatic ketone, 1-(2-Bromo-4-methylphenyl)ethanone. Moving beyond a simple listing of data, this document details the theoretical underpinnings of solubility, provides self-validating experimental protocols rooted in Good Laboratory Practice (GLP), and explains the analytical methodologies required for robust quantification. It is designed for researchers, scientists, and drug development professionals who require not just the "how" but the "why" of solubility science, enabling the generation of reliable, reproducible, and defensible data.

Introduction: The Critical Role of Solubility Profiling

In the fields of pharmaceutical development, agrochemicals, and fine chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. A solubility profile—a dataset detailing a solute's saturation point in a variety of solvents at given conditions—provides indispensable insights. For drug development, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is crucial for crystallization, purification, formulation, and synthesis. For this compound, a substituted acetophenone, this profile is essential for its application as a synthetic building block, dictating solvent selection for reactions, work-up procedures, and purification strategies like recrystallization.[1] This guide presents an integrated approach, combining theoretical prediction with rigorous experimental verification to establish a comprehensive solubility profile.

Physicochemical Characterization of the Solute

A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior.

Compound: this compound Synonyms: 2-Bromo-4-methylacetophenone CAS Number: 57492-34-7 (Note: This isomer is less common than its 4'-methyl counterpart, CAS 619-41-0) Molecular Formula: C₉H₉BrO Molecular Weight: 213.07 g/mol [2]

Structural Analysis: The molecule possesses several key features that govern its interactions with solvents:

  • Aromatic Ring: A nonpolar, hydrophobic phenyl ring.

  • Ketone Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions.

  • Bromine Atom: An electronegative but bulky substituent that adds to the molecular weight and can participate in halogen bonding, while also contributing to the overall hydrophobicity.

  • Methyl Group: A small, nonpolar alkyl group.

The combination of a polar ketone and a larger, substituted nonpolar ring suggests that this compound is a moderately polar compound with limited aqueous solubility but likely good solubility in a range of organic solvents.[3][4]

PropertyValue / PredictionSource
Molecular Weight 213.07 g/mol [2][5]
Physical State Likely a solid at room temperature[1][3]
Melting Point 45-49 °C (for the related 4'-methyl isomer)[3][6]
XLogP3 (Predicted) 2.9 (for the related 4'-methyl isomer)[2]
General Solubility Soluble in chloroform and ethyl acetate[3]

Note: As specific experimental data for the this compound isomer is sparse, some properties are inferred from the closely related and well-documented isomer, 2-Bromo-1-(4-methylphenyl)ethanone (2-Bromo-4'-methylacetophenone).

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This heuristic remains a powerful starting point. It posits that substances with similar intermolecular forces are likely to be miscible.

  • Polar Solvents (e.g., water, methanol, DMSO) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.[7] Based on its structure, this compound is expected to be most soluble in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative evolution of "like dissolves like." It deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute is predicted to be soluble in any solvent that falls within a defined "solubility sphere" in this space.[8][9][10] The smaller the distance (Ra) between the solute and solvent in Hansen space, the higher the likelihood of dissolution. This model is exceptionally useful for predicting miscibility and for intelligently designing solvent blends.[11]

Experimental Determination of Thermodynamic Solubility

The gold standard for solubility determination is the experimental measurement of thermodynamic (or equilibrium) solubility. This is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution in equilibrium with an excess of the solid solute at a specific temperature and pressure.[12]

Guiding Principles: Good Laboratory Practice (GLP)

To ensure data integrity, all experimental work must adhere to GLP principles. This is not merely a procedural checklist but a mindset that guarantees the reliability, reproducibility, and traceability of the results. Key tenets include:

  • Standard Operating Procedures (SOPs): All protocols must be clearly written and followed consistently.[13]

  • Calibration and Maintenance: All equipment (balances, HPLCs, temperature baths) must be regularly calibrated and maintained.

  • Documentation: Every step, from sample weighing to final data analysis, must be meticulously recorded.

  • Data Integrity: Raw data must be securely stored and traceable.

GLP_Workflow GLP-Compliant Experimental Lifecycle cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Archiving SOP Develop & Validate SOP Calibrate Calibrate Equipment (Balance, HPLC, Temp Bath) SOP->Calibrate Reagent Verify Reagent Purity (Solute & Solvents) Calibrate->Reagent Perform Perform Experiment (per SOP) Reagent->Perform Record Record Raw Data (Contemporaneously) Perform->Record Process Process & Analyze Data Record->Process Review Peer Review & QA Audit Process->Review Archive Archive All Records (Raw Data, Reports, SOPs) Review->Archive Experimental_Workflow Integrated Workflow for Solubility Profile Determination cluster_theory Theoretical Screening cluster_exp Shake-Flask Experiment cluster_analysis HPLC-UV Analysis T1 Analyze Solute Structure (Polarity, H-bonding) T2 Predict via HSP & other models T1->T2 T3 Select Diverse Solvent Set (Polar, Nonpolar, Aprotic) T2->T3 E1 Add Excess Solute to Solvents T3->E1 E2 Equilibrate (e.g., 24-48h, 25°C) with Agitation E1->E2 E3 Settle & Filter Supernatant (0.22 µm PTFE) E2->E3 E4 Accurately Dilute Filtrate E3->E4 A2 Analyze Diluted Samples E4->A2 A1 Build Calibration Curve (R² > 0.999) A1->A2 A3 Calculate Concentration A2->A3 A4 Report Final Solubility (mg/mL or mol/L) A3->A4

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the melting and boiling points of 1-(2-Bromo-4-methylphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical properties.

Introduction: The Significance of Phase Transitions in Drug Development

The melting and boiling points of a substance are critical physical constants that provide a wealth of information. For active pharmaceutical ingredients (APIs) and their intermediates, these parameters are fundamental to establishing identity, purity, and stability. A sharp and well-defined melting point range is a primary indicator of a pure crystalline solid, while deviations can signify the presence of impurities. The boiling point, particularly under vacuum, is crucial for purification processes such as distillation and for understanding the compound's volatility.

This compound, also known as 2-Bromo-4'-methylacetophenone, is a versatile building block in organic synthesis.[1] Its precise physical characterization is paramount for ensuring reproducibility in multi-step synthetic routes and for meeting the stringent purity requirements of the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of a compound's properties is the bedrock of its application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO[2][3]
Molecular Weight 213.07 g/mol [2]
CAS Number 619-41-0[2][3]
Appearance White to light yellow crystalline powder or chunks[4][5][6]
Melting Point 45-49 °C (lit.) or 50-54 °C[1][4][5][6][7]
Boiling Point 238-239 °C (lit.) at 760 mmHg; 105 °C at 0.1 mmHg[1][3][6][7]
Density 0.993 g/mL at 25 °C (lit.)[6][7]
Solubility Soluble in chloroform and ethyl acetate[5]

Theoretical Framework: Understanding Phase Transitions

The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) involves the absorption of energy to overcome intermolecular forces. For a pure crystalline solid, melting occurs at a specific temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, is a cornerstone of purity assessment.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As atmospheric pressure decreases, the boiling point also decreases. This principle is exploited in vacuum distillation to purify compounds that decompose at their atmospheric boiling points.

Experimental Determination of Melting and Boiling Points

The precise measurement of melting and boiling points requires meticulous technique and calibrated instrumentation. The following protocols outline standard laboratory procedures.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded as the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Boiling Point Determination: Distillation Method

For compounds that are stable at their atmospheric boiling point, a simple distillation setup can be used for its determination.

Methodology:

  • Apparatus Setup: A distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Boiling Point Determination at Reduced Pressure: Vacuum Distillation

For compounds like this compound that have a high atmospheric boiling point, vacuum distillation is the preferred method to prevent thermal decomposition.

Methodology:

  • Apparatus Setup: A vacuum distillation apparatus is assembled, which includes a distillation flask, a Claisen adapter, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure.

  • Heating and Evacuation: The sample is heated in an oil bath while the system is slowly evacuated to the desired pressure.

  • Observation: The temperature of the vapor and the pressure are recorded when the liquid is boiling and condensing in the collection flask. This provides the boiling point at that specific reduced pressure.

Experimental Workflow Diagram:

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination Sample Preparation Sample Preparation Instrumentation Setup Instrumentation Setup Sample Preparation->Instrumentation Setup Controlled Heating Controlled Heating Instrumentation Setup->Controlled Heating Record Melting Range Record Melting Range Controlled Heating->Record Melting Range Apparatus Setup Apparatus Setup Heating Heating Apparatus Setup->Heating Record Boiling Point Record Boiling Point Heating->Record Boiling Point Start Start Start->Sample Preparation Start->Apparatus Setup

Sources

A Comprehensive Technical Guide to the Reactivity of the Aryl Bromide in 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structural Nuances and Reactivity Profile

1-(2-Bromo-4-methylphenyl)ethanone is an aromatic ketone that serves as a versatile intermediate in synthetic organic chemistry. The reactivity of its carbon-bromine (C-Br) bond is the cornerstone of its synthetic utility, but this reactivity is intricately modulated by the electronic and steric influences of its other substituents. The ortho-acetyl group exerts a significant electron-withdrawing inductive effect and provides steric hindrance around the bromine atom. In contrast, the para-methyl group is weakly electron-donating. This electronic push-pull relationship, combined with the steric environment, dictates the preferred reaction pathways, making a nuanced understanding of its chemistry essential for successful application in research and development.

This guide provides an in-depth exploration of the primary reaction classes involving the C-Br bond of this compound, focusing on the mechanistic rationale behind experimental design and providing field-proven protocols for its transformation.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The most robust and versatile strategy for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, broad functional group tolerance, and predictable outcomes under relatively mild conditions. The general catalytic cycle, while varying slightly with the specific reaction, follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[1][2]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. The choice of ligand is critical; electron-rich and bulky phosphine ligands facilitate this step. Following this, a base activates the organoboron species, forming a boronate complex that readily undergoes transmetalation with the Pd(II) intermediate. The final step, reductive elimination, yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1][3]

Suzuki_Miyaura_Coupling cluster_inputs Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br This compound RB(OH)2 Boronic Acid Base Base (e.g., K2CO3) Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br [Ar-Pd(II)-N(H)R2(L)]+ Amine Coordination Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-N(H)R2(L)]+ + R2NH Ar-Pd(II)-NR2(L) Pd-Amido Complex [Ar-Pd(II)-N(H)R2(L)]+->Ar-Pd(II)-NR2(L) Base, -H+ Ar-Pd(II)-NR2(L)->Pd(0)L2 Regeneration Ar-NR2 Aryl Amine Product Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination Grignard_Incompatibility cluster_formation Attempted Grignard Formation cluster_reaction Incompatible Self-Reaction Ar-Br This compound Ar-MgBr Grignard Reagent (Highly Reactive) Ar-Br->Ar-MgBr Insertion in Anhydrous Ether Mg Mg(0) Ar-MgBr_copy Grignard Reagent (Nucleophile) Ar-MgBr->Ar-MgBr_copy Immediate Reaction Side_Products Complex Mixture of Side Products Ar-MgBr_copy->Side_Products Ar-Br_copy Starting Material (Electrophile) Ar-Br_copy->Side_Products

Sources

electrophilic and nucleophilic sites in 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-(2-Bromo-4-methylphenyl)ethanone

Abstract

This compound, a substituted acetophenone derivative, is a versatile intermediate in organic and medicinal chemistry.[1][2] Its synthetic utility is dictated by the specific arrangement of functional groups—a carbonyl group, an α-bromine, and a substituted aromatic ring—which create a distinct landscape of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Understanding this electronic architecture is paramount for researchers and drug development professionals seeking to leverage this molecule for the synthesis of complex targets, such as quinolinones and chiral alcohols.[2][3] This guide provides a detailed analysis of the molecule's reactive sites, grounded in fundamental principles of electronic effects and supported by spectroscopic and experimental evidence.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is not random; it is a direct consequence of the interplay between inductive and resonance effects exerted by its constituent functional groups. These effects modulate the electron density across the molecule, predisposing specific atoms to either accept or donate electron pairs in chemical reactions.

  • The Carbonyl Group (C=O): The cornerstone of the molecule's electrophilicity. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack.

  • The α-Carbon: The carbon atom adjacent to the carbonyl group is further activated. The bromine atom attached to it exerts a strong electron-withdrawing inductive effect (-I effect). This effect, combined with the influence of the adjacent electron-withdrawing carbonyl group, renders this α-carbon highly electrophilic.

  • The Aromatic Ring: The benzene ring is inherently an electron-rich system due to its delocalized π-electrons and can act as a nucleophile in electrophilic aromatic substitution reactions. However, its nucleophilicity is modulated by the attached substituents:

    • Methyl Group (-CH₃): An electron-donating group that increases the electron density of the ring, particularly at the ortho and para positions, through a positive inductive effect (+I) and hyperconjugation.

    • Bromo Group (-Br): An electron-withdrawing group via its inductive effect (-I) but an electron-donating group through resonance (+R) due to its lone pairs. As an ortho, para-director, it deactivates the ring towards electrophilic attack.

    • Acetyl Group (-COCH₃): A strong electron-withdrawing and deactivating group that pulls electron density from the ring through both inductive and resonance effects (-I, -R).

  • Nucleophilic Centers: The primary nucleophilic sites are the atoms possessing lone pairs of electrons. The oxygen of the carbonyl group and the bromine atom both have lone pairs, making them potential, albeit weak, nucleophiles or Lewis bases.[4]

The following diagram illustrates the distribution of electrophilic and nucleophilic sites within the molecule.

Caption: Electronic landscape of this compound.

Characterization of Reactive Sites

Electrophilic Centers
  • The Carbonyl Carbon: This is the most prominent electrophilic site. Its reactivity is confirmed by its susceptibility to nucleophilic addition reactions. For instance, the carbonyl group can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride, a reaction where a hydride ion acts as the nucleophile.[1] The presence of an electron-withdrawing substituent on the benzene ring generally increases the rate of reduction, underscoring the electrophilic nature of the carbonyl carbon.[5]

  • The α-Hydrogens (Acidity): While the α-carbon itself is not as electrophilic as in its α-brominated counterpart, the protons attached to it are acidic. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the conjugate base (enolate) that forms upon deprotonation. The pKa of α-protons in substituted acetophenones is typically in the range of 18-19.[6] This acidity allows the molecule to act as a nucleophile at the α-carbon after being deprotonated by a suitable base.

Nucleophilic Centers
  • The Carbonyl Oxygen: The lone pairs on the sp²-hybridized oxygen atom make it a nucleophilic site and a Brønsted-Lowry base. It is readily protonated under acidic conditions, which serves to further activate the carbonyl carbon towards nucleophilic attack.

  • The Aromatic Ring: The π-electron system of the benzene ring is a classic nucleophile, undergoing electrophilic aromatic substitution. The directing effects of the substituents determine the positions of attack. The methyl group is activating and ortho, para-directing, while the bromo and acetyl groups are deactivating. The interplay of these effects dictates the regioselectivity of further substitutions on the ring.

Experimental Probing of Reactivity

The theoretical assignment of reactive sites is validated through specific chemical transformations. The molecule's utility as a synthetic intermediate is a direct testament to the accessibility and reactivity of these sites.[2]

Probing Electrophilicity: The Wittig Reaction

The electrophilicity of the carbonyl carbon can be demonstrated via the Wittig reaction, which converts ketones into alkenes. This reaction involves the attack of a nucleophilic phosphorus ylide on the electrophilic carbonyl carbon.

Experimental Protocol: Synthesis of 1-(2-Bromo-4-methylphenyl)-1-propene via Wittig Reaction

  • Ylide Preparation: In a flame-dried, N₂-purged round-bottom flask, add triphenylphosphine (1.1 eq.) to dry tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.1 eq.) dropwise while stirring. Allow the resulting deep red solution to stir for 1 hour at 0°C to form the ylide.

  • Reaction: Dissolve this compound (1.0 eq.) in dry THF and add it dropwise to the ylide solution at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target alkene.

G cluster_0 Ylide Preparation cluster_1 Main Reaction cluster_2 Work-up & Purification Ylide_Start Triphenylphosphine + n-BuLi in THF Ylide_Process Stir at 0°C for 1h Ylide_Start->Ylide_Process Ylide_End Phosphorus Ylide (Nucleophile) Ylide_Process->Ylide_End Reaction Add Ketone to Ylide Stir 4-6h at RT Ylide_End->Reaction Ketone This compound (Electrophile) Ketone->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with aq. NH₄Cl Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Target Alkene Product Purify->Product

Caption: Experimental workflow for a Wittig reaction.

Probing Nucleophilicity: Enolate Formation and Alkylation

The acidity of the α-protons allows for the formation of a nucleophilic enolate, which can then react with an electrophile. This demonstrates the dual nature of the acetyl group, which makes the α-protons acidic and the resulting enolate nucleophilic at the α-carbon.

Experimental Protocol: α-Alkylation via Enolate Intermediate

  • Enolate Formation: In a flame-dried, N₂-purged flask, dissolve this compound (1.0 eq.) in dry THF and cool to -78°C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise. Stir the solution for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: Add an electrophile, such as methyl iodide (1.1 eq.), dropwise to the enolate solution at -78°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride.

  • Extraction & Purification: Follow the extraction and purification steps outlined in the Wittig protocol (Section 3.1) to isolate the α-methylated product.

Summary of Physicochemical and Spectroscopic Data

The electronic properties influencing reactivity are reflected in the molecule's physical and spectroscopic data.

PropertyValueSignificance for ReactivityReference
Molecular Formula C₉H₉BrODefines the atomic composition and degree of unsaturation.[2][7]
Molecular Weight 213.07 g/mol Essential for stoichiometric calculations in reactions.[2][7]
Melting Point 45-49 °CIndicates purity and the solid state of the starting material.[3]
¹³C NMR (CDCl₃) δ ≈ 190 ppm (C=O)The downfield chemical shift of the carbonyl carbon confirms its electron-deficient (electrophilic) character.[3]
¹H NMR (CDCl₃) δ ≈ 2.4 ppm (Ar-CH₃), δ ≈ 2.6 ppm (-COCH₃)Chemical shifts provide structural confirmation. The singlet for the acetyl methyl group confirms the absence of adjacent protons.[3][8]
IR Spectroscopy ν ≈ 1680-1700 cm⁻¹The stretching frequency of the C=O bond is characteristic of aryl ketones and is sensitive to electronic effects of ring substituents.[8]

Conclusion

This compound is a molecule with well-defined regions of electrophilic and nucleophilic character. The primary electrophilic center is the carbonyl carbon, a feature that dominates its participation in addition reactions. Concurrently, the acidity of the α-protons allows for the generation of a potent carbon-based nucleophile in the form of its enolate. The aromatic ring serves as a broad nucleophilic surface, while the carbonyl oxygen and bromine atom act as heteroatomic nucleophiles. A thorough understanding of this electronic framework, supported by empirical data and validated by experimental protocols, is crucial for designing rational synthetic pathways and unlocking the full potential of this valuable chemical intermediate in research and development.

References

  • Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. URL: https://jmedphchemres.com/index.php/JMPCR/article/view/18
  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10). URL: https://www.researchgate.net/publication/324905322_Theoretical_study_of_Bromine_substituent_effects_in_ortho-_meta-_and_para-positions_of_acetophenone_on_electronic-structural_properties_and_IR_spectrum_via_density_functional_theory
  • Uwai, K., Konno, N., Yasuta, Y., & Takeshita, M. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-9. URL: https://pubmed.ncbi.nlm.nih.gov/18006320/
  • Scott, K. N. (1972). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of Magnetic Resonance (1969), 6(1), 55-63. URL: https://www.sciencedirect.com/science/article/abs/pii/0022236472900593
  • Guidechem. (n.d.). What is the synthesis and application of 2-Bromo-4'-methylacetophenone?. Guidechem. URL: https://www.guidechem.com/pro-info-145558.html
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. URL: https://cdnsciencepub.com/doi/abs/10.1139/v87-359
  • Benchchem. (n.d.). 2-Bromo-4'-methylacetophenone | CAS 619-41-0. Benchchem. URL: https://www.benchchem.com/product/b017258
  • ChemicalBook. (n.d.). 2-Bromo-4'-methylacetophenone | 619-41-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274311.htm
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C619410
  • LibreTexts Chemistry. (2019). 7.1 Nucleophiles and Electrophiles. LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/07%3A_Alkenes_-_Structure_and_Reactivity/7.01%3A_Nucleophiles_and_Electrophiles
  • Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?. Guidechem FAQ. URL: https://www.guidechem.com/cas-619-41-0-faq.html
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. URL: https://www.spcmc.ac.in/files/studymaterial/file/16012021150530Dr.%20K.%20K.%20Mandal%20(Chemistry).pdf
  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2012/06/05/nucleophiles-and-electrophiles/
  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology reports, 1, 603–617. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277416/

Sources

A Preliminary Investigation into the Biological Activity of 1-(2-Bromo-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary investigation of the biological activity of 1-(2-Bromo-4-methylphenyl)ethanone, a halogenated aromatic ketone. While this compound is recognized as a versatile synthetic intermediate, its intrinsic biological profile remains largely unexplored. This document provides a structured, multi-tiered approach for researchers in pharmacology and drug discovery to systematically evaluate its potential antimicrobial, cytotoxic, and anti-inflammatory properties. The guide emphasizes a logical progression from in silico predictive modeling to robust in vitro experimental validation, ensuring a scientifically rigorous and resource-efficient preliminary assessment. Detailed, step-by-step protocols for key assays are provided, alongside the rationale for their selection and integration into a cohesive investigative workflow.

Introduction and Rationale

This compound belongs to the class of α-bromoacetophenones, which are pivotal precursors in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom and a ketone functional group makes it a reactive intermediate for creating more complex chemical entities. While its primary utility has been in synthetic chemistry, the inherent reactivity and structural motifs suggest the possibility of direct biological activity. The brominated phenyl ring, for instance, is a feature found in numerous compounds with antimicrobial properties.

This guide, therefore, proposes a systematic and logical workflow to explore the untapped biological potential of this compound. Our approach is designed to be both comprehensive and efficient, starting with computational predictions to guide subsequent laboratory-based investigations.

Tier 1: In Silico Predictive Analysis

Before embarking on resource-intensive wet lab experiments, a preliminary computational analysis is crucial for predicting the compound's pharmacokinetic properties and potential for bioactivity. This step helps in identifying potential liabilities and prioritizing experimental efforts.

ADMET and Drug-Likeness Prediction

A critical initial step is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, along with its "drug-likeness." Several computational tools and web servers are available for this purpose, such as pkCSM and SwissADME.[1][2] These platforms utilize large datasets of known compounds to predict various physicochemical and pharmacokinetic parameters.

Logical Framework for In Silico Analysis

in_silico_workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Parameters SMILES SMILES String of This compound Tools pkCSM, SwissADME, ADMETlab, etc. SMILES->Tools DrugLikeness Drug-Likeness (Lipinski's Rule of 5) Tools->DrugLikeness Evaluates potential as oral drug ADMET ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Tools->ADMET Predicts pharmacokinetic profile PhysChem Physicochemical Properties (LogP, Solubility) Tools->PhysChem Calculates fundamental properties antimicrobial_workflow cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_results Results AgarWell Agar Well Diffusion Assay ZOI Zone of Inhibition (mm) AgarWell->ZOI Qualitative assessment BrothMicro Broth Microdilution Assay MIC Minimum Inhibitory Concentration (µg/mL) BrothMicro->MIC Quantitative measure of potency ZOI->BrothMicro Proceed if activity is observed

Caption: A two-step workflow for assessing antimicrobial activity.

[3] This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of a stock solution of this compound in a suitable solvent (e.g., DMSO) into the wells. A solvent control (DMSO only) and a positive control (a known antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

[4][5] If zones of inhibition are observed in the agar well diffusion assay, this quantitative method is used to determine the lowest concentration of the compound that inhibits visible microbial growth.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Cytotoxicity Screening

It is essential to assess the potential toxicity of the compound to mammalian cells. This is crucial for determining a therapeutic window if any antimicrobial or other beneficial activity is observed.

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_metabolic Metabolic Viability Assay cluster_membrane Membrane Integrity Assay cluster_results Results MTT MTT Assay IC50 IC50 Value (50% Inhibitory Concentration) MTT->IC50 Measures mitochondrial activity LDH LDH Release Assay LDH->IC50 Measures membrane damage

Caption: Parallel assays to assess cytotoxicity through different mechanisms.

[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (solvent only) and untreated controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

[8] This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually around 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • IC50 Calculation: Determine the IC50 value by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Anti-inflammatory Activity Screening

Aromatic ketones are scaffolds present in some anti-inflammatory agents. A preliminary assessment of the anti-inflammatory potential of this compound is therefore warranted.

[9][10] This cell-based assay is a common method for screening potential anti-inflammatory compounds.

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-stimulated control wells to determine the extent of NO production inhibition.

[11][12][13] These cell-free enzymatic assays can determine if the compound directly inhibits key enzymes in the inflammatory pathway.

  • Assay Setup: Use commercially available COX-1/COX-2 or LOX inhibitor screening kits.

  • Enzyme Reaction: In the presence of the respective enzyme (COX-1, COX-2, or LOX) and its substrate (e.g., arachidonic acid), add various concentrations of this compound.

  • Product Detection: Measure the formation of the enzymatic product using the detection method specified in the kit (often colorimetric or fluorometric).

  • IC50 Calculation: Determine the IC50 value for the inhibition of each enzyme.

Table 2: Summary of Proposed In Vitro Assays and Expected Outcomes

Biological ActivityPrimary AssaySecondary AssayKey Outcome
Antimicrobial Agar Well DiffusionBroth MicrodilutionZone of Inhibition (mm), MIC (µg/mL)
Cytotoxicity MTT AssayLDH Release AssayIC50 (µM)
Anti-inflammatory NO Production in MacrophagesCOX/LOX Enzyme Inhibition% Inhibition, IC50 (µM)

Data Interpretation and Path Forward

The preliminary investigation outlined in this guide will generate a foundational dataset on the biological activities of this compound.

  • Antimicrobial Activity: If significant antimicrobial activity is observed (low MIC values) with low cytotoxicity (high IC50 values against mammalian cells), further studies such as time-kill kinetics and mechanism of action investigations would be warranted.

  • Cytotoxicity: If the compound exhibits potent cytotoxicity, especially against cancer cell lines, it could be further explored as a potential anticancer agent.

  • Anti-inflammatory Activity: Promising results in the anti-inflammatory assays would justify more in-depth studies in cellular and animal models of inflammation.

  • No Significant Activity: If no significant activity is observed in any of the proposed assays, it would reinforce the current understanding of this compound as primarily a synthetic intermediate.

This structured approach ensures that any potential biological activity is identified in a systematic and scientifically sound manner, providing a solid foundation for future, more focused research.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • U.S. National Library of Medicine. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • U.S. National Library of Medicine. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Macrolide Pharmaceuticals. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • U.S. National Library of Medicine. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Cell Biologics, Inc. (n.d.). LDH Assay.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • U.S. National Library of Medicine. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • U.S. National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual.
  • U.S. National Library of Medicine. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • BioSPS. (n.d.). pkCSM.
  • MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • YouTube. (2020). Agar well diffusion assay.
  • Frontiers. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines.
  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.
  • MDPI. (n.d.). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study.
  • Taylor & Francis Online. (2015). Maximizing computational tools for successful drug discovery.
  • ScienceDirect. (2025). In vitro antimicrobial screening: Significance and symbolism.
  • U.S. National Library of Medicine. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • U.S. National Library of Medicine. (n.d.). Proliferation of macrophages due to the inhibition of inducible nitric oxide synthesis by oxidized low-density lipoproteins.
  • U.S. National Library of Medicine. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds.
  • U.S. National Library of Medicine. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.
  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • U.S. National Library of Medicine. (n.d.). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity.
  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological and safety data for 1-(2-Bromo-4-methylphenyl)ethanone (CAS No. 103286-27-7). Due to the limited availability of direct toxicological data for this specific isomer, this document synthesizes known information, addresses data gaps through a comparative analysis of structurally related isomers, and proposes a strategic framework for further toxicological assessment. This guide is intended to inform researchers and drug development professionals on the safe handling, potential hazards, and necessary steps for a thorough risk assessment of this compound.

Introduction and Chemical Identity

This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a potential intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Understanding its toxicological profile is paramount for ensuring laboratory safety and for the evaluation of any downstream applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 103286-27-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Synonyms 1-(2-bromo-4-methylphenyl)ethan-1-one[1]

Known Toxicological Data and GHS Classification

Direct toxicological data for this compound is limited. The primary source of information is a Safety Data Sheet (SDS) provided by ChemScene LLC[1].

GHS Classification:

Based on the available data, this compound is classified as follows:

  • Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

Pictogram:

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

It is crucial to note that the SDS for this compound indicates that there is no data available for several critical toxicological endpoints, including:

  • Acute toxicity (inhalation and dermal)

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

  • Ecotoxicity

Addressing Data Gaps: A Read-Across Approach

In the absence of comprehensive data for a specific chemical, a "read-across" approach is a scientifically recognized method for predicting its toxicological properties. This involves using data from structurally and mechanistically similar substances to make informed assessments about the target chemical.[2][3][4] For this compound, we will consider the toxicological data of its isomers, 2-Bromo-4'-methylacetophenone (CAS 619-41-0) and 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2), as well as other structurally related compounds.

It is imperative to understand that this approach provides an estimation of potential hazards and is not a substitute for direct experimental data.

Comparative Analysis of Isomers

Table 2: GHS Classification of this compound and Its Isomers

Hazard ClassThis compound (CAS 103286-27-7)[1]2-Bromo-4'-methylacetophenone (CAS 619-41-0)[2][5]1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2)[6]
Acute Toxicity, Oral Category 4Data not availableHarmful if swallowed (Category 4)
Skin Corrosion/Irritation Category 2Causes skin irritation (Category 2)Causes skin irritation (Category 2)
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (Category 2)Causes serious eye irritation (Category 2A)
Specific Target Organ Toxicity (Single Exposure) Data not availableMay cause respiratory irritation (Category 3)May cause respiratory irritation (Category 3)

The available data on the isomers suggest that in addition to the known hazards of this compound, there is a potential for respiratory tract irritation upon single exposure.

Proposed Experimental Workflows for Toxicological Assessment

To address the significant data gaps for this compound, a tiered approach to toxicological testing is recommended. The following are proposed experimental workflows based on established OECD guidelines.

Acute Toxicity Assessment
  • Oral: An acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) can confirm the Category 4 classification and provide a more precise LD50 estimate.

  • Dermal: An acute dermal toxicity study (OECD Guideline 402) should be conducted to assess the risks associated with skin contact.

  • Inhalation: An acute inhalation toxicity study (OECD Guideline 403) is necessary if the substance is volatile or likely to be aerosolized during handling.

Figure 1: Proposed workflow for acute toxicity testing.
Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.

  • Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): To detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): To assess for chromosomal damage.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): To detect gene mutations in mammalian cells.

Figure 2: Tiered approach for in vitro genotoxicity assessment.
Repeated Dose and Reproductive Toxicity Screening

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422) would provide valuable information on potential target organs, systemic toxicity after repeated exposure, and effects on reproductive performance.

Safety, Handling, and Personal Protective Equipment (PPE)

Given the known and potential hazards, stringent safety measures are essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Handling and Storage:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Incompatible materials include strong oxidizing agents and strong bases.[2]

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Conclusion and Future Directions

The available data for this compound indicates that it is harmful if swallowed and is an irritant to the skin and eyes.[1] However, significant data gaps remain for a complete toxicological profile. A comparative analysis with its isomers suggests a potential for respiratory irritation. To ensure the safe use of this compound in research and development, further toxicological testing, as outlined in this guide, is strongly recommended. The proposed experimental workflows provide a roadmap for systematically addressing the current data gaps and establishing a comprehensive safety profile for this compound.

References

  • PubChem. 2-Bromo-4'-methylacetophenone.
  • ChemDmart. Safety Data Sheet: 2-Bromo-1-(4-methylphenyl)-1-propanone. [Link]
  • ECETOC. Approaches for read-across in chemical risk assessment. [Link]
  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)
  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • ResearchG
  • PubChem. 1-(4-Bromo-2-methylphenyl)ethan-1-one.
  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. National Institute of Standards and Technology. [Link]
  • RIFM. RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. [Link]
  • Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Pentanone, 4-methyl-: Human health tier III assessment. [Link]
  • PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol.
  • PubChem. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.
  • NIST. Ethanone, 1-(4-methylphenyl)-. National Institute of Standards and Technology. [Link]

Sources

A Comprehensive Technical Guide to 1-(2-Bromo-4-methylphenyl)ethanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic organic chemistry, certain intermediates distinguish themselves through their versatility and strategic importance in the construction of complex molecular architectures. 1-(2-Bromo-4-methylphenyl)ethanone (CAS No: 40180-80-1) is one such pivotal building block.[1] This halogenated acetophenone derivative serves as a highly functionalized scaffold, offering multiple reaction sites that enable a diverse array of chemical transformations. Its utility is most pronounced in the fields of medicinal chemistry and agrochemical development, where it acts as a key precursor for a range of biologically active compounds.[2][3][4] This guide provides an in-depth exploration of its synthesis, explains the causality behind its reactivity, and details its applications, offering researchers and drug development professionals a practical and scientifically grounded resource.

Part 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting.

PropertyValueSource
IUPAC Name 1-(3-Bromo-4-methylphenyl)ethanone[1]
CAS Number 40180-80-1[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 42-46 °C[1]
Boiling Point 118 °C at 3 mmHg[1]

Part 2: Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene (3-bromotoluene). This reaction is a cornerstone of electrophilic aromatic substitution, prized for its efficiency in forming carbon-carbon bonds with aromatic rings.[5][6][7]

The Friedel-Crafts Acylation: A Mechanistic Perspective

The causality behind this synthetic choice lies in its directness. The reaction introduces an acetyl group (-COCH₃) onto the 3-bromotoluene ring in a single, well-understood step.[7] The process is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to generate a potent electrophile, the acylium ion.[5][6]

Mechanism Breakdown:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of acetyl chloride (CH₃COCl), polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion ([CH₃C=O]⁺).[6][8]

  • Electrophilic Attack: The electron-rich π-system of the 3-bromotoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[8][9]

  • Regioselectivity: The directing effects of the substituents on the ring—the methyl (-CH₃) and bromo (-Br) groups—determine the position of acylation. The methyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The acylation occurs at the C2 position (ortho to the activating methyl group and meta to the deactivating bromo group), which is the most nucleophilic and sterically accessible site.

  • Rearomatization: The AlCl₄⁻ anion, formed in the first step, abstracts a proton from the carbon bearing the new acetyl group. This regenerates the aromatic system and the AlCl₃ catalyst, and produces HCl as a byproduct.[8]

However, a key distinction from a truly catalytic process is that the product ketone, being a moderate Lewis base, complexes with the AlCl₃.[6] This requires the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. The complex is subsequently hydrolyzed during aqueous workup to release the final product.[6]

Experimental Workflow: Synthesis via Friedel-Crafts Acylation

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified product.

G reagents 3-Bromotoluene Anhydrous AlCl₃ Dichloromethane (DCM) setup Assemble dry glassware under Nitrogen atmosphere reagents->setup cool Cool mixture to 0°C (Ice Bath) setup->cool add_acetyl Slowly add Acetyl Chloride in DCM solution cool->add_acetyl stir_rt Allow to warm to RT Stir for 15-30 min add_acetyl->stir_rt quench Pour reaction mixture onto Ice/conc. HCl stir_rt->quench extract Separate layers Extract aqueous with DCM quench->extract wash Wash organic layer with NaHCO₃ (aq) and Brine extract->wash dry Dry over MgSO₄ Filter wash->dry evap Remove solvent via Rotary Evaporation dry->evap purify_final Purify by Vacuum Distillation or Recrystallization evap->purify_final product This compound purify_final->product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[8][9]

Materials:

  • 1-Bromo-3-methylbenzene (3-bromotoluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 100-mL round-bottomed flask with a magnetic stirrer, an addition funnel, and a reflux condenser. Protect the system from atmospheric moisture with drying tubes or an inert nitrogen atmosphere.[8]

  • Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and 15 mL of anhydrous DCM. Begin stirring and cool the mixture to 0°C in an ice-water bath.[8]

  • Reagent Addition: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. After the addition is complete, add a solution of 3-bromotoluene (1.0 equivalent) in 10 mL of anhydrous DCM dropwise in the same manner.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15-30 minutes to ensure the reaction goes to completion.[8]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[8][9] This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM.[8]

  • Washing: Combine the organic layers and wash sequentially with two portions of saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter by gravity, and remove the DCM using a rotary evaporator.[8][9]

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Part 3: Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its distinct reactive sites: the carbonyl group, the alpha-bromine, and the aromatic bromine. This multi-faceted reactivity allows for its use as a strategic starting material in the synthesis of pharmaceuticals and agrochemicals.[2][4]

G cluster_alpha α-Bromine Reactivity (Nucleophilic Substitution) cluster_aromatic Aromatic Bromine Reactivity (Cross-Coupling) cluster_carbonyl Carbonyl Group Reactivity center_node This compound alpha_amino α-Amino Ketones (Amine Nucleophiles) center_node->alpha_amino R₂NH heterocycles Heterocycles (e.g., Thiazoles) center_node->heterocycles Thioamide suzuki Biaryl Compounds (Suzuki Coupling) center_node->suzuki R-B(OH)₂ [Pd] cat. other_coupling Styrenes, etc. (Other Couplings) center_node->other_coupling Other Organometallics reduction Secondary Alcohols (Reduction, e.g., NaBH₄) center_node->reduction [H] wittig Alkenes (Wittig Reaction) center_node->wittig Ylide

Caption: Reactivity map of this compound.

Reactivity at the α-Bromine

The bromine atom alpha to the carbonyl group is highly labile and serves as an excellent leaving group in nucleophilic substitution reactions. This functionality is a gateway to constructing a wide variety of molecular frameworks.

  • Synthesis of α-Amino Ketones: Reaction with primary or secondary amines readily displaces the bromide to form α-amino ketones, which are crucial precursors for many pharmaceutical agents, including cathinone derivatives like mephedrone.[10]

  • Heterocycle Synthesis: This intermediate is a classic substrate for the Hantzsch thiazole synthesis, where it condenses with a thioamide to form a substituted thiazole ring, a common motif in medicinal chemistry.

Reactivity at the Aromatic Bromine

The bromine atom attached to the phenyl ring is a handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester).[11][12] This C-C bond-forming reaction is exceptionally powerful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[11][13] The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12]

Applications in Drug Development and Agrochemicals

The structural motifs accessible from this compound are integral to various biologically active molecules.

  • Pharmaceuticals: Its derivatives are explored for a range of therapeutic applications. For instance, related bromoacetophenone structures are used to synthesize drugs with analgesic and anti-inflammatory properties.[4] The ability to introduce diverse functionalities via substitution at the alpha-carbon and cross-coupling at the aromatic carbon allows for the creation of large chemical libraries for drug discovery screening.[14]

  • Agrochemicals: Brominated intermediates are pivotal in creating complex molecules for crop protection.[15] The reactivity of this compound allows for the precise construction of pesticides and herbicides designed to target specific biological pathways in pests or weeds, enhancing efficacy while aiming to minimize environmental impact.[3][15]

References

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan Chemistry Department.
  • Friedel-Crafts Acetylation of Bromobenzene. Course Hero.
  • 1-(3-BroMo-4-Methylphenyl)ethanone. ChemBK.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.
  • Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Safrole.

Sources

exploring the role of 1-(2-Bromo-4-methylphenyl)ethanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1-(2-Bromo-4-methylphenyl)ethanone (CAS No. 103286-27-7), a pivotal chemical intermediate in the landscape of pharmaceutical and fine chemical synthesis. Moving beyond a simple datasheet, this document elucidates the compound's strategic importance, detailing its synthesis, core reactivity, and critical applications. We will dissect the causality behind experimental choices, present self-validating protocols, and offer field-proven insights into its handling and utility. This guide is structured to empower researchers and drug development professionals with the expert knowledge required to leverage this versatile building block effectively in their synthetic campaigns.

Introduction: Defining the Intermediate's Strategic Value

In the vast arsenal of chemical building blocks, substituted acetophenones are foundational. However, the specific regioisomeric arrangement of this compound—possessing an acetyl group ortho to a bromine atom and para to a methyl group—confers a unique reactivity profile that makes it a highly valuable precursor. Its structure is not merely a collection of functional groups but a carefully orchestrated arrangement that allows for sequential, selective transformations.

The primary strategic value of this intermediate lies in the orthogonal reactivity of its key features:

  • The Aryl Bromide: Serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

  • The Ketone Carbonyl: Acts as an electrophilic center for nucleophilic additions or can be reduced to a secondary alcohol, introducing a new stereocenter.

  • The Methyl Group: A simple yet influential directing group and potential site for further functionalization under specific conditions.

This guide will navigate the synthesis and subsequent transformations of this key intermediate, providing a clear roadmap for its integration into complex molecule synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's properties is the bedrock of its effective application. The data for this compound is summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 103286-27-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Off-White to Pale Yellow Solid (Predicted)
Boiling Point 134-136 °C (at 15 Torr)
Density 1.388 ± 0.06 g/cm³ (Predicted)

Spectroscopic Characterization: While extensive, publicly available spectra for this specific isomer are limited, the expected spectroscopic signatures can be predicted based on its structure. Experimental verification is a mandatory step in any research workflow.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton ortho to the bromine and meta to the acetyl group would likely appear as a doublet. The proton meta to the bromine and ortho to the acetyl group would be a doublet of doublets. The proton ortho to the methyl group would be a doublet.

    • Acetyl Protons: A singlet integrating to 3H is expected around 2.5-2.7 ppm.

    • Methyl Protons: A singlet integrating to 3H is expected around 2.4 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal is expected in the range of 195-205 ppm.

    • Aromatic Carbons: Six distinct signals are expected, including the carbon bearing the bromine (ipso-carbon, ~120-125 ppm) and the carbon bearing the acetyl group.

    • Methyl Carbons: Two signals are expected for the acetyl methyl and the ring methyl carbons, typically between 20-30 ppm.

  • IR Spectroscopy (ATR):

    • A strong absorption band characteristic of the C=O stretch of an aryl ketone is expected around 1680-1700 cm⁻¹.

    • C-H stretching bands for aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

    • C-Br stretching may be observed in the fingerprint region (< 700 cm⁻¹).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should be observable at m/z 212 and 214 with a characteristic ~1:1 isotopic ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br).

    • A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) and a base peak corresponding to the acylium ion ([M-Br]⁺ or [CH₃COC₆H₄CH₃]⁺) are expected.

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 3-bromotoluene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, making it an excellent leaving group. The resulting acylium ion (CH₃CO⁺) is then attacked by the electron-rich π-system of the 3-bromotoluene ring. The bromine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating and ortho, para-directing group. The combined directing effects favor substitution at the positions ortho and para to the methyl group. Steric hindrance from the bromine atom at position 3 will strongly favor acylation at the C2 position (ortho to both bromine and methyl) and the C6 position. The desired 2-acetyl product is a major regioisomer in this reaction.


}

Synthesis workflow for this compound.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard Friedel-Crafts acylation methodologies for substituted aromatics.[1][2][3] The causality for each step is explained to ensure both safety and reaction efficacy.

Reagents & Equipment:

  • 3-Bromotoluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup (Inert Atmosphere): Equip a dry 100-mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Flame-dry the apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool.

    • Causality: AlCl₃ and acetyl chloride are highly moisture-sensitive. Water would hydrolyze the reagents and deactivate the catalyst, quenching the reaction.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add 15 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice/water bath.

    • Causality: Suspending the catalyst in the solvent before adding other reagents ensures efficient mixing and helps manage the initial exotherm. Cooling is critical as the formation of the acylium ion is highly exothermic.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise via the addition funnel to the cooled AlCl₃ suspension over 10 minutes.

    • Causality: A slow, controlled addition prevents a dangerous temperature spike and potential side reactions.

  • Electrophilic Substitution: To this mixture, add a solution of 3-bromotoluene (1.0 equivalent) in 10 mL of anhydrous dichloromethane dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition of the substrate into the pre-formed electrophile solution ensures the reaction proceeds smoothly and minimizes polysubstitution or isomerization.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 25 g) and concentrated HCl (15 mL) in a beaker with vigorous stirring.

    • Causality: This step quenches the reaction, hydrolyzes the aluminum complexes formed with the product ketone, and protonates any remaining Lewis basic species. The process is highly exothermic and releases HCl gas, requiring caution and proper ventilation.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: This standard extraction and washing sequence removes inorganic salts, acidic and basic impurities, and water, purifying the crude product.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Core Reactivity & Applications in Drug Development

The true utility of this compound is demonstrated in its downstream applications. Its structure is primed for building molecular complexity.

Key Transformation: Asymmetric Reduction

A critical application is the stereoselective reduction of the ketone to a chiral alcohol. This transformation is documented in the synthesis of intermediates for calcium-sensing receptor (CaSR) antagonists, which have therapeutic potential in treating disorders like osteoporosis.[4]


}

Asymmetric reduction of the ketone to a chiral alcohol.

In a typical procedure, the ketone is treated with a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield the corresponding secondary alcohol with high enantiomeric excess.[4] This newly formed chiral center is often a crucial pharmacophore in the final drug molecule.

Future Potential: Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the C2 position, making it an ideal intermediate for building libraries of compounds in drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines which are common in bioactive molecules.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for constructing rigid molecular scaffolds.

Safety & Handling: A Self-Validating System

Safe handling is paramount. The protocols described here are designed to be self-validating by accounting for the inherent hazards of the materials used.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]

Core Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves (e.g., nitrile), and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Spill & Disposal: In case of a spill, use personal protective equipment and sweep up the material, placing it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion & Future Outlook

This compound is more than a mere catalog chemical; it is a strategic intermediate whose value is defined by the precise arrangement of its functional groups. Its utility in the synthesis of chiral building blocks for pharmaceuticals has been clearly established. The potential for further diversification through cross-coupling chemistry positions it as a powerful tool for medicinal chemists and process development scientists. By understanding the causality behind its synthesis and reactivity, researchers can confidently and safely integrate this compound into their workflows, accelerating the discovery and development of novel chemical entities.

References

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Google Patents. (2010). WO2010074089A1 - Indanyl compounds.

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-(2-Bromo-4-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis and chemical research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this compound throughout its lifecycle.

Introduction: The Chemical Profile and Significance of this compound

This compound, with the molecular formula C₉H₉BrO, is a substituted acetophenone derivative. Its structure, featuring a bromine atom ortho to the acetyl group and a methyl group in the para position of the phenyl ring, imparts specific reactivity and characteristics that are pivotal in various synthetic pathways. The presence of the α-bromo ketone moiety makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Understanding the stability of this intermediate is not merely a matter of good laboratory practice; it is a cornerstone of reproducible research and robust drug development.[1][2] Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and in a pharmaceutical context, could introduce potentially harmful substances into the final active pharmaceutical ingredient (API).[3] This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and to outline systematic approaches for its appropriate storage and handling.

Chemical Stability and Potential Degradation Pathways

The inherent stability of this compound is influenced by its functional groups: the aromatic ring, the ketone, and the bromine atom on the benzylic carbon. These features make the molecule susceptible to degradation under several conditions, primarily hydrolysis, photolysis, oxidation, and thermal stress. A proactive approach to understanding these degradation pathways is achieved through forced degradation studies, which are essential for developing stable formulations and establishing reliable analytical methods.[1][3]

Hydrolytic Degradation

The α-bromo ketone structure is known to be susceptible to hydrolysis. The electron-withdrawing effect of the adjacent carbonyl group makes the carbon atom bearing the bromine highly electrophilic and prone to nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon and the adjacent carbon-bromine bond. This can facilitate the substitution of the bromine atom with a hydroxyl group, leading to the formation of 1-(2-hydroxy-4-methylphenyl)ethanone.

  • Base-Catalyzed Hydrolysis: In alkaline media, the compound is more susceptible to degradation. The hydroxide ion can directly attack the carbon-bromine bond, leading to the same hydroxylated product. Additionally, under basic conditions, elimination reactions can occur, potentially leading to the formation of unsaturated ketone species.

Photodegradation

Aromatic ketones are often photosensitive, and this compound is no exception. Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions. The energy absorbed can lead to the homolytic cleavage of the carbon-bromine bond, generating a free radical intermediate. This radical can then participate in a variety of secondary reactions, such as dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the intrinsic photochemical liability of the molecule.[4]

Oxidative Degradation

The presence of a benzylic carbon and an aromatic ring suggests a potential for oxidative degradation. Strong oxidizing agents can attack the methyl group on the phenyl ring or the acetyl group. While the aromatic ring itself is relatively stable to oxidation, the side chains are more susceptible. It is also possible for oxidation to occur at the carbon-bromine bond, although this is generally less common than hydrolytic or photolytic pathways for this class of compounds.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions. For this compound, thermal stress can accelerate hydrolysis and potentially lead to decomposition, which may involve the loss of hydrogen bromide. The melting point of the compound is in the range of 42-49°C, and storage at temperatures approaching this range should be avoided to prevent physical changes and potential chemical degradation.[5]

Diagram of Potential Degradation Pathways

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis photolysis Photolysis (UV Light) main->photolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal prod1 1-(2-Hydroxy-4-methylphenyl)ethanone hydrolysis->prod1 prod2 Radical Intermediates photolysis->prod2 prod3 Oxidized Side-Chain Products oxidation->prod3 prod4 Decomposition Products (e.g., loss of HBr) thermal->prod4

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to maintain the quality and purity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation and hydrolytic reactions. Storing at ambient temperatures may be acceptable for short periods, but refrigerated conditions are optimal for long-term stability.
Light Protect from light (Store in amber vials or in the dark)To prevent photodegradation, which can be initiated by exposure to UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)To minimize contact with oxygen and reduce the risk of oxidative degradation.
Container Tightly sealed, chemically resistant container (e.g., glass)To prevent exposure to moisture and atmospheric contaminants. The material should be compatible with the compound.
Incompatible Materials Strong oxidizing agents, strong basesTo avoid rapid and potentially hazardous chemical reactions that can lead to degradation of the compound.[5]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and developing a stability-indicating analytical method.[2][3] The following is a generalized protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol and Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 30 minutes, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 60°C for 48 hours.

    • Also, expose a solution of the compound to the same thermal stress.

    • Analyze the samples after the exposure period.

  • Photodegradation:

    • Expose a solution of the compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

  • Sample Analysis:

    • Analyze all stressed and control samples using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

Workflow for Forced Degradation and Analysis

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Base Base Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Thermal->HPLC Analyze Photo Photo Photo->HPLC Analyze DAD Peak Purity Analysis (DAD/MS) HPLC->DAD Mass Mass Balance Calculation DAD->Mass Sample This compound (Solid & Solution) Sample->Acid Expose Sample->Base Expose Sample->Oxidation Expose Sample->Thermal Expose Sample->Photo Expose

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone from 2-bromo-4-methyltoluene. The described method is a classic Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] This document offers a detailed experimental protocol, an exploration of the underlying reaction mechanism, critical safety considerations, and methods for the purification and characterization of the final product. The content is designed to be a self-validating system, providing the rationale behind experimental choices to ensure reproducibility and success for researchers in drug discovery and chemical development.

Introduction

Aryl ketones are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts acylation reaction, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone for the synthesis of these valuable compounds.[4] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[1][3]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.[1][6]

This guide details the synthesis of this compound, a valuable building block in organic synthesis, from 2-bromo-4-methyltoluene using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][6][7] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a highly electrophilic and resonance-stabilized acylium ion.[1][3][6]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methyltoluene acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.[2][3] However, it's important to note that the ketone product can form a complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[2] This complex is subsequently hydrolyzed during the aqueous workup.

Regioselectivity: The substituents on the aromatic ring of 2-bromo-4-methyltoluene direct the position of the incoming acyl group. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the bromine atom (-Br) is a deactivating, ortho, para-directing group. In this case, the steric hindrance from the bromine atom will likely direct the incoming acyl group to the position ortho to the methyl group and meta to the bromine, resulting in the formation of this compound as the major product.

Diagram of the Reaction Mechanism:

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride CH₃COCl Acylium_Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Substrate 2-Bromo-4-methyltoluene Arenium_Ion Arenium Ion (Sigma Complex) Substrate->Arenium_Ion + [CH₃CO]⁺ Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the synthesis of this compound. All operations involving anhydrous aluminum chloride and acetyl chloride must be conducted in a well-ventilated fume hood using dry glassware.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-4-methyltoluene185.069.25 g0.0501.0
Anhydrous Aluminum Chloride133.347.33 g0.0551.1
Acetyl Chloride78.504.32 g (3.9 mL)0.0551.1
Dichloromethane (anhydrous)-100 mL--
Concentrated HCl-15 mL--
Crushed Ice-50 g--
Saturated Sodium Bicarbonate-2 x 30 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate-As needed--
Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow A 1. Setup and Reagent Preparation B 2. Addition of Acetyl Chloride A->B Dropwise at 0°C C 3. Addition of Substrate B->C Dropwise at 0°C D 4. Reaction C->D Warm to RT, stir E 5. Quenching D->E Pour onto ice/HCl F 6. Workup E->F Separatory Funnel G 7. Purification F->G Recrystallization/Chromatography H 8. Characterization G->H NMR, IR, MS

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (50 mL). Stir the mixture to form a suspension.[8]

  • Cooling: Cool the flask to 0°C in an ice-water bath.[8]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (3.9 mL, 0.055 mol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the internal temperature below 10°C.[5][8] The reaction is exothermic.[8][9]

  • Addition of Substrate: In a separate flask, dissolve 2-bromo-4-methyltoluene (9.25 g, 0.050 mol) in anhydrous dichloromethane (30 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (15 mL).[8] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 30 mL) (caution: CO₂ evolution), and brine (30 mL).[5][8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[8][10]

Purification

The crude this compound can be purified by recrystallization or column chromatography.[11][12][13][14][15]

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of ethanol and water or hexanes and ethyl acetate. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Safety Considerations

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic HCl gas.[16][17][18] It can cause severe skin and eye burns.[16][19] Handle in a fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][19] In case of a spill, do NOT use water; cover with dry sand.[17]

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture to produce HCl gas.[20] It can cause severe burns. Handle exclusively in a fume hood with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • General Precautions: The reaction is exothermic and should be cooled appropriately. The quenching step generates a significant amount of heat and HCl gas and must be performed with caution.

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.[21]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons (~2.4 ppm), a singlet for the acetyl protons (~2.6 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon (~198 ppm), the methyl carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[22] There will also be characteristic peaks for aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive catalyst (AlCl₃ exposed to moisture)Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.
Incomplete reactionIncrease reaction time or gently warm the reaction mixture. Monitor by TLC.
Formation of multiple productsIncorrect reaction temperatureMaintain a low temperature during the addition of reagents to control the reaction rate and prevent side reactions.
Dark-colored reaction mixtureImpurities in starting materials or side reactionsEnsure the purity of starting materials. The color is often normal for Friedel-Crafts reactions but should be monitored.
Difficulty in purificationPresence of closely related impuritiesUse column chromatography for separation if recrystallization is ineffective.

Conclusion

The Friedel-Crafts acylation of 2-bromo-4-methyltoluene provides an efficient and direct route to this compound. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, a high yield of the desired product can be obtained. The detailed protocol and safety guidelines presented in this application note are intended to enable researchers to successfully and safely perform this important transformation in the laboratory.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • Chemistry Steps.
  • Physics Wallah.
  • Scribd.
  • University of Wisconsin-Madison.
  • YouTube.
  • ACS Publications.
  • Carl ROTH.
  • University of California, Irvine.
  • Princeton University EHS. Aluminum Chloride (anhydrous). [Link]
  • Redox.
  • Lab Alley.
  • Master Organic Chemistry. EAS Reactions (3)
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • Organic Chemistry Portal.
  • University of Rochester.
  • Save My Exams.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • Chemistry LibreTexts. 2.
  • University of Rochester.
  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]
  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
  • IJISE. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. [Link]
  • National Institutes of Health. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
  • NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

Sources

Application Note & Protocol: Friedel-Crafts Acylation for the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone via the Friedel-Crafts acylation of 3-bromotoluene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into process optimization and safety. This compound is a valuable synthetic intermediate, and this protocol outlines a robust and reproducible method for its preparation.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, has been an indispensable tool in synthetic organic chemistry since its discovery by Charles Friedel and James Crafts in 1877.[1] The reaction facilitates the formation of a carbon-carbon bond, attaching an acyl group to an aromatic ring to produce aryl ketones.[2][3] These ketones are not merely final products but are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control. The introduction of an electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing the polysubstitution that often plagues alkylation reactions.[4][5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can lead to isomeric mixtures in alkylation.[6]

This guide focuses on the targeted synthesis of this compound from 3-bromotoluene and acetyl chloride. This specific transformation requires a nuanced understanding of substituent effects on the regiochemical outcome of the electrophilic attack on a disubstituted benzene ring.

Reaction Mechanism and Regiochemical Considerations

The efficacy of this synthesis hinges on controlling the regioselectivity of the acylation on the 3-bromotoluene substrate. The starting material possesses two directing groups: a methyl group (-CH₃) and a bromine atom (-Br).

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group due to hyperconjugation and inductive effects.

  • Bromine Atom (-Br): A deactivating, ortho-, para- directing group. The deactivation arises from its electron-withdrawing inductive effect, while the lone pairs on the bromine direct incoming electrophiles to the ortho and para positions via resonance.

The positions on the 3-bromotoluene ring available for substitution are C2, C4, C5, and C6. The methyl group at C1 activates positions C2, C4, and C6. The bromine at C3 directs to positions C2, C4, and C5. The combined influence strongly favors substitution at positions C2 and C4, which are activated by both groups. Steric hindrance from the adjacent methyl group can disfavor substitution at the C2 position to some extent, but the powerful activating effect of the methyl group often makes the position ortho to it highly reactive. The target isomer, this compound, results from acylation at the C6 position, which is ortho to the methyl group and meta to the bromine. The formation of other isomers is possible, necessitating robust purification methods.

The core mechanism proceeds through several distinct steps:

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from acetyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The π-electron system of the 3-bromotoluene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the σ-complex and restoring the aromaticity of the ring.[7]

  • Product Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This necessitates the use of stoichiometric amounts of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final product.[4][8]

Friedel_Crafts_Acylation reagents CH₃COCl + AlCl₃ acylium CH₃C≡O⁺ (Acylium Ion) + AlCl₄⁻ reagents->acylium Step 1: Electrophile Generation sigma σ-Complex (Arenium Ion) acylium->sigma Step 2: Nucleophilic Attack aromatic 3-Bromotoluene aromatic->sigma Step 2: Nucleophilic Attack ketone_complex Product-AlCl₃ Complex sigma->ketone_complex Step 3: Deprotonation (-HCl, -AlCl₃) workup H₂O Workup ketone_complex->workup Step 4: Hydrolysis product This compound workup->product

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
3-Bromotoluene591-17-3171.0410.0 g (58.5 mmol)Substrate, handle in fume hood.
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.349.35 g (70.2 mmol)Moisture-sensitive, corrosive.[9]
Acetyl Chloride (CH₃COCl)75-36-578.505.0 mL (70.2 mmol)Moisture-sensitive, corrosive, lachrymator.[10][11]
Dichloromethane (DCM), Anhydrous75-09-284.93100 mLSolvent, use dry.
Hydrochloric Acid (HCl), conc.7647-01-036.4630 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLFor neutralization.
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
IceN/A18.02~100 gFor quenching.

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (recrystallization or column chromatography)

3.3. Step-by-Step Procedure

CAUTION: This reaction is highly exothermic and involves corrosive, moisture-sensitive reagents. Perform all steps in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add anhydrous aluminum chloride (9.35 g) followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

    • Cool the flask to 0 °C using an ice-water bath.[12]

  • Reagent Addition:

    • In the addition funnel, prepare a solution of acetyl chloride (5.0 mL) in 20 mL of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirring AlCl₃ suspension over 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. You will observe the evolution of HCl gas.[12]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.

    • Prepare a solution of 3-bromotoluene (10.0 g) in 30 mL of anhydrous DCM. Add this solution to the addition funnel.

    • Add the 3-bromotoluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A deep orange or red color is typical.[13]

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the mixture stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching:

    • Prepare a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated HCl.

    • Slowly and carefully , pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will release HCl gas.[12] This step hydrolyzes the AlCl₃-ketone complex.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM.[12]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur).

      • 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the DCM solvent using a rotary evaporator to yield the crude product as an oil or solid.

    • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by flash column chromatography on silica gel.[14]

    • Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results & Data Summary

ParameterValue
Starting Material 3-Bromotoluene (58.5 mmol)
Equivalents (Acyl Chloride) 1.2 eq
Equivalents (Lewis Acid) 1.2 eq
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Product This compound
Product Molecular Weight 213.07 g/mol
Theoretical Yield 12.47 g
Typical Isolated Yield 75-85%
Appearance White to off-white solid

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive AlCl₃ due to moisture exposure.2. Insufficient reaction time or temperature.1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is perfectly dry.2. Allow the reaction to stir longer at room temperature or gently heat to reflux (~40 °C).
Formation of Multiple Isomers Competing directing effects of the -Br and -CH₃ groups.This is expected to some degree. Separate isomers using flash column chromatography.
Dark, Tar-like Product Reaction temperature was too high, leading to side reactions or polymerization.Maintain careful temperature control during the addition phases. Ensure the initial addition is performed at 0 °C.
Difficult Work-up Emulsion Incomplete hydrolysis of aluminum salts.Add more acid during the quench and stir vigorously. If an emulsion persists, filter the entire mixture through a pad of Celite.

Safety and Hazard Management

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood and avoid contact with skin and eyes.[9]

  • Acetyl Chloride (CH₃COCl): Highly flammable, volatile, and corrosive. Reacts violently with water and alcohols. It is a severe lachrymator and respiratory irritant. Always handle in a fume hood with appropriate PPE.[15][16]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • General Precautions: The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and have appropriate quench/spill kits available. The work-up procedure involves strong acid and should be handled with care.

References

  • Chemistry Steps.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Physics Wallah.
  • sathee jee. Friedel Crafts Reaction. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Chemistry Portal.
  • ChemTalk.
  • Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
  • YouTube.
  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
  • Chemos GmbH & Co.KG.
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
  • Lab Alley.
  • PubChem. 2-Bromo-4'-methylacetophenone. [Link]
  • Organic Chemistry Portal.
  • MCC Organic Chemistry.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • Nature. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
  • Google Patents.
  • Scribd.
  • YouTube.

Sources

Application Notes & Protocols: 1-(2-Bromo-4-methylphenyl)ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-Bromo-4-methylphenyl)ethanone

This compound, also known as 2-bromo-4'-methylacetophenone, is a highly valuable and versatile bifunctional building block in modern organic and medicinal chemistry.[1][2] Its structure incorporates two key reactive sites: an α-bromoketone moiety and a substituted phenyl ring. The α-bromo group provides a reactive electrophilic center, ideal for nucleophilic substitution reactions, while the ketone's carbonyl group and adjacent α-protons allow for a wide range of condensation and cyclization reactions. The bromine atom on the phenyl ring also offers a handle for subsequent cross-coupling reactions, enabling further molecular diversification.

These characteristics make it an exceptional starting material for the construction of a diverse array of heterocyclic scaffolds, which form the core of numerous pharmacologically active agents.[3] This guide provides detailed protocols and technical insights into the synthesis of several key heterocyclic systems—quinolines, benzofurans, and imidazoles—leveraging the unique reactivity of this precursor.

Synthesis of 2-Substituted-3-hydroxy-4(1H)-quinolinones

Background & Mechanistic Rationale:

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous antimalarial, antibacterial, and anticancer agents. This compound can be employed in the solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides.[2] The general strategy involves the reaction of an α-bromoketone with an anthranilate derivative. The reaction proceeds via an initial N-alkylation of the anthranilate's amino group by the electrophilic α-bromo position of the ketone. This is followed by an intramolecular Dieckmann-type condensation, where the newly formed secondary amine attacks the ketone's carbonyl group, leading to cyclization and subsequent dehydration to form the quinolinone ring system. The bromine on the phenyl ring of the starting material is carried through the synthesis, allowing for potential late-stage functionalization.

Experimental Workflow: Quinolinone Synthesis

G start Reactant Preparation: This compound Resin-bound Anthranilate reaction N-Alkylation & Cyclization Solvent: DMF Base: DIEA Heat (Microwave or Conventional) start->reaction 1. Mix & React workup Resin Washing Wash with DMF, DCM, MeOH reaction->workup 2. Reaction Completion cleavage Cleavage from Resin Reagent: TFA/DCM workup->cleavage 3. Isolate Intermediate purification Purification Preparative HPLC cleavage->purification 4. Release Product product Final Product: Substituted Quinolinone purification->product 5. Isolate Pure Compound

Caption: Workflow for the solid-phase synthesis of quinolinones.

Protocol 1: Solid-Phase Synthesis of a 2-(2-Bromo-4-methylphenyl)-3-hydroxy-4(1H)-quinolinone Derivative

This protocol is adapted from established solid-phase synthesis methodologies for quinolinones.[2]

A. Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected anthranilic acid

  • This compound (≥98% purity)[2]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

B. Experimental Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Anthranilic Acid Coupling: In a separate vessel, pre-activate Fmoc-anthranilic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes. Add the activated solution to the swollen resin and shake at room temperature for 4 hours. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin again as described above. This exposes the free amine of the anthranilate.

  • N-Alkylation and Cyclization:

    • To the resin-bound anthranilate, add a solution of this compound (5 eq.) and DIEA (10 eq.) in DMF.

    • Causality: DIEA acts as a non-nucleophilic base to scavenge the HBr formed during the N-alkylation step, driving the reaction forward without competing as a nucleophile.

    • Heat the reaction mixture at 80°C for 12 hours or using a microwave reactor at 120°C for 20 minutes. The heat promotes both the initial N-alkylation and the subsequent intramolecular cyclization to form the quinolinone ring.

    • Monitor reaction completion using a test cleavage and LC-MS analysis.

  • Work-up and Cleavage:

    • Once the reaction is complete, wash the resin extensively with DMF, DCM, and MeOH to remove all unreacted reagents and byproducts. Dry the resin under vacuum.

    • Treat the dried resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.

    • Causality: TFA is a strong acid that cleaves the product from the acid-labile Rink Amide linker. Triisopropylsilane acts as a cation scavenger.

  • Purification:

    • Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to yield the pure 2-(2-Bromo-4-methylphenyl)-3-hydroxy-4(1H)-quinolinone derivative.

    • Characterize the final product using LC-MS and NMR spectroscopy.

Quantitative Data Summary
Starting MaterialReagentsConditionsYieldPurity (HPLC)
Resin-bound anthranilateThis compound, DIEA80°C, 12 h65-80%>95%
Resin-bound anthranilateThis compound, DIEAMicrowave, 120°C, 20 min70-85%>95%

Synthesis of 2,3-Disubstituted Benzofurans

Background & Mechanistic Rationale:

Benzofuran derivatives are prevalent in natural products and exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[3][4] A common and effective method for synthesizing benzofurans involves the reaction of an α-haloketone with a substituted phenol, such as salicylaldehyde or o-hydroxyacetophenone, under basic conditions.

The reaction begins with the O-alkylation of the phenol's hydroxyl group by the α-bromoketone to form a phenoxy ketone intermediate. This step is base-catalyzed, with the base deprotonating the acidic phenolic proton. Subsequently, an intramolecular aldol-type condensation or a similar cyclization occurs, where an enolate formed from the ketone attacks an electrophilic center (e.g., the aldehyde of salicylaldehyde) or undergoes cyclodehydration to form the furan ring.

Experimental Workflow: Benzofuran Synthesis

G reactants Reactant Mixing: This compound Substituted o-Hydroxyacetophenone Solvent: Acetonitrile reaction Base-Catalyzed Cyclization Base: K2CO3 Heat: Reflux (80°C) reactants->reaction 1. Add Base & Heat monitoring Reaction Monitoring Technique: TLC reaction->monitoring 2. Track Progress workup Work-up 1. Dilute with Water 2. Extract with Et2O monitoring->workup 3. Upon Completion purification Purification Column Chromatography workup->purification 4. Isolate Crude product Final Product: Substituted Benzofuran purification->product 5. Isolate Pure Compound

Caption: General workflow for the synthesis of benzofuran derivatives.

Protocol 2: Synthesis of 1-(3-(2-Bromo-4-methylphenyl)-1-benzofuran-2-yl)ethanone

This protocol is based on a standard method for synthesizing substituted benzofurans from o-hydroxyacetophenones and α-haloketones.[5]

A. Materials and Reagents:

  • This compound

  • o-Hydroxyacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

B. Experimental Procedure:

  • Reaction Setup: To a solution of o-hydroxyacetophenone (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, initiating the O-alkylation. Using an anhydrous solvent is critical to prevent hydrolysis of the α-bromoketone.

  • Addition of Reactant: Add a solution of this compound (1.0 eq.) in acetonitrile to the mixture.

  • Reaction: Heat the resulting mixture to 80°C (reflux) and stir vigorously for 48-96 hours.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with diethyl ether (3 x 30 mL).[5]

    • Causality: The addition of water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr), while the organic product is extracted into the ether layer.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure benzofuran derivative.

    • Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary
Reactant 1Reactant 2BaseConditionsTypical Yield
This compoundo-HydroxyacetophenoneK₂CO₃Acetonitrile, 80°C, 48h50-70%
This compoundSalicylaldehydeK₂CO₃Acetonitrile, 80°C, 48h55-75%

Synthesis of Substituted Imidazoles

Background & Mechanistic Rationale:

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. This compound serves as a key precursor for synthesizing substituted imidazoles, including novel pyrazole-imidazole compounds.[2][6] The most common approach is a variation of the Hantzsch synthesis, where the α-bromoketone reacts with an amidine or a similar nitrogen-containing species.

The mechanism involves the reaction of two equivalents of the nitrogen source with one equivalent of the α-bromoketone. The reaction typically proceeds through the formation of an α-amino ketone intermediate, followed by condensation with a second nitrogen-containing molecule and subsequent cyclization and aromatization to yield the imidazole ring.

Experimental Workflow: Imidazole Synthesis

G reactants Reactant Mixing: This compound Ammonium Acetate, Aldehyde Solvent: Acetic Acid reaction Condensation & Cyclization Heat: Reflux reactants->reaction 1. Heat Mixture workup Work-up 1. Cool and Pour onto Ice 2. Neutralize with NH4OH reaction->workup 2. Upon Completion filtration Product Isolation Collect Precipitate by Filtration workup->filtration 3. Precipitate Product purification Purification Recrystallization filtration->purification 4. Purify Solid product Final Product: Substituted Imidazole purification->product 5. Isolate Pure Compound

Caption: Workflow for the Radziszewski-type synthesis of imidazoles.

Protocol 3: Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol describes a one-pot synthesis of a trisubstituted imidazole using the Radziszewski synthesis.

A. Materials and Reagents:

  • This compound

  • A desired aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

B. Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the chosen aldehyde (1.0 eq.), and a large excess of ammonium acetate (e.g., 10 eq.).

  • Solvent and Reaction: Add glacial acetic acid as the solvent and heat the mixture to reflux (approx. 120°C) for 2-4 hours.

    • Causality: Acetic acid serves as both a solvent and a catalyst. Ammonium acetate acts as the nitrogen source, decomposing in situ to ammonia, which is necessary for the imidazole ring formation.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of crushed ice.

    • Neutralize the solution by slowly adding concentrated ammonium hydroxide until the mixture is basic (pH ~8-9). This will cause the product to precipitate.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure substituted imidazole.

    • Confirm the structure of the product by spectroscopic methods.

Quantitative Data Summary
α-Dicarbonyl SourceAldehydeNitrogen SourceConditionsTypical Yield
This compoundBenzaldehydeNH₄OAcAcetic Acid, Reflux, 3h75-90%
This compound4-ChlorobenzaldehydeNH₄OAcAcetic Acid, Reflux, 3h70-85%

Safety and Handling

This compound is an α-bromoketone and should be handled with care. It is a lachrymator and may cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[2] It is incompatible with strong bases and oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.
  • ChemicalBook. (n.d.). 2-Bromo-4'-methylacetophenone synthesis.
  • Guidechem. (n.d.). What is the synthesis and application of 2-Bromo-4'-methylacetophenone?.
  • Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?.
  • Napiórkowska, M., et al. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.
  • Napiórkowska, M., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(23), 5629.
  • Benchchem. (n.d.). 2-Bromo-4'-methylacetophenone | CAS 619-41-0.

Sources

The Strategic Application of 1-(2-Bromo-4-methylphenyl)ethanone in Medicinal Chemistry: A Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 1-(2-Bromo-4-methylphenyl)ethanone, an α-bromo ketone, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its intrinsic reactivity, stemming from the presence of both a carbonyl group and a reactive bromine atom, allows for the facile construction of a diverse array of heterocyclic scaffolds that are central to many pharmacologically active molecules.

This technical guide provides an in-depth exploration of the applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its utility. We will delve into its role in the synthesis of key therapeutic classes, provide detailed, field-proven experimental protocols, and elucidate the chemical logic that underpins its application.

Core Attributes and Reactivity Profile

This compound, with the chemical formula C₉H₉BrO, is a solid at room temperature.[1] The molecule's utility is primarily dictated by two key functional groups: the ketone and the α-bromine. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of various heterocyclic systems.

The 2-bromo and 4-methyl substituents on the phenyl ring are not merely passive components. The steric and electronic properties of these groups can influence the reactivity of the core molecule and, more importantly, can play a crucial role in the biological activity of the final products by modulating their binding to target proteins.

Application in the Synthesis of Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of a wide range of heterocyclic compounds. These scaffolds are prevalent in numerous approved drugs and clinical candidates.

Synthesis of 2-Aminothiazole Derivatives: A Gateway to Diverse Biological Activities

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] this compound is an ideal substrate for this reaction, readily condensing with thiourea or substituted thioamides to yield 2-aminothiazole derivatives. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Experimental Protocol 1: Synthesis of 2-Amino-4-(2-bromo-4-methylphenyl)thiazole

This protocol details the synthesis of a core 2-aminothiazole scaffold from this compound.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Hydrochloric acid (optional, for salt formation)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(2-bromo-4-methylphenyl)thiazole.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the starting ketone.

  • Recrystallization: This is a standard and effective method for purifying the solid product, removing any unreacted starting materials or byproducts.

Visualization of the Hantzsch Thiazole Synthesis:

Hantzsch_Thiazole_Synthesis Start This compound + Thiourea Reaction Reflux in Ethanol Start->Reaction Hantzsch Reaction Product 2-Amino-4-(2-bromo-4-methylphenyl)thiazole Reaction->Product Cyclization

Caption: Hantzsch Thiazole Synthesis Workflow.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganismZone of Inhibition (mm)Reference
Thiazole Derivative AS. aureus18[3]
Thiazole Derivative BE. coli15[3]
Thiazole Derivative CC. albicans16[3]

Note: The data presented are representative and intended to illustrate the potential antimicrobial activity of this class of compounds.

Synthesis of Hydrazide-Hydrazone Derivatives with Antitumor Activity

Hydrazide-hydrazones are a class of compounds known to possess a wide range of biological activities, including antitumor properties. This compound can be reacted with cyanoacetylhydrazine to form a key intermediate which can be further elaborated into various heterocyclic systems with potential anticancer activity.

Experimental Protocol 2: Synthesis of a Hydrazide-Hydrazone Intermediate

This protocol is adapted from a study demonstrating the synthesis of heterocyclic derivatives with antitumor activity.

Materials:

  • This compound (ω-bromo-(4-methyl-acetophenone))

  • Cyanoacetylhydrazine

  • 1,4-Dioxane

Procedure:

  • A mixture of cyanoacetylhydrazine (1.0 eq) and this compound (1.0 eq) is prepared in 1,4-dioxane.

  • The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting solid is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Self-Validation and Trustworthiness:

The structure of the resulting condensed product should be rigorously confirmed using analytical and spectral data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to ensure the desired transformation has occurred.

Visualization of the Synthesis of Hydrazide-Hydrazone Intermediate:

Hydrazone_Synthesis Reactants This compound + Cyanoacetylhydrazine Conditions Reflux in 1,4-Dioxane Reactants->Conditions Intermediate Hydrazide-Hydrazone Intermediate Conditions->Intermediate Kinase_Inhibitor_Workflow Start This compound Step1 Heterocycle Formation (e.g., Pyrazole Synthesis) Start->Step1 Intermediate Brominated Heterocyclic Intermediate Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki Coupling) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: Conceptual Workflow for Kinase Inhibitor Synthesis.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its predictable reactivity and the strategic placement of its functional groups provide a reliable entry point for the synthesis of a multitude of heterocyclic scaffolds with proven and potential therapeutic applications. From the well-established Hantzsch thiazole synthesis to the construction of complex hydrazide-hydrazone derivatives with antitumor activity, this starting material continues to be a cornerstone in the quest for novel and effective medicines. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2018). European Journal of Medicinal Chemistry, 157, 137-148.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2016). Journal of the Brazilian Chemical Society, 27(11), 2058-2068.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. (2014). Journal of Chemical and Pharmaceutical Research, 6(11), 234-238.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). Molecules, 22(1), 104.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports, 13(1), 9891.
  • Overview of Thiazole and their Derivatives Having Antimicrobial Activity. (2024). ResearchGate.
  • Thiazole and thiadiazole: A promising moeity for antimicrobial activity. (n.d.). Global Science Research Journals.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). IntechOpen.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (2019). ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595.
  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 277-283.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 136-144.
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2007). Archiv der Pharmazie, 340(8), 409-415.
  • Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. (2005). Bioorganic & Medicinal Chemistry, 13(2), 417-424.
  • Synthesis and anti-inflammatory activity of benzophenone analogues. (2004). Bioorganic Chemistry, 32(4), 211-222.

Sources

Synthesis of Novel Chalcone Derivatives from 1-(2-Bromo-4-methylphenyl)ethanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry due to their broad spectrum of pharmacological activities and synthetic accessibility.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel chalcone derivatives commencing from 1-(2-Bromo-4-methylphenyl)ethanone. The primary synthetic route detailed is the Claisen-Schmidt condensation, a robust and versatile method for constructing the chalcone framework.[1][8][9] This document will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and outline methods for purification and characterization, thereby equipping researchers with the necessary knowledge to explore this promising class of compounds for drug discovery and development.

Introduction: The Significance of Chalcones

Chalcones are naturally occurring open-chain flavonoids found in a variety of plants and are biosynthetic precursors to other flavonoids and isoflavonoids.[1][10] The core chemical structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][9] This enone functionality is a key pharmacophore, rendering chalcones biologically active through various mechanisms, including Michael addition reactions with biological nucleophiles.[1][3] The therapeutic potential of chalcones is vast, with demonstrated activities including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties.[1][3][5][6][7][11] The ease of synthesis and the ability to introduce diverse substituents on both aromatic rings make the chalcone scaffold an attractive template for developing novel therapeutic agents.[1][2][3]

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most prevalent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][8][9] This reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[8][9] In the context of this guide, this compound serves as the ketone component.

Mechanistic Insights

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone derivative (this compound) to form a resonance-stabilized enolate ion.[1][12][13][14] The presence of at least one α-hydrogen is a prerequisite for this step.[13][14]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[12][13][14]

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is an alkoxide.

  • Protonation: The alkoxide is protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone product.[15] This dehydration is often facile due to the formation of a conjugated system.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product ketone This compound enolate Enolate Formation (Base Catalysis) ketone->enolate Base (e.g., NaOH) aldehyde Aromatic Aldehyde attack Nucleophilic Attack aldehyde->attack enolate->attack aldol Aldol Adduct attack->aldol dehydration Dehydration aldol->dehydration chalcone Novel Chalcone Derivative dehydration->chalcone

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a novel chalcone derivative from this compound and a representative aromatic aldehyde.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Glass column for chromatography

Synthesis Protocol (Solvent-Based Method)
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen aromatic aldehyde in a suitable volume of ethanol.[1] Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 10-40% aqueous solution of NaOH or KOH.[1] Slowly add the base solution dropwise to the ethanolic solution of the reactants while stirring vigorously. The reaction temperature should be maintained between 20-25 °C, using an ice bath if necessary.[16]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 4 to 48 hours, depending on the reactivity of the substrates.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[1][17] The formation of a precipitate often indicates product formation.[1]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[8] Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~7).[8] This will cause the crude chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8][18] Wash the crude product thoroughly with cold distilled water to remove any inorganic impurities.[17][18]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Synthesis_Workflow start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add Aqueous Base (e.g., NaOH) dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir workup Pour into Ice Water and Acidify with HCl stir->workup filter Filter and Wash Crude Product workup->filter dry Dry Crude Product filter->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Pure Product purify->characterize end End characterize->end

Purification Protocol

The crude chalcone product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).[17][19] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is recommended.[17] Pack a glass column with silica gel and elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the chalcone from any remaining starting materials or byproducts.[17]

Characterization of Novel Chalcone Derivatives

The structure and purity of the synthesized chalcones must be confirmed using various spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
FT-IR A strong absorption band for the C=O (carbonyl) stretching vibration, typically in the range of 1630-1690 cm⁻¹.[9] Bands corresponding to C=C stretching of the enone system and aromatic C-H stretching will also be present.[9]
¹H NMR Characteristic signals for the vinylic protons (Hα and Hβ) of the α,β-unsaturated system, typically appearing as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration.[20] Aromatic protons will appear in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR The carbonyl carbon signal will be observed in the downfield region, typically between δ 185-195 ppm.[20] Signals for the α- and β-carbons of the enone system will also be present, along with the aromatic carbon signals.[20]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone should be observed, confirming its identity.

Characterization_Flow start Purified Chalcone ftir FT-IR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (¹H and ¹³C for Structure) start->nmr mass_spec Mass Spectrometry (Molecular Weight) start->mass_spec data_analysis Data Analysis and Structure Elucidation ftir->data_analysis nmr->data_analysis mass_spec->data_analysis confirmed Structure Confirmed data_analysis->confirmed

Potential Applications in Drug Development

The introduction of a bromo-substituent on one of the aromatic rings of the chalcone scaffold can significantly influence its biological activity. Halogenated chalcones have been reported to exhibit a range of pharmacological properties, making them promising candidates for drug development.

  • Anticancer Activity: Many chalcone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][5][21] The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets.

  • Antimicrobial and Antifungal Activity: Chalcones are known to possess antibacterial and antifungal properties.[3][6] The bromo- and methyl-substituents on the phenyl ring can modulate this activity, offering a potential avenue for the development of new anti-infective agents.

  • Anti-inflammatory Activity: Chalcones have been shown to inhibit inflammatory pathways.[3][6] The specific substitution pattern on the aromatic rings can be tailored to optimize their anti-inflammatory effects.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield - Inactive or impure reagents.- Insufficient base or incorrect concentration.- Suboptimal reaction time or temperature.- Use fresh, high-purity starting materials.- Ensure the base is freshly prepared and used in the correct stoichiometric amount.- Optimize reaction time and temperature, monitoring progress with TLC.[1]
Formation of Side Products - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Slowly add the base to the reaction mixture.- Use an aldehyde without α-hydrogens to prevent self-condensation.
Difficulty in Purification - Product is soluble in the wash solvent.- Inefficient recrystallization.- Use ice-cold water for washing to minimize product loss.[1]- Experiment with different solvent systems for recrystallization to find the optimal conditions.

Conclusion

The synthesis of novel chalcone derivatives from this compound via the Claisen-Schmidt condensation is a straightforward and adaptable method for generating a library of potentially bioactive compounds. This guide has provided a detailed framework, from the underlying reaction mechanism to practical experimental protocols and characterization techniques. By leveraging this information, researchers can effectively synthesize and explore the therapeutic potential of this versatile class of molecules, contributing to the advancement of drug discovery and development.

References

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry.
  • Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences.
  • How to synthesize chalcones by Claisen-Schmidt condensation - YouTube.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.
  • SYNTHESIS OF CHALCONES - Jetir.Org.
  • Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry.
  • (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate.
  • Claisen condensation - Wikipedia.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH.
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors - MDPI.
  • Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - MDPI.
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
  • Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives.
  • Development of chalcone synthesis: Optimization of synthetic method - AIP Publishing.
  • Synthesis, Biological Activity and Spectral Characterisation of Chalcon - IOSR Journal.
  • A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. - ResearchGate.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
  • Claisen Condensation Reaction Mechanism - Chemistry Steps.
  • Claisen Condensation Mechanism - BYJU'S.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH.
  • Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone - ResearchGate.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities - MDPI.
  • recent-developments-in-biological-activities-of-chalcones-a-mini-review - Ask this paper.
  • Biological Role of Chalcones in Medicinal Chemistry - ResearchGate.
  • Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences.

Sources

Application Notes & Protocols: The Strategic Role of 1-(2-Bromo-4-methylphenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Bromo-4-methylphenyl)ethanone, a pivotal building block in contemporary organic synthesis. We dissect its molecular architecture to reveal the strategic importance of its functional groups—the ortho-bromo substituent, the reactive acetyl moiety, and the para-methyl group. This unique arrangement offers multiple, distinct reaction pathways, making it an exceptionally versatile precursor for the synthesis of complex molecular frameworks, particularly in the realms of medicinal chemistry and materials science. This document furnishes researchers, scientists, and drug development professionals with detailed application notes, validated experimental protocols, and the causal logic behind methodological choices, ensuring both scientific rigor and practical utility.

Introduction: Unpacking the Synthetic Potential

This compound (CAS No. 103286-27-7) is more than a simple aromatic ketone. Its value lies in the orthogonal reactivity of its key functional groups. The aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate C-C and C-heteroatom bonds. Concurrently, the acetyl group provides a classic entry point for condensation reactions and is a cornerstone for the assembly of numerous heterocyclic systems.

The ortho relationship between the bromo and acetyl groups introduces steric influence that can be strategically exploited to control regioselectivity in subsequent transformations. The para-methyl group, while seemingly simple, electronically modifies the aromatic ring and offers a potential site for later-stage functionalization. This guide illuminates how these features are leveraged to build molecular complexity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 103286-27-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
SMILES CC1=CC(=C(C=C1)C(=O)C)Br[1]
Purity (Typical) ≥99%[1]

Core Application: A Cornerstone for Heterocycle Synthesis

The juxtaposition of a carbonyl group and a reactive α-bromo moiety (formed after bromination of the acetyl group) or the aryl bromide itself makes this scaffold a premier starting material for constructing heterocyclic rings, which are foundational structures in many pharmaceuticals.[2]

Synthesis of Thiazole Derivatives via Hantzsch Reaction

The α-bromoketone derived from the parent compound is a classic substrate for the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2,4-disubstituted thiazoles, which are known for their wide range of biological activities, including antibacterial and anti-inflammatory properties.[3]

Causality Behind the Method: The reaction capitalizes on the electrophilicity of the carbonyl carbon and the carbon bearing the bromine. A sulfur nucleophile (from a thioamide) first attacks the α-bromo carbon in an Sₙ2 reaction, followed by intramolecular condensation with the ketone and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_start Reactants cluster_process Reaction Sequence cluster_end Product Start This compound Reagent1 NBS or Br₂ (α-Bromination) Step1 Formation of α-Bromoketone Intermediate Reagent1->Step1 Step 1 Reagent2 Thioamide (e.g., Thiourea) Step2 Nucleophilic Attack by Thioamide Reagent2->Step2 Step 2 Step3 Intramolecular Cyclization & Dehydration Step2->Step3 Step 3 Product Substituted Thiazole Derivative Step3->Product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of a 2-Amino-4-(2-bromo-4-methylphenyl)thiazole

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Thiourea

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • α-Bromination:

    • To a solution of this compound (1.0 mmol, 1.0 equiv) in 10 mL of CCl₄, add NBS (1.1 mmol, 1.1 equiv) and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 2-bromo-1-(2-bromo-4-methylphenyl)ethanone is used directly in the next step.

    • Scientist's Note: The use of a radical initiator like BPO is crucial for the selective bromination at the α-carbon of the ketone over aromatic bromination.

  • Cyclization (Hantzsch Synthesis):

    • Dissolve the crude α-bromoketone from the previous step in 15 mL of absolute ethanol.

    • Add thiourea (1.2 mmol, 1.2 equiv) to the solution.

    • Reflux the mixture for 3-4 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction completion by TLC.

    • Cool the mixture to room temperature and pour it into 50 mL of cold water.

    • Neutralize the solution with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure thiazole derivative.

Core Application: A Handle for Cross-Coupling Reactions

The aryl bromide functionality is a reliable and widely used electrophile in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, alkyl, or alkynyl groups at the C2 position, a critical strategy for building the core scaffolds of many pharmaceutical agents and organic materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages by coupling the aryl bromide with a boronic acid or ester. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality Behind the Method: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond of our building block; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical to modulate the reactivity and stability of the palladium intermediates.[4]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product Start Ar-Br (Building Block) Start->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene/Water mixture

  • Deionized water (degassed)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Scientist's Note: Meticulous exclusion of oxygen is paramount as it can oxidize the Pd(0) catalyst, rendering it inactive. Using pre-degassed solvents is highly recommended.

  • Reaction Execution:

    • Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with 30 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid or oil via flash column chromatography (silica gel) or recrystallization to obtain the desired biaryl product.

Table 2: Comparison of Reaction Conditions
Reaction TypeKey ReagentsCatalyst/SolventTemperatureTypical Application
Hantzsch Thiazole α-Bromoketone, ThioamideEthanolReflux (∼78 °C)Synthesis of thiazole heterocycles
Suzuki-Miyaura Aryl Bromide, Boronic Acid, BasePd(0) catalyst, Dioxane/H₂O80-100 °CFormation of biaryl compounds
Sonogashira Coupling Aryl Bromide, Terminal Alkyne, BasePd(0) catalyst, Cu(I) co-catalyst, THF/Et₃NRT to 60 °CSynthesis of aryl-alkynes
Heck Coupling Aryl Bromide, Alkene, BasePd(0) catalyst, Acetonitrile/DMF100-120 °CArylation of alkenes

Conclusion

This compound stands out as a strategically valuable and versatile building block in the arsenal of the modern synthetic chemist. Its capacity to undergo both transformations at the acetyl group for heterocycle formation and palladium-catalyzed cross-coupling at the aryl bromide site provides a dual-pronged approach to molecular construction. The protocols and insights provided in this guide are designed to empower researchers to harness the full synthetic potential of this compound, facilitating innovation in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). 4-bromoacetophenone.
  • Zhang, X., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
  • Hassan, A., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanoparticles Supported Palladium(II)-N2O2 Complex. Malaysian Journal of Chemistry, 24(3), 116-126.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • ResearchGate. (n.d.). Scheme 1. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone, NaOEt, reflux, or 175 W MW.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone.
  • Hafez, H. N., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(11), 7837-7848.
  • Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Request PDF. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals.
  • Zhang, X., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-2-methylphenyl)ethanone.

Sources

experimental procedure for the N-alkylation of amines with 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: N-Alkylation of Amines with 1-(2-Bromo-4-methylphenyl)ethanone

Abstract

The N-alkylation of amines to form α-amino ketones is a cornerstone transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The resulting scaffolds are prevalent in a wide array of pharmacologically active molecules, including synthetic cathinone derivatives and other central nervous system agents.[1][2][3] This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using this compound, a key α-bromo ketone intermediate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental protocols, and provide expert insights into reaction optimization and troubleshooting. This guide is designed for researchers and scientists seeking a robust and reproducible methodology for the synthesis of N-substituted 2-amino-1-(4-methylphenyl)ethanone derivatives.

Introduction: The Strategic Importance of α-Amino Ketones

The α-amino ketone moiety is a privileged structural motif found in numerous biologically active compounds. The strategic placement of a nitrogen atom alpha to a carbonyl group imparts unique chemical and pharmacological properties. This functional group can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.

The reaction between an α-halo ketone and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The carbonyl group's inductive electron-withdrawing effect enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack by an amine.[5] this compound is an effective alkylating agent for this purpose, serving as a precursor for a variety of target molecules in drug discovery programs.[6]

Mechanistic Rationale and Parameter Selection

A thorough understanding of the reaction mechanism is critical for successful execution and optimization. The N-alkylation of an amine with an α-bromo ketone is a classic SN2 reaction.

The SN2 Pathway
  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic α-carbon (the carbon bonded to the bromine). This attack occurs from the backside relative to the leaving group (bromide).[4]

  • Transition State: A five-coordinate transition state is formed where a new C-N bond is partially formed and the C-Br bond is partially broken.

  • Inversion of Stereochemistry: If the α-carbon were a chiral center, this mechanism would result in an inversion of its stereochemistry.

  • Leaving Group Departure: The bromide ion is expelled, resulting in the formation of an ammonium salt.

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom to yield the neutral N-alkylated product and the corresponding protonated base.[4][7]

Causality Behind Experimental Choices
  • Choice of Solvent: The rate of an SN2 reaction is highly dependent on the solvent. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal.[8][9][10] These solvents can solvate the cation of the base but do not form a strong hydrogen-bonding "cage" around the amine nucleophile, leaving it more reactive.[9][11] Protic solvents (e.g., water, ethanol) would solvate and deactivate the nucleophile, significantly slowing the reaction.[12][13]

  • Role of the Base: A base is essential for two reasons. Firstly, it neutralizes the hydrogen bromide (HBr) that is formed as a byproduct. Without a base, the HBr would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Secondly, by removing the proton from the initially formed ammonium salt product, it generates the final neutral amine.[7] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is preferred to avoid competing with the substrate amine.[10]

  • Controlling Over-alkylation: When using primary amines, the secondary amine product is often more nucleophilic than the starting primary amine.[7] This can lead to a second alkylation event, producing a tertiary amine byproduct and reducing the yield of the desired product.[7][14] This "runaway reaction" can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and adding the alkylating agent slowly.[7] For the synthesis of tertiary amines from secondary amines, this is not a concern.[14]

Experimental Protocols

Safety Precaution: α-Bromo ketones are often lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Protocol for N-Alkylation

This protocol provides a general procedure applicable to a range of primary and secondary amines. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical RoleNotes
This compound213.08Alkylating AgentStore in a cool, dry, dark place.
Amine (Primary or Secondary)VariesNucleophileEnsure it is dry and of high purity.
Potassium Carbonate (K₂CO₃), anhydrous138.21BaseFinely powdered is preferred for reactivity.
Acetonitrile (MeCN), anhydrous41.05SolventA polar aprotic solvent is crucial.
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Hexanes-EluentFor column chromatography.
Brine (Saturated NaCl solution)-Washing AgentTo break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Dissolve this compound (1.05 equiv.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine/base suspension at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C for acetonitrile) and maintain stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting bromo-ketone has been consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). c. Wash the filter cake with a small amount of acetonitrile or ethyl acetate. d. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. b. Purify the crude product by flash column chromatography on silica gel.[15][16] Use a gradient elution, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with ethyl acetate. c. Collect the fractions containing the desired product (as identified by TLC). d. Combine the pure fractions and concentrate under reduced pressure to yield the purified N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Workflow of the Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Add Amine (1 eq), K₂CO₃ (2 eq), and Acetonitrile to Flask add_bromo 2. Add Bromo-ketone (1.05 eq) Solution Dropwise reagents->add_bromo Stir at RT reflux 3. Heat to Reflux (80 °C) add_bromo->reflux monitor 4. Monitor by TLC reflux->monitor 4-12 h cool 5. Cool to RT and Filter monitor->cool Reaction Complete concentrate 6. Concentrate Filtrate cool->concentrate chromatography 7. Flash Column Chromatography concentrate->chromatography product 8. Isolate Pure Product chromatography->product

Caption: General experimental workflow for the N-alkylation protocol.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
No or Low Conversion 1. Inactive amine (protonated).2. Insufficient temperature.3. Deactivated nucleophile.1. Ensure the base is anhydrous and in sufficient excess (2.0 equiv.).2. Increase reaction temperature or switch to a higher boiling solvent like DMF.3. Ensure the solvent is polar aprotic and anhydrous.
Formation of Side Products 1. Over-alkylation of primary amine.2. Elimination (E2) side reaction.1. Use a larger excess of the primary amine or add the bromo-ketone more slowly at a lower temperature.[7]2. Use a milder, non-hindered base. Ensure the temperature is not excessively high.
Difficult Purification Co-elution of starting material and product.Use a longer chromatography column and a shallower solvent gradient to improve separation. Recrystallization may be an alternative purification method if the product is a solid.[15]
Reaction Stalls Poor solubility of the base or reagents.Use a finely powdered base to increase surface area. Consider switching to a solvent with higher solubilizing power, such as DMF, but be aware it is harder to remove.

Mechanistic Visualization

The following diagram illustrates the key steps in the SN2 N-alkylation reaction.

Sources

palladium-catalyzed cross-coupling reactions involving 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromo-4-methylphenyl)ethanone

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using this compound. This versatile aryl bromide is a valuable building block for synthesizing complex molecular architectures found in pharmaceuticals and advanced materials. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Principles: The Palladium Catalytic Engine

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The power of these reactions lies in a consistent, underlying catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount to reaction design, optimization, and troubleshooting.

The general mechanism involves three fundamental steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligands.

  • Transmetalation (or related step): The second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) center, displacing the halide.[2] This step's nature varies by reaction type (e.g., carbopalladation in the Heck reaction).

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Ar-X ArPdR Ar-Pd(II)-R (Transmetalation Complex) ArPdX->ArPdR R-M -MX ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 ArX_start Ar-X R_M_start R-M

Caption: General Pd(0)/Pd(II) catalytic cycle.

Key Reaction Components: A Deeper Look
  • Palladium Precatalyst: While Pd(0) is the active species, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, or palladacycles are commonly used.[5] These are reduced in situ to Pd(0) by ligands, bases, or other reagents in the reaction mixture. The choice of precatalyst can significantly impact reaction efficiency and reproducibility.[3]

  • Ligands: Ligands are arguably the most critical component for tuning reactivity. They stabilize the palladium center, modulate its electronic properties, and influence steric hindrance.[6] For a substrate like this compound, which has some steric bulk from the ortho-acetyl group, bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis.[7]

  • Base: The base plays multiple roles. In reactions like Suzuki-Miyaura coupling, it activates the boronic acid for transmetalation.[8] In Buchwald-Hartwig amination, it deprotonates the amine-palladium complex.[9] In all cases, it serves to neutralize the HX acid generated during the cycle. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent must dissolve all components and be stable at the reaction temperature.[10] Aprotic polar solvents like dioxane, THF, DMF, or toluene are frequently used, often with water as a co-solvent in Suzuki reactions. Rigorously degassed solvents are crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[11]

Application Note I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[12][13] It couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Ar-Br (Oxidative Addition) ArPdOH Ar-Pd(II)-OH(L)₂ ArPdBr->ArPdOH Base (OH⁻) -Br⁻ ArPdR Ar-Pd(II)-R(L)₂ ArPdOH->ArPdR R-B(OH)₂ (Transmetalation) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Scientist's Insights

The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] For the sterically demanding this compound, a catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand is often preferred to overcome the steric hindrance and achieve good yields.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.[14]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O11080-90
3-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)Cs₂CO₃Dioxane10075-88

Application Note II: Heck Reaction

The Mizoroki-Heck reaction forms a C–C bond by coupling the aryl bromide with an alkene, providing a powerful route to substituted styrenes and other vinylarenes.[15][16] Unlike other cross-coupling reactions, the Heck reaction does not involve an organometallic transmetalation step.[4]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Ar-Br (Oxidative Addition) AlkeneComplex Alkene Complex ArPdBr->AlkeneComplex Alkene (Coordination) InsertionProduct Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 + Base -HBr Product Substituted Alkene InsertionProduct->Product β-Hydride Elimination Product->Pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Ar-Br (Ox. Add.) ArPdR Ar-Pd(II)-C≡CR(L)₂ ArPdBr->ArPdR Cu-C≡CR (Transmetal.) ArPdR->Pd0 Product Ar-C≡CR ArPdR->Product Red. Elim. Product->Pd0 Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base, Cu(I)Br -HBr CuBr Cu(I)Br CuAcetylide->ArPdBr Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)-Br(L) Pd0->ArPdBr Ar-Br (Oxidative Addition) AmineComplex [Ar-Pd(II)-Br(L)(HNR¹R²)] ArPdBr->AmineComplex HNR¹R² AmidoComplex Ar-Pd(II)-NR¹R²(L) AmineComplex->AmidoComplex Base -HBase⁺Br⁻ AmidoComplex->Pd0 Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination Product->Pd0

Sources

protocol for the synthesis of substituted quinolines using 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Quinolines from 1-(2-Bromo-4-methylphenyl)ethanone

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds. This application note provides a detailed, field-tested protocol for the synthesis of substituted quinolines, commencing from the readily available starting material, this compound. We present a robust, two-step synthetic strategy centered around a palladium-catalyzed Buchwald-Hartwig amination followed by a classic acid-catalyzed Friedländer annulation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and comprehensive characterization data. The causality behind critical experimental choices is elucidated to empower users to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of Quinolines

Quinoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds. They form the structural core of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The precise substitution pattern on the quinoline ring system is paramount as it profoundly dictates the molecule's biological function and pharmacological profile.

Consequently, the development of efficient and versatile synthetic routes to access structurally diverse quinolines is a key focus in organic synthesis. The Friedländer synthesis, first reported in 1882, remains one of the most reliable and straightforward methods for constructing the quinoline core.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

This guide details a protocol that leverages the Friedländer reaction, starting from this compound. Since the Friedländer synthesis requires a 2-aminoaryl ketone, our strategy involves an initial conversion of the aryl bromide to an amine, providing a versatile intermediate that can then be cyclized to form the target quinoline.

Synthetic Strategy Overview

The selected pathway is a two-step process designed for reliability and modularity. The initial step involves the conversion of the aryl bromide to the corresponding aniline derivative via a Buchwald-Hartwig amination. The resulting 2-aminoaryl ketone is then subjected to a Friedländer annulation with an α-methylene ketone to yield the final substituted quinoline product.

G A This compound B 1-(2-Amino-4-methylphenyl)ethanone A->B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) C 2,4-Dimethyl-6-acetylquinoline (Example Product) B->C Friedländer Annulation (+ Acetylacetone, Acid Catalyst)

Caption: Overall synthetic workflow from the starting material to the final quinoline product.

Mechanistic Insights & Experimental Rationale

Step 1: Buchwald-Hartwig Amination - The Gateway to the Amine

The conversion of the aryl bromide to an amine is the critical entry point for the subsequent Friedländer cyclization. While several methods exist, the Buchwald-Hartwig amination is chosen for its exceptional functional group tolerance, high yields, and broad substrate scope. The reaction utilizes a palladium catalyst and a specialized phosphine ligand to facilitate the C-N cross-coupling between the aryl halide and an amine source.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species that initiates the catalytic cycle.

  • Ligand (e.g., Xantphos, BINAP): Crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency.

  • Base (e.g., NaOt-Bu, Cs₂CO₃): Required to deprotonate the amine source and regenerate the catalyst. A strong, non-nucleophilic base is preferred to avoid side reactions.

  • Amine Source: Benzophenone imine is often used as an ammonia equivalent, which upon acidic workup, hydrolyzes to reveal the primary amine. This approach circumvents the challenges of using ammonia gas directly.

Step 2: Friedländer Annulation - Forging the Quinoline Core

The Friedländer synthesis can be catalyzed by either acids or bases, proceeding through two primary mechanistic pathways.[1][2]

  • Schiff Base Pathway (Acid-Catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the α-methylene ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic quinoline ring.[1] This is the pathway leveraged in our protocol due to its high efficiency and clean conversion.

  • Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction can initiate with an aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.

G cluster_0 Schiff Base Formation cluster_1 Cyclization & Dehydration A 2-Aminoaryl Ketone C Schiff Base Intermediate A->C + H⁺ B α-Methylene Ketone B->C D Cyclized Adduct C->D Intramolecular Aldol Reaction E Substituted Quinoline D->E - H₂O (Dehydration)

Caption: Simplified mechanism of the acid-catalyzed Friedländer annulation.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%CommercialStarting Material
Tris(dibenzylideneacetone)dipalladium(0)CatalystCommercialPd₂(dba)₃
Xantphos>98%CommercialLigand
Sodium tert-butoxide>98%CommercialBase, handle in glovebox if possible
Benzophenone imine>97%CommercialAmmonia equivalent
TolueneAnhydrousCommercialSolvent
Hydrochloric Acid (2M)ReagentCommercialFor hydrolysis
Acetylacetone (2,4-Pentanedione)>99%Commercialα-Methylene carbonyl component
p-Toluenesulfonic acid monohydrate>98%CommercialAcid catalyst
EthanolAnhydrousCommercialSolvent
Ethyl AcetateHPLC GradeCommercialFor extraction & chromatography
HexanesHPLC GradeCommercialFor chromatography
Anhydrous Sodium SulfateReagentCommercialDrying agent
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Safety Precautions

Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ChemicalHazardsHandling Precautions
This compoundSkin/eye irritant.[4]Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
Palladium CatalystsMay be toxic and allergenic.Handle with care, avoid creating dust.
Sodium tert-butoxideFlammable solid, causes severe skin burns and eye damage.Handle under an inert atmosphere. Keep away from water and ignition sources. Wear appropriate PPE.
TolueneFlammable, reproductive toxicity, skin/eye irritant.Use in a well-ventilated fume hood. Grounding is necessary to prevent static discharge.
QuinolinesMany quinoline derivatives are bioactive and may be toxic. Harmful if swallowed or in contact with skin.[5]Avoid ingestion and skin contact. Treat all novel derivatives as potentially hazardous.[5]
Protocol 1: Synthesis of 1-(2-Amino-4-methylphenyl)ethanone
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (approx. 0.1 M concentration relative to the starting bromide) via syringe, followed by benzophenone imine (1.2 eq).

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up (Part 1 - Filtration): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Work-up (Part 2 - Hydrolysis): Concentrate the filtrate under reduced pressure. To the resulting residue, add tetrahydrofuran (THF) and 2M aqueous HCl. Stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.

  • Extraction: Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2-Amino-4-methylphenyl)ethanone can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol 2: Friedländer Annulation to form 2,6,8-Trimethyl-4-phenylquinoline

(This is an example using the product from Protocol 1 and acetophenone. The protocol below uses acetylacetone for a different, but equally valid, product)

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-(2-Amino-4-methylphenyl)ethanone (1.0 eq) from the previous step in absolute ethanol.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the solution, followed by the acid catalyst, p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.[1]

  • Monitoring: Monitor the formation of the quinoline product by TLC. Quinoline derivatives are typically UV-active and may show strong fluorescence.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[7]

Purification & Characterization

A robust protocol is a self-validating one. Purification and rigorous characterization are essential to confirm the identity and purity of the synthesized quinoline.

Purification by Column Chromatography

The crude quinoline product is typically purified by silica gel column chromatography.[6][7]

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will provide a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Dry loading (adsorbing the compound onto a small amount of silica) is recommended for less soluble compounds.[6]

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., gradient to 80:20 Hexanes:Ethyl Acetate) to elute the product.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

IssuePotential CauseSolution
Streaking/Tailing on Column The basic nitrogen of the quinoline interacts with acidic silica gel.[8]Add a basic modifier like triethylamine (0.5-1%) to the eluent system to neutralize the silica surface.[8]
Product Decomposition on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica with a base, use neutral alumina as the stationary phase, or work quickly at low temps.[8]
Poor Separation Inappropriate solvent system or column overloading.Re-optimize the eluent using TLC. Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1).[6]
Characterization by NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of the final product.[9] The number of signals, their chemical shifts (δ), integration, and coupling patterns provide a unique fingerprint of the molecule.[9][10]

For the example product, 4-acetyl-2,8-dimethyl-6-methylquinoline , the following are representative expected NMR characteristics.

Data TypeExpected Observations
¹H NMR Aromatic Protons (δ 7.0-8.5 ppm): Signals corresponding to the protons on the quinoline core. The specific splitting patterns will confirm the substitution pattern.[11]
Methyl Protons (δ 2.4-2.8 ppm): Several distinct singlet signals for the methyl groups at the C2, C6, and C8 positions, and the acetyl methyl group.
¹³C NMR Aromatic Carbons (δ 120-150 ppm): Multiple signals for the carbons of the quinoline ring system.
Carbonyl Carbon (δ >190 ppm): A characteristic downfield signal for the acetyl carbonyl carbon.
Methyl Carbons (δ 15-30 ppm): Signals in the aliphatic region corresponding to the four methyl groups.
Mass Spectrometry A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of substituted quinolines starting from this compound. By combining a robust Buchwald-Hartwig amination with the classic Friedländer annulation, this strategy offers a versatile platform for accessing a variety of quinoline derivatives. The detailed explanation of the underlying mechanisms, step-by-step procedures, and troubleshooting guides are intended to equip researchers with the necessary tools to successfully implement and adapt this methodology for applications in drug discovery and materials science.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway.
  • Technical Support Center: Purification of Quinoline Deriv
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Safety Data Sheet for 1-(4-Bromo-2-methylphenyl)ethanone. MilliporeSigma.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY DATA SHEET for 2-Bromo-1-(4-morpholinophenyl)-1-ethanone. Fisher Scientific.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Preparation and Properties of Quinoline. SlideShare.
  • TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications.
  • Friedländer synthesis. Wikipedia.
  • 1-(2-Bromo-4-fluorophenyl)ethanone SDS. ECHEMI.
  • Purification of quinoline yellow components using high-speed counter-current chromatography.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. The Journal of Organic Chemistry.
  • Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. PubMed.
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Semantic Scholar.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)
  • Synthesis of 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. MDPI.

Sources

Application Notes & Protocols: A Framework for the Development of Novel Antibacterial Agents from 1-(2-Bromo-4-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1] Traditional drug discovery pipelines are struggling to keep pace with the evolution of multidrug-resistant pathogens. This guide focuses on a promising starting scaffold, 1-(2-Bromo-4-methylphenyl)ethanone, for the rational design and synthesis of new antibacterial candidates. Acetophenone derivatives have demonstrated a range of biological activities, and their chemical tractability makes them ideal for structural modification and optimization.[2][3] Specifically, the presence of a bromine atom and a methyl group on the phenyl ring provides unique electronic and steric properties that can be exploited to enhance antibacterial potency and selectivity. Halogenated compounds, including brominated derivatives, are known to exhibit significant antimicrobial effects, often attributed to their ability to form halogen bonds and increase lipophilicity, thereby improving cell membrane penetration.[4][5]

This document provides a comprehensive framework for researchers, chemists, and microbiologists. It outlines the strategic design, synthesis, and evaluation of novel derivatives from this scaffold. The protocols herein are designed to be robust and self-validating, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for the next generation of antibiotics.

Section 1: Design Strategy and Rationale

The selection of this compound as a foundational molecule is deliberate. The structure incorporates key features that are advantageous for antibacterial drug design:

  • The Acetophenone Core: A versatile and common pharmacophore that can be readily modified. The carbonyl group is a key reactive site for derivatization.

  • Bromine Substitution: The bromo group at the ortho-position significantly influences the molecule's electronic properties. It is an electron-withdrawing group that can participate in halogen bonding, a crucial interaction for ligand-receptor binding. Its lipophilicity can also enhance the compound's ability to cross bacterial cell membranes. The position of the halogen on the aromatic ring is a critical determinant of biological activity.[4]

  • Methyl Substitution: The methyl group at the para-position is an electron-donating group that can modulate the electronic environment of the phenyl ring and provide a steric handle to influence binding selectivity.

Our primary strategy involves the derivatization of the acetyl group, a common and effective approach for generating chemical diversity. A particularly fruitful route is the synthesis of chalcones (α,β-unsaturated ketones) via Claisen-Schmidt condensation. Chalcones are well-documented for their broad spectrum of biological activities, including potent antibacterial effects.[4][6]

// Nodes Start [label="1-(2-Bromo-4-methylphenyl)\nethanone Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Rationale [label="Rationale:\n- Bromo Group (Lipophilicity, Halogen Bonding)\n- Methyl Group (Electronic Modulation)\n- Reactive Ketone Handle", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.2]; Strategy [label="Primary Strategy:\nClaisen-Schmidt Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Chalcone Derivatives\n(α,β-unsaturated ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Optimized Lead\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];

// Edges Start -> Strategy [label="Derivatization"]; Strategy -> Intermediate [label="Reaction with\nAromatic Aldehyde"]; Intermediate -> SAR [label="Biological Screening"]; SAR -> Lead; Start -> Rationale [style=dashed, arrowhead=none]; }

Caption: Logical workflow for antibacterial agent development.

Section 2: Synthesis of Chalcone Derivatives

This section provides a generalized protocol for the synthesis of chalcone derivatives from this compound and various substituted aromatic aldehydes.

Experimental Workflow: Synthesis

// Nodes Start [label="Reactants:\nthis compound\n+ Substituted Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Claisen-Schmidt Condensation\n(Base Catalyst, e.g., NaOH/KOH)\nSolvent: Ethanol, Stir at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Quenching\n(Pour into ice-cold water,\nacidify with dil. HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Product Isolation\n(Filter precipitate,\nwash with cold water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization from Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(FTIR, 1H NMR, 13C NMR, Mass Spec)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", width=3.2];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Characterization; }

Caption: General workflow for the synthesis and purification of chalcone derivatives.

Protocol 2.1: Synthesis of (E)-1-(2-Bromo-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone system characteristic of chalcones. A strong base like NaOH is used to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, leading to the stable conjugated system.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 2.13 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.40 g, 10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring, slowly add 10 mL of a 40% aqueous NaOH solution dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 25°C.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). A color change to deep yellow or the formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the solution slowly by adding dilute HCl with constant stirring until the pH is neutral (~7). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure crystals of the title compound.

  • Characterization: Dry the purified product and characterize its structure using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[7][8]

Section 3: In Vitro Antibacterial Screening

Once synthesized, the novel compounds must be evaluated for their antibacterial activity. Standardized protocols are crucial for obtaining reliable and reproducible results.[9][10]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Rationale: The broth microdilution method is a quantitative technique considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] It is essential for comparing the potency of different compounds and establishing a baseline for further studies.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound using CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10] This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation

Quantitative results from the MIC assays should be tabulated for clear comparison.

Compound IDR-Group (Aldehyde)Gram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
Parent This compound>128>128
Cpd-01 4-Chloro1664
Cpd-02 4-Nitro832
Cpd-03 4-Methoxy32>128
Ciprofloxacin (Control)0.50.25

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is a critical step in drug development.[1][12] It helps predict potential resistance mechanisms and provides a rationale for further optimization.

Protocol 4.1: Bacterial Time-Kill Curve Assay

Rationale: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[1] This is achieved by measuring the rate of bacterial killing over time upon exposure to the antimicrobial agent at concentrations relative to its MIC.

Procedure:

  • Prepare bacterial cultures in logarithmic growth phase.

  • Expose the bacteria to the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

  • Include a no-drug growth control.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of viable cells (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically defined as bactericidal activity.

Protocol 4.2: Bacterial Enzyme Inhibition Assay (General Protocol)

Rationale: Many antibiotics function by inhibiting essential bacterial enzymes involved in processes like DNA replication (e.g., DNA gyrase), cell wall synthesis, or protein synthesis.[13][14] An in vitro enzyme inhibition assay can provide direct evidence of target engagement.

Example Target: DNA Gyrase

  • Obtain Enzyme: Use purified recombinant DNA gyrase.

  • Assay Principle: DNA gyrase supercoiling assays are often based on the conversion of relaxed plasmid DNA to its supercoiled form, which can be separated by agarose gel electrophoresis.

  • Procedure:

    • Incubate the enzyme with relaxed plasmid DNA, ATP, and varying concentrations of the test compound.

    • Include a positive control inhibitor (e.g., a fluoroquinolone) and a no-inhibitor control.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control. The concentration that inhibits 50% of the enzyme activity (IC₅₀) can then be determined.[15]

// Nodes DNA [label="Relaxed Plasmid DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gyrase [label="DNA Gyrase + ATP", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supercoiled [label="Supercoiled DNA\n(Bacterial Replication)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Novel Agent\n(e.g., Cpd-02)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA -> Gyrase [label="Substrate"]; Gyrase -> Supercoiled [label="Enzymatic Action"]; Inhibitor -> Gyrase [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Hypothetical inhibition of the bacterial DNA gyrase pathway.

Section 5: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. [16][17]By synthesizing and testing a library of derivatives with varied substituents on the aromatic aldehyde ring (Ring B), a preliminary SAR can be established.

Key Insights from Hypothetical Data:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (-Cl) and nitro (-NO₂) at the para-position of Ring B (Cpd-01, Cpd-02) appears to enhance antibacterial activity, particularly against Gram-positive bacteria. This suggests that a more electrophilic β-carbon in the chalcone backbone may be favorable for interaction with a biological nucleophile at the target site.

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃), an EDG, resulted in reduced activity (Cpd-03), especially against Gram-negative bacteria. This could be due to unfavorable electronic or steric effects.

  • Gram-Negative Activity: Activity against Gram-negative bacteria like E. coli is generally lower, which is common due to the protective outer membrane. However, the nitro-substituted compound (Cpd-02) retained moderate activity, suggesting it may possess properties that facilitate passage through this barrier.

// Nodes Parent [label="Chalcone Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; EWG [label="R = Electron-\nWithdrawing Group\n(-Cl, -NO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDG [label="R = Electron-\nDonating Group\n(-OCH3, -CH3)", fillcolor="#FBBC05", fontcolor="#202124"]; High [label="Higher Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Low [label="Lower Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parent -> EWG [label="Modification"]; Parent -> EDG [label="Modification"]; EWG -> High [label="Leads to"]; EDG -> Low [label="Leads to"]; }

Caption: A simplified Structure-Activity Relationship (SAR) model.

Conclusion

The this compound scaffold represents a viable and promising starting point for the development of novel antibacterial agents. By employing rational design strategies, such as the synthesis of chalcone derivatives, and conducting systematic biological evaluations, new compounds with significant potency can be identified. The protocols outlined in this guide provide a comprehensive roadmap, from initial synthesis to preliminary mechanism of action studies. Future work should focus on expanding the derivative library to build a more detailed SAR, optimizing pharmacokinetic properties, and evaluating lead compounds in more advanced models of infection.

References

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • Gocić, V., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae, 61(4), 12-17.
  • Silva, V. L. M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 27(19), 6649.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(5), 103982.
  • Schoenknecht, F. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • World Organisation for Animal Health. (2018). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Klanic, M., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 13, 945648.
  • Li, Y., et al. (2024). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 29(11), 2530.
  • Ferreira, P. P. C., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Venomous Animals and Toxins including Tropical Diseases, 27, e20210006.
  • Sivakumar, P. M., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Chemical Biology & Drug Design, 72(4), 315-324.
  • Sivakumar, P. M., et al. (2008). Experimental and QSAR of Acetophenones as Antibacterial Agents. Request PDF.
  • International Journal of New Chemistry. (2021). Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone.
  • Al-Shabib, N. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 16(4), 493.
  • He, X., et al. (2020). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules, 25(18), 4143.
  • Vilar, S., et al. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling, 54(5), 1434-1445.
  • McGill University. (2018). A near-universal way to measure enzyme inhibition. ScienceDaily.
  • de la Fuente, A., et al. (2017). Small Molecule Inhibitors of Bacterial Transcription Complex Formation. Bioorganic & Medicinal Chemistry Letters, 27(18), 4302-4308.
  • Heredero-Bermejo, I., et al. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 966952.
  • Joshi, P., et al. (2024). Investigating Small Molecule Inhibitors Targeting the RNase P Enzyme from Pathogenic Bacteria. ResearchGate.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241.
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • da Silva, A. C., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry.
  • Campanini-Salinas, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6241.
  • Li, W., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-277.
  • Li, X., et al. (2008). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Bioorganic & Medicinal Chemistry Letters, 18(7), 2455-2459.
  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
  • Al-Obaydi, A. M. J. (2013). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.
  • Chang, Y.-P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Doughty, N. J., & Tanski, J. M. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 9(1).
  • Isık, S., et al. (2015). Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f]o[9][18]xazepin-3(2H)-thiones. ResearchGate.
  • PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone.
  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate.

Sources

The Strategic Application of 1-(2-Bromo-4-methylphenyl)ethanone in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Brominated Ketone in Anti-Inflammatory Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents remains a paramount objective. The strategic selection of starting materials is critical to the efficient construction of diverse molecular scaffolds with therapeutic potential. 1-(2-Bromo-4-methylphenyl)ethanone, an α-bromoketone, represents a highly versatile and reactive building block for the synthesis of a variety of heterocyclic compounds. Its intrinsic reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide), makes it an ideal substrate for a range of cyclization and condensation reactions. This guide provides an in-depth exploration of the utility of this compound in the preparation of thiazole, chalcone, and pyrazole derivatives, classes of compounds renowned for their anti-inflammatory properties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and biological rationale.

Core Mechanistic Insight: Targeting the Arachidonic Acid Pathway

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation. The existence of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The heterocyclic compounds derived from this compound are often designed to interact with the active site of COX enzymes, thereby reducing prostaglandin production.

Synthetic Pathway I: Hantzsch Thiazole Synthesis - A Direct Route to Bioactive Heterocycles

The Hantzsch thiazole synthesis is a classic and highly efficient one-pot reaction for the formation of a thiazole ring from an α-haloketone and a thioamide or thiourea.[1] Thiazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory effects.[2] The reaction of this compound with thiourea provides a direct route to 4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine, a scaffold ripe for further functionalization.

Hantzsch_Thiazole_Synthesis cluster_reagents start This compound intermediate Thiazoline Intermediate start->intermediate + thiourea Thiourea thiourea->intermediate product 4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine intermediate->product Dehydration reagents Ethanol, Reflux

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Protocol 1: Synthesis of 4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine

This protocol outlines the synthesis of a key 2-aminothiazole intermediate.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and thiourea.

  • Add ethanol to dissolve the reactants (approximately 10-15 mL per gram of the α-bromoketone).

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral to slightly basic (pH 7-8). This step neutralizes the hydrobromide salt of the product.

  • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of deionized water to remove any remaining salts.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Self-Validation and Expected Outcome:

The successful synthesis of the target compound can be confirmed by standard analytical techniques. The melting point of the purified product should be sharp and consistent. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will confirm the structure. For instance, in the ¹H NMR spectrum, the disappearance of the singlet corresponding to the -CH₂Br protons of the starting material and the appearance of a new singlet for the thiazole C5-H, along with signals for the aromatic protons and the -NH₂ group, will indicate product formation.

Synthetic Pathway II: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their significant anti-inflammatory properties.[1][3] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base.[4][5] To utilize this compound, a preliminary reductive debromination would be required to yield 1-(4-methylphenyl)ethanone (4-methylacetophenone).

Chalcone_Synthesis cluster_reagents start 1-(4-methylphenyl)ethanone product Chalcone Derivative start->product + aldehyde Substituted Benzaldehyde aldehyde->product reagents Ethanol, aq. NaOH

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocol 2: Synthesis of a Chalcone Derivative from 1-(4-methylphenyl)ethanone

This protocol describes a general procedure for the synthesis of a chalcone derivative.

Materials:

  • 1-(4-methylphenyl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 40%)

  • Dilute hydrochloric acid

  • Deionized water

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve 1-(4-methylphenyl)ethanone and the chosen substituted aromatic aldehyde in a minimal amount of ethanol.

  • With continuous stirring, slowly add the aqueous sodium hydroxide solution dropwise.

  • Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate often indicates the progress of the reaction. Monitor by TLC.

  • After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the product.

  • Collect the solid chalcone by vacuum filtration, wash thoroughly with cold deionized water, and air dry.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation: Representative Chalcone Derivatives and their Anti-Inflammatory Activity

CompoundR Group on AldehydeIn-vitro Anti-inflammatory AssayReported Activity
Chalcone A4-ChloroInhibition of COX-2Potent inhibitory activity
Chalcone B4-MethoxyReduction of nitric oxide production in LPS-stimulated macrophagesSignificant reduction
Chalcone C3,4-DichloroInhibition of neutrophil degranulationActive inhibitor

Note: The activities presented are representative and based on literature for analogous chalcone structures.

Synthetic Pathway III: Pyrazole Formation from Chalcones

Pyrazoles are another class of five-membered heterocyclic compounds that have been extensively investigated for their anti-inflammatory activities.[6][7] A common synthetic route to pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.

Pyrazole_Synthesis cluster_reagents start Chalcone Derivative intermediate Pyrazoline Intermediate start->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product Pyrazole Derivative intermediate->product Oxidation/Aromatization reagents Ethanol, Reflux

Caption: Synthesis of pyrazoles from chalcone precursors.

Protocol 3: Synthesis of a Pyrazole Derivative from a Chalcone

This protocol provides a general method for the conversion of a chalcone to a pyrazole.

Materials:

  • Chalcone derivative (from Protocol 2) (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative in ethanol or glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol).

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with promising anti-inflammatory potential. The synthetic pathways to thiazoles, chalcones, and pyrazoles outlined in this guide provide a robust framework for the generation of novel molecular entities for drug discovery programs. The ease of synthesis and the potential for structural diversification make these scaffolds attractive for the development of the next generation of anti-inflammatory therapeutics. Further derivatization of the synthesized core structures can lead to the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

References

  • Khalil, O. M. (2011). Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents. Archiv der Pharmazie, 344(4), 242-247. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
  • Patil, A. R., Yallur, B. C., Kamat, V., Manjunatha, D. H., & Akki, M. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 1-6. [Link]
  • Al-Ostath, A., Al-Qaisi, J., & El-Abadelah, M. M. (2022).
  • Ko, H., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-158. [Link]
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Ma, X., et al. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 11(9), 1047-1057. [Link]
  • Gaikwad, N. D., et al. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 33(4), 1969-1975. [Link]
  • Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Arzneimittelforschung, 61(10), 589-595. [Link]
  • Patel, K., et al. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 175-182. [Link]
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Bioorganic Chemistry, 148, 107693. [Link]
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).
  • Lin, C. F., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1279-1286. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Ben-Azu, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
  • Synthesis and Anti-inflammatory Activity of Three Nitro Chalcones. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5852-5855. [Link]
  • Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate.
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). Current Topics in Medicinal Chemistry, 21(4), 257-268. [Link]

Sources

large-scale synthesis and purification of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis and Purification of 1-(2-Bromo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the , a key chemical intermediate. The methodology is grounded in the principles of Friedel-Crafts acylation, followed by a robust recrystallization protocol designed to yield a high-purity final product. This document emphasizes the causal relationships behind procedural choices, stringent safety measures, and analytical validation to ensure reproducibility and reliability in a professional laboratory setting.

Introduction: Significance of this compound

Aryl ketones are foundational building blocks in organic synthesis. This compound, with its specific substitution pattern, serves as a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where precise molecular architecture is paramount.[1] The presence of the bromine atom and the ketone functional group provides two reactive handles for subsequent chemical transformations, such as cross-coupling reactions, reductions, or further functionalizations.

The most direct and industrially scalable route to this class of compounds is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring.[2][3] This guide will detail this synthetic approach, from reaction setup to final product characterization.

Part 1: Large-Scale Synthesis via Friedel-Crafts Acylation

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Lewis acid, anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of 3-bromotoluene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting intermediate re-establishes aromaticity and yields the desired ketone.

A critical consideration in Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][4] This deactivates the catalyst, meaning that a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[2][4] The complex is subsequently hydrolyzed during the aqueous workup step to release the final product.

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization reagents CH₃COCl + AlCl₃ acylium [CH₃C=O]⁺ AlCl₄⁻ (Acylium Ion Complex) reagents->acylium Activation aromatic 3-Bromotoluene intermediate Arenium Ion Intermediate aromatic->intermediate Nucleophilic Attack product_complex Product-AlCl₃ Complex intermediate->product_complex -HCl final_product This compound product_complex->final_product Aqueous Workup (H₃O⁺)

Figure 1: Mechanism of Friedel-Crafts Acylation
Materials and Reagents

Proper planning for reagent quantities is essential for reaction stoichiometry and yield optimization.

ReagentCAS No.Mol. Weight ( g/mol )Amount (Example Scale)Moles (mol)Density (g/mL)Notes
3-Bromotoluene591-17-3171.04100 g0.5851.41Starting Material
Acetyl Chloride75-36-578.5050.5 g (45.9 mL)0.643 (1.1 eq)1.10Acylating Agent
Aluminum Chloride, Anhydrous7446-70-0133.3486 g0.645 (1.1 eq)2.48Lewis Acid Catalyst
Dichloromethane (DCM)75-09-284.931000 mL-1.33Anhydrous Solvent
Hydrochloric Acid (2M)7647-01-036.46~500 mL-~1.03For Quenching
Anhydrous Sodium Sulfate7757-82-6142.04As needed-2.66Drying Agent
Detailed Experimental Protocol

Safety First: This reaction involves highly reactive and corrosive substances. All operations must be conducted within a certified chemical fume hood.[5] Appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a flame-retardant lab coat, and acid-resistant gloves (butyl rubber is recommended for acetyl chloride), must be worn at all times.[5][6][7] The reaction is highly sensitive to moisture; all glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM, 800 mL) and anhydrous aluminum chloride (86 g, 0.645 mol). Begin stirring to form a suspension. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (45.9 mL, 0.643 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The mixture will become a homogenous, pale-yellow solution.

  • Addition of 3-Bromotoluene: In a separate flask, dissolve 3-bromotoluene (100 g, 0.585 mol) in anhydrous DCM (200 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes, again maintaining the internal temperature at 0-5 °C. A deep red-brown color will develop, and HCl gas will evolve. The off-gas should be directed to a scrubber containing a sodium hydroxide solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (3-bromotoluene) is consumed.

  • Quenching: Prepare a 4 L beaker containing a mixture of crushed ice (approx. 1 kg) and 2M hydrochloric acid (500 mL). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This process is highly exothermic and will release a significant amount of HCl gas. Perform this step slowly to control the reaction rate.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a large separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 150 mL).

    • Combine all organic layers and wash sequentially with water (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL, careful of gas evolution), and finally with brine (300 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a dark oil or low-melting solid.

Critical Safety Considerations
  • Aluminum Chloride (AlCl₃): Reacts violently and exothermically with water and moist air, releasing large quantities of corrosive hydrogen chloride gas.[6][8] It can cause severe chemical burns upon contact.[9] Always handle in a dry environment and add it to the solvent, never the other way around.

  • Acetyl Chloride: A highly flammable, volatile, and corrosive liquid that also reacts violently with water to produce HCl gas.[10][11][12] Inhalation can cause severe respiratory tract irritation and may lead to pulmonary edema.[10][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][13]

Part 2: Purification by Recrystallization

Principle and Solvent Selection

Recrystallization is a highly effective technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound versus its impurities in a chosen solvent system at varying temperatures.[1][14] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. For this compound, a mixed-solvent system of ethanol and water is highly effective. The crude product is readily soluble in hot ethanol, while water acts as an "anti-solvent," drastically reducing the compound's solubility and inducing the formation of pure crystals upon cooling.[1]

Recrystallization_Workflow Figure 2: Purification Workflow A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (Optional, if solids present) B->C D Add Hot Water to Cloud Point C->D E Add Hot Ethanol to Re-dissolve D->E F Slow Cooling (Room Temp -> Ice Bath) E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Ethanol/Water H->I L Impurities Remain in Mother Liquor H->L Separate J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Figure 2: Purification Workflow
Detailed Recrystallization Protocol
  • Dissolution: Place the crude product into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol (e.g., start with 3-4 mL per gram of crude material). Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid has completely dissolved.[1]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated Büchner funnel to remove them. This prevents premature crystallization of the product on the filter.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with stirring until the solution becomes persistently cloudy (this is the "cloud point"). Then, add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Break the vacuum and wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities. Dry the purified crystals under vacuum to a constant weight.

Part 3: Quality Control and Characterization

Rigorous analysis of the final product is essential to confirm its identity and purity.

Expected Yield and Physical Properties
ParameterExpected Result
Appearance White to light-yellow crystalline solid[15]
Yield (Purified) 75-85%
Melting Point 45-49 °C (literature for similar isomer)[16]
Purity (HPLC) ≥98%
Analytical Methods for Confirmation
  • Melting Point: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Used to compare the purified product against the starting material and crude mixture, confirming the removal of impurities. The final product should appear as a single spot.

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl group on the ring (approx. 2.4 ppm), a singlet for the acetyl methyl group (approx. 2.6 ppm), and distinct signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three aromatic protons.

    • ¹³C NMR (CDCl₃): Will show characteristic peaks for the carbonyl carbon (approx. 198-200 ppm), two methyl carbons, and the six aromatic carbons (four with attached protons, two quaternary).

    • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone will be prominent around 1680-1690 cm⁻¹.

Conclusion

The large-scale synthesis of this compound can be reliably achieved through a well-controlled Friedel-Crafts acylation of 3-bromotoluene. Subsequent purification via recrystallization from an ethanol/water system effectively removes process impurities, yielding a product of high purity suitable for demanding applications in research and development. Adherence to the detailed protocols and, most importantly, the stringent safety precautions outlined in this guide, is critical for a successful and safe outcome.

References

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
  • Redox.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
  • Carl ROTH.
  • GSMSDS. Aluminum Chloride 0.1M (AC7350SS)
  • International Labour Organization. International Chemical Safety Cards: ACETYL CHLORIDE. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
  • DCM Shriram. Material Safety Data Sheet - Anhydrous Aluminum Chloride. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Chemistry Portal.
  • The Organic Chemistry Tutor.
  • University of Groningen.

Sources

The Strategic Application of 1-(2-Bromo-4-methylphenyl)ethanone in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Ketone in Crop Protection Chemistry

In the continuous endeavor to develop more effective and environmentally benign agrochemicals, the strategic selection of starting materials is paramount. 1-(2-Bromo-4-methylphenyl)ethanone, a halogenated aromatic ketone, has emerged as a highly versatile building block in the synthesis of a new generation of pesticides, herbicides, and fungicides.[1][2] Its chemical architecture, featuring a reactive ketone moiety and a strategically positioned bromine atom on the phenyl ring, offers a dual-pronged approach for synthetic chemists to construct complex and potent active ingredients.[1] The bromine atom, in particular, is a key functional handle that readily participates in nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functionalities to fine-tune the biological activity of the final product.[1] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Application: Synthesis of a Novel Triazole Fungicide

One of the most significant applications of α-bromo ketones in agrochemical synthesis is in the preparation of triazole fungicides. This class of compounds is renowned for its broad-spectrum activity against a wide range of fungal pathogens. The following section details the synthesis of a hypothetical, yet representative, triazole fungicide, 1-(2-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a potential precursor to more complex fungicidal molecules.

Mechanistic Rationale

The synthesis hinges on a classic nucleophilic substitution reaction where the nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, displacing the bromine atom of this compound. This reaction is typically facilitated by a base, which deprotonates the triazole, thereby increasing its nucleophilicity. The choice of solvent and temperature is critical to ensure optimal reaction kinetics and minimize side reactions.

Experimental Protocol: Synthesis of 1-(2-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the target triazole fungicide intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound98%Commercially Available
1H-1,2,4-Triazole99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.13 g, 10 mmol), 1H-1,2,4-triazole (0.83 g, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure 1-(2-bromo-4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, 1H-1,2,4-Triazole, K₂CO₃ B Add Anhydrous Acetonitrile A->B C Stir at RT (30 min) then Reflux (6-8 h) B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G Liquid-Liquid Extraction (EtOAc/Water/Brine) F->G H Dry Organic Layer (MgSO₄) G->H I Filter and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of a triazole fungicide intermediate.

Application in Herbicide Synthesis: A Plausible Pathway

While the primary application highlighted is in fungicide synthesis, the reactive nature of this compound also lends itself to the construction of herbicidal scaffolds. For instance, it can serve as a precursor for the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, a class of compounds known for their herbicidal activity.[3]

Hypothetical Synthetic Route

A plausible synthetic route could involve the reaction of this compound with a suitably substituted aminopyrimidine to construct the core heterocyclic system. Further modifications could then be carried out to optimize herbicidal efficacy.

Reaction Scheme Diagram

Herbicide_Synthesis start This compound intermediate1 Key Intermediate start->intermediate1 + Aminopyrimidine derivative (Condensation Reaction) final_product Pyrido[2,3-d]pyrimidine Herbicide Candidate intermediate1->final_product Further Functionalization

Caption: Plausible synthetic pathway to a novel herbicide.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility in constructing potent fungicidal and potentially herbicidal compounds underscores the importance of halogenated building blocks in discovery chemistry. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this key starting material in the development of next-generation crop protection agents. Future research will likely focus on expanding the library of agrochemicals derived from this precursor, with an emphasis on enhancing biological activity, improving safety profiles, and ensuring environmental sustainability.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-(2-Bromo-4-fluorophenyl)
  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
  • NIH. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Fluorophores via Sonogashira Coupling of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of novel fluorescent probes utilizing 1-(2-Bromo-4-methylphenyl)ethanone as a versatile precursor. We present a robust protocol centered on the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1][2] This approach is highly valued for its mild reaction conditions and tolerance of various functional groups, making it ideal for the synthesis of complex molecules like fluorescent probes.[1][3] The protocols herein are designed for researchers in materials science, chemical biology, and drug development, offering a strategic pathway to novel fluorophores with tunable photophysical properties.

Introduction: The Strategic Role of this compound in Fluorophore Synthesis

Fluorescent probes are indispensable tools in modern scientific research, with applications ranging from cellular imaging to environmental sensing and diagnostics.[4] The rational design of these molecules allows for the fine-tuning of their optical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity.

The precursor, this compound, is a strategic starting material for several reasons:

  • The Aryl Bromide Handle: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and, as detailed here, the Sonogashira reaction.[1][5] This enables the straightforward introduction of various substituents to extend the π-conjugated system, a key factor in creating fluorescent molecules.[6]

  • The Acetyl Group: The ketone functionality is a versatile anchor for subsequent chemical modifications. It can be used to construct heterocyclic systems (e.g., quinolines, coumarins), which are common cores in many fluorescent dyes, or it can be modified to attach targeting moieties or modulate solubility.[4]

  • Substitution Pattern: The ortho-bromo and para-methyl substitution pattern on the phenyl ring influences the steric and electronic environment of the molecule, which can be exploited to control the final photophysical properties of the synthesized probe.

This guide focuses on the Sonogashira coupling, which forms a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is particularly effective for creating conjugated enynes and arylalkynes, which often exhibit desirable fluorescent properties.[2]

Overview of the Synthetic Workflow

The synthesis of a target fluorescent probe from this compound via Sonogashira coupling follows a logical sequence of steps. The workflow is designed to ensure high yield, purity, and verifiable characterization of the final product.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A 1. Reagent Preparation (Precursor, Alkyne, Catalysts, Base, Solvent) B 2. Assemble Anhydrous & Anaerobic Reaction Apparatus A->B Strictly dry glassware C 3. Sonogashira Coupling Reaction (Pd/Cu Catalysis, Heat) B->C D 4. Reaction Monitoring (TLC Analysis) C->D Time-course sampling E 5. Aqueous Workup (Quenching, Extraction) D->E F 6. Purification (Silica Gel Column Chromatography) E->F Crude product G 7. Structural Verification (NMR, Mass Spectrometry) F->G H 8. Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) G->H I Final Product: Fluorescent Probe H->I

Caption: General workflow for fluorescent probe synthesis.

Detailed Experimental Protocol: Synthesis of 1-(4-methyl-2-(phenylethynyl)phenyl)ethanone

This protocol details the synthesis of a model fluorophore where phenylacetylene is coupled with the precursor.

3.1. Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Role
This compoundC₉H₉BrO213.07426 mg2.0Precursor
PhenylacetyleneC₈H₆102.14225 mg (247 µL)2.2Coupling Partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9070 mg0.1 (5 mol%)Palladium Catalyst
Copper(I) Iodide (CuI)CuI190.4519 mg0.1 (5 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.195.6 mL-Base & Solvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1115 mL-Solvent

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Triethylamine is a corrosive and flammable base. Palladium catalysts are toxic. Handle all chemicals with care.

3.2. Reaction Setup
  • Glassware Preparation: Ensure all glassware (a 50 mL two-neck round-bottom flask, condenser, magnetic stir bar) is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To the reaction flask, add this compound (426 mg, 2.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

    • Fit the flask with a rubber septum and a condenser connected to a nitrogen/argon inlet.

    • Evacuate the flask and backfill with inert gas three times to ensure an anaerobic atmosphere. This is critical as the Pd(0) active species is oxygen-sensitive.[7]

  • Solvent and Reagent Injection:

    • Using syringes, add anhydrous THF (15 mL) and triethylamine (5.6 mL).

    • Stir the mixture at room temperature for 10 minutes to dissolve the solids.

    • Slowly add phenylacetylene (247 µL, 2.2 mmol) via syringe.

3.3. Reaction Execution and Monitoring
  • Heating: Immerse the flask in a preheated oil bath at 65 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The starting aryl bromide should have a different Rf value than the more conjugated product. The reaction is typically complete within 4-6 hours.

3.4. Workup and Purification
  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Remove the triethylamine and THF under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in dichloromethane (DCM, 30 mL).

    • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 20 mL) to remove the copper catalyst and triethylamine hydrochloride salt.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization and Analysis
4.1. Structural Verification
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl₃. The resulting spectra should confirm the presence of both the methylphenyl ethanone and the phenylacetylene moieties and the disappearance of the C-Br bond. Expected shifts should be consistent with the newly formed conjugated system.

  • Mass Spectrometry (MS): Use ESI-MS or GC-MS to confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₇H₁₄O ≈ 235.11 g/mol ).

4.2. Photophysical Properties
  • Solution Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the synthesized probe in various solvents of differing polarity (e.g., hexane, toluene, DCM, acetonitrile, methanol) to assess solvatochromic effects.

  • UV-Visible Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum to determine the maximum emission wavelength (λₑₘ).

    • Calculate the Stokes shift (difference between λₑₘ and λₘₐₓ).

    • Determine the relative fluorescence quantum yield using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

PropertyExpected OutcomeSignificance
Yield 75-90%Efficiency of the Sonogashira protocol.
Appearance Pale yellow solidPurity of the isolated compound.
λₘₐₓ (Abs) ~300-350 nmIndicates the energy of the S₀→S₁ transition.
λₑₘ (Em) ~380-450 nmColor of the emitted light.
Stokes Shift 50-100 nmSeparation of absorption and emission peaks.
Mechanism and Scientific Rationale

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add pd_add pd0->pd_add:f0 Ar-Br pd_trans pd_trans pd_add:f1->pd_trans:f0 pd_elim pd_elim pd_trans:f1->pd_elim:f0 pd_elim:f1->pd0 Regeneration cu_alkyne Cu(I)-Alkyne Complex (Copper Acetylide) cu_alkyne->pd_trans:f0 R'-C≡C-Cu alkyne Terminal Alkyne (R'-C≡C-H) alkyne->cu_alkyne CuI, Base base Base (TEA)

Caption: Simplified catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound).[2]

  • Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base (triethylamine) to form a more nucleophilic copper acetylide intermediate.[2][7]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the product, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

The choice of a mild base like triethylamine is crucial; it deprotonates the alkyne without causing unwanted side reactions.[1] The use of a copper co-catalyst allows the reaction to proceed at lower temperatures and with higher efficiency.[2]

Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No or low conversion Inactive catalyst (oxidized Pd); Insufficiently anhydrous/anaerobic conditions; Poor quality reagents.Ensure proper inert atmosphere technique; Use fresh, anhydrous solvents; Use a new batch of catalyst.
Formation of alkyne homocoupling (Glaser coupling) Presence of oxygen; Reaction temperature too high.Thoroughly degas solvents and reaction mixture; Maintain the recommended reaction temperature.
Difficult purification Close Rf values of product and starting material.Use a shallower solvent gradient in column chromatography; Consider recrystallization as an alternative purification method.
References
  • Title: Synthesis of fluorescent probes. Source: The Royal Society of Chemistry.
  • Title: Sonogashira coupling. Source: Wikipedia. URL:[Link]
  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL:[Link]
  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones. Source: ScienceDirect. URL:[Link]
  • Title: A Half Century of the Sonogashira Reaction. Source: Wiley Online Library. URL:[Link]
  • Title: Lessons in Organic Fluorescent Probe Discovery. Source: PubMed Central (NIH). URL:[Link]
  • Title: Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Source: PubMed Central (NIH). URL:[Link]
  • Title: NEW FLUORENE-BASED FLUORESCENT PROBE WITH EFFICIENT TWO-PHOTON ABSORPTION 748.
  • Title: Synthesis, twofold oxidative cyclization and dual emission of diaryl-substituted benzodithieno[5.5.5.6]fenestranes. Source: Royal Society of Chemistry. URL:[Link]
  • Title: EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Source: Heterocycles. URL:[Link]
  • Title: 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Source: MDPI. URL:[Link]
  • Title: Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress. Source: Royal Society of Chemistry. URL:[Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Acetyl Group in 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(2-Bromo-4-methylphenyl)ethanone is a versatile synthetic intermediate in medicinal chemistry and materials science. The strategic location of the bromo and methyl groups on the phenyl ring, combined with the reactive acetyl moiety, provides a rich scaffold for molecular elaboration. This guide offers a comprehensive overview of key methodologies for the functionalization of the acetyl group, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. Each section includes detailed, field-tested protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of a Substituted Acetophenone

The reactivity of this compound is primarily centered around the acetyl group. The carbonyl carbon is an electrophilic site, while the adjacent methyl protons are acidic and can be removed to form a nucleophilic enolate. This dual reactivity allows for a wide array of chemical transformations. The presence of an ortho-bromo substituent can introduce steric hindrance and electronic effects that may modulate reactivity compared to unsubstituted acetophenone. These application notes will explore four principal pathways for the functionalization of the acetyl group: α-Halogenation, Condensation Reactions (Claisen-Schmidt and Knoevenagel), Carbonyl Reduction, and Oxidative Rearrangement (Willgerodt-Kindler Reaction).

α-Halogenation: Activating the α-Position

The introduction of a halogen at the α-position of the acetyl group transforms the methyl group into a versatile leaving group, paving the way for a variety of nucleophilic substitution reactions. This is a crucial first step for many multi-step syntheses.

Mechanistic Insight

Acid-catalyzed halogenation proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which is then rapidly halogenated.[1][2][3] This mechanism implies that the rate of reaction is independent of the halogen concentration.[1][2]

Experimental Protocol: α-Bromination

Objective: To synthesize 2-bromo-1-(2-bromo-4-methylphenyl)ethanone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.075.00 g0.0235
Bromine (Br₂)159.811.20 mL (3.75 g)0.0235
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.00 g, 0.0235 mol) in 50 mL of glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (1.20 mL, 0.0235 mol) in 10 mL of glacial acetic acid dropwise over 30 minutes at room temperature with constant stirring. The red-brown color of bromine should disappear as it is consumed.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • The crude 2-bromo-1-(2-bromo-4-methylphenyl)ethanone will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with copious amounts of cold water to remove acetic acid and any unreacted bromine.

  • Recrystallize the crude product from ethanol to afford the pure α-bromo ketone.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: It serves as both a solvent and an acid catalyst for enol formation.

  • Dropwise Addition of Bromine: This controls the exothermic reaction and minimizes the formation of di-brominated byproducts.

  • Ice-Water Quench: This precipitates the organic product, which has low solubility in water, while the byproducts and solvent remain in solution.

Carbon-Carbon Bond Formation via Condensation Reactions

The acidic α-protons of the acetyl group allow for the formation of an enolate ion, a potent nucleophile. This reactivity is harnessed in condensation reactions to form new carbon-carbon bonds.

Claisen-Schmidt Condensation for Chalcone Synthesis

This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5][6][7] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.[6][7]

Diagram of the Claisen-Schmidt Condensation Workflow:

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetophenone 1-(2-Bromo-4- methylphenyl)ethanone Mixing Mixing and Stirring (Room Temperature) Acetophenone->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst NaOH or KOH Catalyst->Mixing Monitoring TLC Monitoring Mixing->Monitoring Quench Ice-Water Quench Monitoring->Quench Acidify Acidification (HCl) Quench->Acidify Filter Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure Chalcone Recrystallize->Product

Caption: Workflow for Chalcone Synthesis.

Protocol: Synthesis of a Chalcone Derivative

Objective: To synthesize (E)-1-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.072.13 g0.010
4-Methoxybenzaldehyde136.151.36 g0.010
Ethanol46.0720 mL-
Sodium Hydroxide (10% aq. solution)40.0010 mL-

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve this compound (2.13 g, 0.010 mol) and 4-methoxybenzaldehyde (1.36 g, 0.010 mol) in 20 mL of ethanol.

  • Cool the mixture in an ice bath and slowly add 10 mL of a 10% aqueous sodium hydroxide solution with constant stirring.

  • Remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. A solid precipitate should form.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl until the pH is ~2.

  • Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from ethanol.

Knoevenagel Condensation

This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[8][9][10] It is a powerful method for forming C=C bonds.[11]

Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(1-(2-bromo-4-methylphenyl)ethylidene)malononitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.072.13 g0.010
Malononitrile66.060.66 g0.010
Piperidine85.150.2 mLcatalyst
Ethanol46.0725 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (2.13 g, 0.010 mol), malononitrile (0.66 g, 0.010 mol), and 25 mL of ethanol.

  • Add a catalytic amount of piperidine (0.2 mL) and stir the mixture at room temperature.

  • The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Reduction of the Carbonyl Group

The reduction of the acetyl group to a secondary alcohol opens up another avenue for functionalization, allowing for esterification, etherification, or further oxidation.

Mechanistic Insight

Sodium borohydride (NaBH₄) is a common and selective reducing agent for ketones. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent (typically an alcohol).

Protocol: Synthesis of 1-(2-Bromo-4-methylphenyl)ethanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.074.26 g0.020
Sodium Borohydride (NaBH₄)37.830.95 g0.025
Methanol32.0450 mL-

Procedure:

  • Dissolve this compound (4.26 g, 0.020 mol) in 50 mL of methanol in a 100 mL flask and cool the solution in an ice bath.

  • In small portions, carefully add sodium borohydride (0.95 g, 0.025 mol) to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Oxidative Rearrangement: The Willgerodt-Kindler Reaction

This remarkable reaction transforms an aryl alkyl ketone into a terminal amide or thioamide, effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing the terminal methyl group.[12] The Kindler modification, using an amine and elemental sulfur, is a common variant that produces a thioamide.[13][14]

Willgerodt_Kindler Start This compound Heating Heating (Reflux) Start->Heating Reagents Morpholine + Sulfur Reagents->Heating Thioamide Intermediate Thioamide Heating->Thioamide Hydrolysis Acid or Base Hydrolysis Thioamide->Hydrolysis Product 2-(2-Bromo-4-methylphenyl)acetamide Hydrolysis->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will focus on the most prevalent synthetic route—the Friedel-Crafts acylation of 3-bromotoluene—and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via Friedel-Crafts acylation, presents a classic regioselectivity challenge.[1] The starting material, 3-bromotoluene, possesses two directing groups: an activating, ortho, para-directing methyl group and a deactivating, ortho, para-directing bromo group. Their competing influences often lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.

This guide provides a robust baseline protocol and a comprehensive troubleshooting section to address these challenges directly, empowering you to optimize your reaction for both yield and purity.

Core Synthesis Pathway: Friedel-Crafts Acylation of 3-Bromotoluene

The electrophilic aromatic substitution between 3-bromotoluene and an acylating agent (acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst is the most direct route to the target ketone.[2][3] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acylates the aromatic ring.[4]

Baseline Experimental Protocol

This protocol is a validated starting point for the synthesis. Subsequent sections will address how to modify these parameters to troubleshoot specific issues.

Materials:

  • 3-Bromotoluene

  • Acetyl Chloride (AcCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain an inert atmosphere throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0 °C (ice bath).

  • Acylating Agent Addition: Add acetyl chloride dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.

  • Substrate Addition: Add a solution of 3-bromotoluene in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Caution: This is an exothermic process.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography or recrystallization.

Experimental Workflow Visualization

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A 1. Suspend AlCl₃ in anhydrous DCM at 0 °C B 2. Add Acetyl Chloride dropwise at 0 °C A->B C 3. Add 3-Bromotoluene solution dropwise at 0 °C B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Quench reaction in ice/HCl D->E F 6. Extract with DCM E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry & Concentrate G->H I 9. Crude Product H->I J 10. Purify via Chromatography or Recrystallization I->J K Final Product: This compound J->K

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

Q1: My reaction yield is very low or non-existent. What are the likely causes?

A low yield is a common issue in Friedel-Crafts reactions and can typically be traced to reagent quality, catalyst activity, or reaction conditions.

  • Cause 1: Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Furthermore, the ketone product forms a stable complex with AlCl₃, which deactivates the catalyst.[1][7]

    • Solution:

      • Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container.

      • Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

      • Use a stoichiometric amount of AlCl₃. Unlike truly catalytic reactions, at least 1.1 equivalents (relative to the acylating agent) are required to drive the reaction to completion.[7]

  • Cause 2: Sub-optimal Reaction Temperature: Temperature control is critical. Too low, and the activation energy barrier is not overcome; too high, and side reactions or decomposition can occur.[7]

    • Solution: Start the reaction at a low temperature (0 °C) to control the initial exotherm during the addition of reagents. If TLC analysis shows a sluggish reaction after several hours at room temperature, consider gently heating the mixture to 40-50 °C.

  • Cause 3: Product Loss During Work-up: The quenching and extraction steps can lead to significant product loss if not performed correctly.

    • Solution:

      • Quenching: Ensure the reaction mixture is added slowly to the ice/acid mixture with very vigorous stirring. This breaks down the aluminum-ketone complex efficiently.

      • Emulsions: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.[5]

ParameterRecommendationRationale
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsOvercomes catalyst deactivation by the product ketone complex.[7]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reagents, relatively low boiling point.
Initial Temperature 0 - 5 °CControls initial exotherm and minimizes side reactions.
Reaction Temperature Room Temperature (20-25 °C)A good balance of reaction rate and selectivity.
Work-up Quench Ice / conc. HClDecomposes the AlCl₃-product complex to liberate the ketone.
Q2: I've isolated a product, but my analysis shows a mixture of isomers. How can I improve regioselectivity?

This is the most significant challenge in this synthesis. The formation of the undesired isomer, 1-(4-bromo-2-methylphenyl)ethanone , is common due to the competing directing effects of the methyl and bromo substituents on the 3-bromotoluene ring.

  • The Mechanistic Basis for Isomer Formation:

    • The -CH₃ group is activating and directs ortho (position 2) and para (position 4).

    • The -Br group is deactivating but also directs ortho (position 2) and para (position 4) relative to itself.

    • Acylation at position 6 (ortho to -CH₃) is sterically accessible and electronically favored, leading to the desired product.

    • Acylation at position 2 (ortho to -CH₃) is also possible, leading to the major isomeric byproduct.

G cluster_main Regioselectivity in Friedel-Crafts Acylation of 3-Bromotoluene start 3-Bromotoluene reagents + CH₃COClAlCl₃ product_desired Desired Product This compound reagents->product_desired Acylation at C6 (Favored) product_isomer Isomeric Byproduct 1-(4-Bromo-2-methylphenyl)ethanone reagents->product_isomer Acylation at C2 (Side-Reaction)

Caption: Competing acylation pathways for 3-bromotoluene.

  • Strategies to Enhance Selectivity:

    • Lower Reaction Temperature: Running the reaction at 0 °C or even slightly lower can increase selectivity for the thermodynamically favored product by providing more time for the electrophile to discriminate between the possible sites of attack.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophilic species. Non-polar solvents like carbon disulfide (CS₂) can sometimes offer higher selectivity compared to more polar solvents like DCM or nitrobenzene, although reaction rates may be slower.

    • Choice of Acylating Agent: Using acetic anhydride in place of acetyl chloride may subtly alter the nature of the acylium ion complex, potentially influencing regioselectivity.

Q3: The purification of my crude product is proving difficult. How can I effectively separate the isomers?

The structural similarity of the product isomers makes them difficult to separate due to their very close polarities.

  • Method 1: Column Chromatography:

    • Recommendation: This is often the most effective method. Use a long column to increase the theoretical plates and a shallow solvent gradient.

    • Detailed Protocol:

      • Prepare a silica gel slurry using a low-polarity solvent system, such as Hexane:Ethyl Acetate (98:2).

      • Load the crude product onto the column.

      • Elute the column with the initial solvent system, collecting small fractions.

      • Monitor the fractions carefully by TLC. The isomers will likely elute very close to one another.

      • A very gradual increase in polarity (e.g., to 95:5 Hexane:Ethyl Acetate) may be necessary to elute the second isomer.

  • Method 2: Recrystallization:

    • Recommendation: This method can be effective if one isomer is significantly more abundant or has a much lower solubility in a particular solvent system. It may require some experimentation.

    • Detailed Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethanol.[8]

      • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

      • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

      • Further cool the flask in an ice bath to maximize crystal precipitation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acylating agent.[9] However, it typically requires a higher molar equivalent of the Lewis acid catalyst (often >2 equivalents) because the second oxygen atom of the anhydride also complexes with the catalyst.

Q: What is the purpose of the concentrated HCl in the work-up? A: The primary purpose is to hydrolyze and decompose the aluminum chloride catalyst and, more importantly, to break down the stable complex formed between the AlCl₃ and the carbonyl oxygen of the product ketone. This liberates the free ketone into the organic phase.[6]

Q: Are there milder, alternative catalysts to AlCl₃? A: While AlCl₃ is the classic and most potent catalyst, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[9][10] In some cases, solid acid catalysts like zeolites are employed, particularly in industrial settings, as they can be more environmentally friendly and easier to handle.[1] However, these alternatives may result in lower reaction rates and require higher temperatures.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H NMR: This is the most powerful tool for distinguishing between the isomers. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each compound. For this compound, you would expect specific signals corresponding to the aromatic protons, the acetyl methyl group, and the ring methyl group.[11]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This will confirm the molecular weight (m/z = 212/214 due to bromine isotopes) and can be used to determine the purity and the ratio of isomers in the crude mixture.

  • Melting Point: The pure product should have a sharp melting point. Literature values can be used for comparison.

References

  • Luebbers, T., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212–216. [Link]
  • ResearchGate. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]
  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). [Link]
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • MCC Organic Chemistry. (n.d.).
  • Chemistry Steps. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for Step 11. [Link]
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient, Environmentally Benign Protocol. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2016).
  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)

Sources

common side products in the bromination of 4-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 4-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful and selective synthesis of the target molecule, 2-bromo-4'-methylacetophenone.

Troubleshooting & FAQs: Navigating Common Side Products

This section addresses the most frequent issues encountered during the bromination of 4-methylacetophenone, providing explanations and actionable solutions.

Q1: My reaction is producing a significant amount of a dibrominated side product. How can I identify it and prevent its formation?

A1: The most common dibrominated side product is 2,2-dibromo-1-(4-methylphenyl)ethanone . Its formation is primarily due to the over-bromination of the desired monobrominated product.

  • Identification: This byproduct can be identified by mass spectrometry, where it will exhibit a characteristic isotopic pattern for two bromine atoms, and by 1H NMR, which will show the disappearance of the α-methylene singlet (around 4.45 ppm for the desired product) and the appearance of a methine singlet further downfield.[1]

  • Causality: Under acidic conditions, the initial monobromination proceeds through an enol intermediate.[2] The electron-withdrawing effect of the first bromine atom can, under certain conditions, still allow for the formation of a second enol, which then reacts with another equivalent of the brominating agent. This is especially prevalent if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[3]

  • Prevention:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A molar ratio of 1.0:1.0 or slightly less (e.g., 1.0:0.95) of 4-methylacetophenone to the brominating agent is recommended.

    • Choice of Brominating Agent: Milder brominating agents like pyridine hydrobromide perbromide can offer better control over monobromination compared to elemental bromine.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly quenched to prevent further bromination. An extended reaction time can lead to a significant increase in byproducts.[2]

Q2: I'm observing bromination on the methyl group of the aromatic ring. What is this side product and how can I avoid it?

A2: This side product is 1-(4-(bromomethyl)phenyl)ethanone , resulting from benzylic bromination.

  • Identification: This isomer can be identified by its 1H NMR spectrum, which will show a characteristic singlet for the benzylic methylene group (CH2Br) around 4.5-4.7 ppm, while the acetyl methyl group remains a singlet around 2.6 ppm.[2]

  • Causality: Benzylic bromination occurs via a free radical mechanism. This pathway is favored when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and under non-polar, anhydrous conditions, typically with irradiation.[4] If your goal is α-bromination, the presence of radical initiators or exposure to UV light should be avoided.

  • Prevention:

    • Reaction Conditions: To favor α-bromination, perform the reaction under acidic conditions (e.g., in acetic acid) and in the dark.[3] This promotes the ionic mechanism via the enol intermediate.

    • Reagent Selection: Avoid using NBS with radical initiators if α-bromination is the desired outcome. If benzylic bromination is the goal, then NBS with a radical initiator in a non-polar solvent like carbon tetrachloride is the method of choice.[2][5]

Q3: My product appears to be a mixture of isomers, with bromine on the aromatic ring as well. Why is this happening?

A3: Ring bromination is a competing electrophilic aromatic substitution reaction that can occur under certain conditions.

  • Identification: The presence of ring-brominated isomers can be confirmed by 1H NMR, which will show a more complex aromatic splitting pattern compared to the two doublets expected for a 1,4-disubstituted ring. Mass spectrometry will show the same mass as the desired product, making NMR crucial for identification.

  • Causality: The methyl group on the aromatic ring is an activating group, directing electrophilic substitution to the ortho and para positions. While the acetyl group is deactivating, under strongly acidic conditions or with highly reactive brominating systems, electrophilic attack on the aromatic ring can compete with α-bromination.[3]

  • Prevention:

    • Controlled Conditions: Employing milder reaction conditions and avoiding strong Lewis acid catalysts can minimize ring bromination. The use of brominating agents like pyridine hydrobromide perbromide in acetic acid generally favors α-bromination.[2]

    • Temperature Control: Running the reaction at a controlled, moderate temperature can help favor the kinetically controlled α-bromination over the potentially thermodynamically favored ring substitution.

Key Protocols

Protocol 1: Selective α-Bromination of 4-Methylacetophenone

This protocol is optimized for the selective synthesis of 2-bromo-4'-methylacetophenone while minimizing common side products.

Materials:

  • 4-Methylacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add pyridine hydrobromide perbromide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).[6]

  • Once the starting material is consumed (typically within 2-3 hours), pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air-dry.

Protocol 2: Purification of 2-Bromo-4'-methylacetophenone

This protocol describes the purification of the crude product to remove residual starting material and the common side products.

A. Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol (95%).[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • To the hot solution, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

B. Column Chromatography

If recrystallization does not provide sufficient purity, column chromatography is recommended.

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The less polar side products will elute first, followed by the desired product. The progress can be monitored by TLC.[7]

Data Summary

The choice of brominating agent and reaction conditions significantly impacts the product distribution.

Brominating AgentConditionsPrimary ProductCommon Side ProductsReference(s)
Pyridine hydrobromide perbromideAcetic acid, 90 °C2-Bromo-4'-methylacetophenoneDibromoacetophenone (if excess reagent or long time)[2]
N-Bromosuccinimide (NBS)Acetic acid2-Bromo-4'-methylacetophenoneLow yield of product[2]
N-Bromosuccinimide (NBS)CCl4, benzoyl peroxide, reflux1-(4-(Bromomethyl)phenyl)ethanoneα-bromoketones, dibromo compounds[5][8]
Copper(II) BromideEthyl acetate, room temperature2-Bromo-4'-methylacetophenoneModerate yield[6]

Mechanistic Pathways & Workflows

Reaction Mechanisms

cluster_alpha α-Bromination (Acid-Catalyzed) cluster_benzylic Benzylic Bromination (Radical) cluster_ring Ring Bromination (Electrophilic Aromatic Substitution) A1 4-Methylacetophenone A2 Enol Intermediate A1->A2 H+, -H+ A3 2-Bromo-4'-methylacetophenone A2->A3 Br2, -HBr A4 2,2-Dibromo-1-(4-methylphenyl)ethanone A3->A4 Excess Br2 B1 4-Methylacetophenone B2 Benzylic Radical B1->B2 NBS, Initiator, hv B3 1-(4-(Bromomethyl)phenyl)ethanone B2->B3 Br• C1 4-Methylacetophenone C2 Sigma Complex C1->C2 Br+, Lewis Acid C3 Ring-Brominated Isomer C2->C3 -H+

Caption: Competing bromination pathways of 4-methylacetophenone.

Purification Workflow

Start Crude Product Mixture Recrystallization Recrystallization (Ethanol/Water) Start->Recrystallization Filtration1 Vacuum Filtration Recrystallization->Filtration1 PureSolid Pure 2-Bromo-4'-methylacetophenone Filtration1->PureSolid MotherLiquor Mother Liquor (Contains Impurities) Filtration1->MotherLiquor CheckPurity Check Purity (TLC, NMR) PureSolid->CheckPurity ColumnChromatography Column Chromatography (Silica, Hexane/EtOAc) CheckPurity->ColumnChromatography Impure Fractions Collect & Analyze Fractions ColumnChromatography->Fractions CombinePure Combine Pure Fractions & Evaporate Fractions->CombinePure CombinePure->PureSolid

Caption: General workflow for the purification of 2-bromo-4'-methylacetophenone.

References

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
  • Gao, Y., et al. (2024).
  • Wikipedia. N-Bromosuccinimide. [Link]
  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]
  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. [Link]
  • Common Organic Chemistry.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Wohl–Ziegler reaction. [Link]

Sources

Technical Support Center: Purification of 1-(2-Bromo-4-methylphenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-bromo-4-methylphenyl)ethanone. This guide is designed for researchers and drug development professionals to navigate the nuances of purifying this key intermediate via column chromatography. Here, we move beyond rote protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the column chromatography of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on extensive field experience.

Q1: My spots are not separating on the TLC plate. How can I improve the resolution between my product and impurities?

Possible Causes:

  • Incorrect Solvent System: The polarity of your mobile phase is likely either too high (all spots run to the top) or too low (all spots remain at the baseline).

  • Co-eluting Impurities: The impurities may have a polarity very similar to your target compound, making separation difficult with standard solvent systems.

Solutions & Scientific Rationale:

  • Systematic Solvent Screening: The key to good separation is finding a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4.[1] The Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.[2][3][4]

    • Start Point: A good initial solvent system for a moderately polar compound like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1][5][6] Begin with a 9:1 or 4:1 mixture of hexane:ethyl acetate.

    • Tuning Polarity:

      • If the Rf is too low (spots don't move), increase the polarity by adding more ethyl acetate.[1]

      • If the Rf is too high (spots run with the solvent front), decrease the polarity by adding more hexane.[1]

  • Alternative Solvents: If you cannot achieve separation with a hexane/ethyl acetate system, consider changing one of the components. For example, substituting dichloromethane (DCM) for ethyl acetate can alter the selectivity of the separation due to different solvent-solute interactions. A DCM/hexane gradient may provide the resolution needed.

Q2: The column is running extremely slowly, or it has stopped completely. What's wrong?

Possible Causes:

  • Improper Column Packing: Air bubbles or channels in the silica bed can impede solvent flow. Finely powdered silica can also clog the column frit.[7][8]

  • Precipitation on Column: The crude sample may have precipitated upon loading or during elution if its solubility in the mobile phase is low.

  • Excessive Fines: The silica gel may contain very fine particles that have clogged the pores of the column's frit.

Solutions & Scientific Rationale:

  • Proper Packing Technique: The goal is a homogenous, tightly packed bed. The "slurry" or "wet packing" method is generally most reliable.[9][10]

    • Slurry Method: Mix the silica gel with your initial, least polar eluent to form a consistent slurry.[7] Pour this slurry into the column and allow it to settle, tapping the column gently to dislodge any air bubbles.[8][9]

  • Applying Gentle Pressure: If the column is running slow due to tight packing, you can apply gentle positive pressure to the top of the column using a pump or regulated air line. This technique is often called "flash chromatography" and can significantly speed up the process.[11][12]

  • Sample Loading: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading.[13] If the compound is not very soluble in the mobile phase, you can dissolve it in a slightly more polar solvent (like DCM), but use as little as possible to avoid disrupting the separation at the top of the column.[13]

Troubleshooting Workflow: Optimizing Separation

The following diagram outlines a logical workflow for troubleshooting poor separation during your experiment.

G cluster_0 Problem Identification cluster_1 Solvent System Optimization cluster_2 Column & Loading Technique cluster_3 Execution start Poor Separation Observed on TLC rf_check Is Rf of target compound ~0.3? start->rf_check inc_polar Increase % of Polar Solvent (e.g., more Ethyl Acetate) rf_check->inc_polar No (Rf too low) dec_polar Decrease % of Polar Solvent (e.g., less Ethyl Acetate) rf_check->dec_polar No (Rf too high) packing_check Was the column packed correctly? (No cracks/bubbles) rf_check->packing_check Yes inc_polar->rf_check dec_polar->rf_check change_solvent Try a different solvent system (e.g., DCM/Hexane) change_solvent->rf_check repack Repack column using slurry method packing_check->repack No load_check Was sample loaded in minimum solvent? packing_check->load_check Yes repack->load_check dry_load Use dry loading method (adsorb sample onto silica) load_check->dry_load No run_column Run Column & Collect Fractions load_check->run_column Yes dry_load->run_column

Caption: A workflow for troubleshooting poor chromatographic separation.

Experimental Protocols & Data

Protocol 1: Developing an Optimal TLC Solvent System
  • Preparation: In a 250 mL beaker, place a half-circle of filter paper and add ~5 mm of your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).[6] Cover with a watch glass to allow the chamber to saturate.

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Development: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them.

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[2][14]

  • Optimization: Adjust the solvent ratio until the desired product has an Rf of 0.2-0.4 and is well-separated from other spots.[1]

Data Table: Recommended Solvent Systems

The following table provides starting points for solvent systems. The exact Rf will depend on your specific silica gel and experimental conditions.

Solvent System (v/v)Component A (Non-polar)Component B (Polar)Expected Rf for TargetPotential Impurities Separated
9:1HexaneEthyl Acetate~0.35Highly non-polar starting materials (e.g., 3-bromotoluene).
4:1HexaneEthyl Acetate~0.50More polar byproducts.
19:1DichloromethaneHexane~0.30Can alter selectivity for closely-related isomers.

Note: this compound is a moderately polar compound due to the ketone functional group.

Protocol 2: Step-by-Step Column Chromatography Procedure
  • Column Preparation: Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[8][10]

  • Packing the Column: Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture determined by TLC).[7] Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[9] Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve your crude product in the minimum amount of eluent.[13] Carefully pipette this solution onto the top of the silica bed, taking care not to disturb the surface.[13]

  • Elution: Carefully add your eluent to the top of the column. Begin collecting fractions. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to elute your compound.[15]

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for this compound? A: For this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.[11] It is a polar adsorbent that interacts well with the polar ketone group, allowing for separation based on polarity differences from impurities.[15][16]

Q: My compound appears to be decomposing on the column. What can I do? A: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. If you suspect this is happening, you can run a quick stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting.[17] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or "deactivating" the silica by running a solvent system containing a small amount (~0.1-1%) of triethylamine.[17][18]

Q: How much silica gel should I use? A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For a difficult separation, use a higher ratio. For an easy separation, a lower ratio is sufficient.[8]

Q: What are the likely impurities from the synthesis of this compound? A: If synthesized via Friedel-Crafts acylation of 3-bromotoluene, potential impurities include unreacted 3-bromotoluene, di-acylated products, and other regioisomers.[19][20] These impurities typically have different polarities, making them separable by column chromatography. Polyacylation is less of a concern than polyalkylation because the acyl group deactivates the aromatic ring to further substitution.[21][22]

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • LVL Technologies. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?.
  • Quora. (2021, January 8). How do you pack your column in column chromatography?.
  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?.
  • talkboard. (2014, January 16). Paper and Thin Layer Chromatography Rf Values.
  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment.
  • Chem Survival. (2017, June 15). Demonstration - Wet Packing a Chromatography Column.
  • Restek. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • University of California, Irvine. (n.d.). Chromatography.
  • University of Illinois Chicago. (n.d.). 5. Thin Layer Chromatography.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • SIELC Technologies. (2018, May 16). 2-Bromo-4'-methylacetophenone.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Sources

recrystallization techniques for obtaining pure 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for obtaining this key chemical intermediate in high purity through recrystallization. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges you might encounter during your experiments.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound to a great extent when hot, but only sparingly when cold.[4] As a hot, saturated solution of the impure compound cools, the solubility of the target substance decreases, leading to the formation of pure crystals.[3] The impurities, ideally, remain dissolved in the surrounding solution, known as the mother liquor, and are subsequently separated by filtration.[5]

For this compound, a white to light yellow crystalline solid with a melting point of 45-49 °C, selecting the appropriate solvent system is crucial for successful purification.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Q: My compound is separating as an oily layer at the bottom of the flask instead of forming solid crystals. What's happening and how can I fix it?

    A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. Given that this compound has a relatively low melting point (45-49 °C), this is a common challenge. It can also be caused by a solution that is too concentrated.

    Causality & Solution:

    • Re-dissolve the oil: Gently heat the solution until the oily layer completely redissolves.

    • Add more of the "good" solvent: If using a mixed solvent system like ethanol/water, add a small amount of hot ethanol. This will decrease the overall polarity of the solvent and increase the solubility of your compound, preventing premature precipitation above its melting point.

    • Ensure slow cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Rapid cooling can shock the solution, promoting oil formation over crystal nucleation. Once at room temperature, you can then proceed to cool it further in an ice bath.

    • Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and induce crystallization.

Issue 2: No crystals are forming, even after cooling.

  • Q: I've cooled my solution to room temperature and even in an ice bath, but no crystals have appeared. What should I do?

    A: This is a classic sign of a solution that is not supersaturated, meaning too much solvent was used initially.

    Causality & Solution:

    • Induce crystallization:

      • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystal growth.

      • Seeding: If you have a small crystal of pure this compound, adding it to the solution (a "seed crystal") can provide a template for crystallization.

    • Reduce solvent volume: If induction techniques fail, gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once you observe a slight turbidity or the formation of solid on a cooled glass rod dipped in the solution, allow it to cool again slowly.

    • Consider a different solvent system: If the compound remains highly soluble even after reducing the solvent volume, the chosen solvent may not be ideal. Re-evaluate your solvent choice based on solubility tests.

Issue 3: The yield of pure crystals is very low.

  • Q: After filtration, I've recovered a much smaller amount of product than I expected. Why is my yield so low?

    A: A low yield can stem from several factors, from using too much solvent to premature crystallization during hot filtration.

    Causality & Solution:

    • Excessive solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling. Always aim for a saturated solution at the solvent's boiling point.

    • Premature crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your funnel and receiving flask are pre-heated, and add a slight excess of hot solvent before filtering.

    • Incomplete crystallization: Ensure the solution has been cooled sufficiently, including a period in an ice bath, to maximize crystal formation.

    • Washing with too much solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Issue 4: The recrystallized product is still impure (e.g., has a low or broad melting point).

  • Q: I've recrystallized my product, but the melting point is still not sharp or within the expected range. What could be the reason?

    A: A low or broad melting point range is a strong indicator of impurities. This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent was not effective at separating the specific impurities present.

    Causality & Solution:

    • Recrystallize again: A second recrystallization will often yield a purer product.

    • Slow down the cooling process: Ensure the solution cools to room temperature as slowly as possible before moving to an ice bath.

    • Consider activated charcoal: If your product has a noticeable color, this could be due to high molecular weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your desired product.[6]

    • Evaluate potential impurities: The synthesis of this compound via bromination of 4-methylacetophenone can result in impurities such as unreacted starting material or over-brominated byproducts.[7][8] An ethanol/water solvent system is generally effective at separating these types of impurities due to their differing polarities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the recrystallization of this compound?

    A1: While this compound is slightly soluble in chloroform and ethyl acetate, a mixed solvent system of ethanol and water is highly recommended.[2] Ethanol acts as the "good" solvent in which the compound is soluble when hot, while water acts as the "anti-solvent" or "bad" solvent, in which the compound is insoluble. This combination allows for fine-tuning of the solvent polarity to achieve optimal crystallization.

  • Q2: Why is a mixed solvent system often better than a single solvent?

    A2: A mixed solvent system offers greater flexibility.[9] It can be tailored to create the ideal solubility profile for your compound—high solubility when hot and low solubility when cold. This is particularly useful when no single solvent meets these criteria perfectly. The ethanol/water system is effective for many moderately polar organic compounds.[6]

  • Q3: How do I perform a hot filtration correctly?

    A3: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization, use a stemless or short-stemmed funnel and preheat both the funnel and the receiving flask by placing them on a hot plate or in an oven. Use fluted filter paper for a larger surface area and faster filtration. It's also wise to use a slight excess of hot solvent to keep the desired compound in solution during this step.[6]

  • Q4: How can I be sure my final product is pure?

    A4: The primary indicator of purity for a crystalline solid is its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (45-49 °C for this compound). A broad or depressed melting point suggests the presence of impurities. For more rigorous purity assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Experimental Protocols

Protocol 1: Mixed Solvent Recrystallization using Ethanol/Water

This is the recommended procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at its boiling point. Stir and heat the mixture gently on a hot plate.[2]

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and add hot deionized water dropwise to the solution until you observe a persistent slight turbidity (the cloud point).[10]

  • Clarification: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface. As the solution cools, pure crystals of this compound should form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as your final solvent composition) to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

ParameterRecommended Value/RangeRationale
Initial Solvent 95% EthanolGood "soluble" solvent for the compound when hot.
Anti-Solvent Deionized WaterGood "insoluble" solvent to induce crystallization.
Cooling Rate Slow cooling to room temperature, then ice bathPromotes the formation of large, pure crystals and prevents oiling out.
Washing Solvent Ice-cold ethanol/water mixtureMinimizes re-dissolving of the purified product.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the mixed-solvent recrystallization process.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter hot_filter->dissolve Crystals Form add_water Add Hot Water to Cloud Point hot_filter->add_water Clear Solution clarify Add Hot Ethanol to Clarify add_water->clarify cool Slow Cooling & Crystallization clarify->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for mixed-solvent recrystallization.

Logical Relationships in Troubleshooting

This diagram outlines the logical steps to take when troubleshooting common recrystallization problems.

Troubleshooting_Logic start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool slowly. oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals 1. Scratch flask/Add seed crystal. 2. Boil off some solvent. 3. Re-cool slowly. no_crystals->solution_no_crystals Yes solution_low_yield 1. Minimize solvent in next attempt. 2. Ensure pre-heating for hot filtration. 3. Use minimal ice-cold wash solvent. low_yield->solution_low_yield Yes success Problem Resolved low_yield->success No solution_oil->success solution_no_crystals->success solution_low_yield->success

Caption: Troubleshooting decision tree for recrystallization.

References

  • Nichols, L. (2022).
  • HBCSE. Recrystallization. NIUS Chemistry Experiments. [Link]
  • University of Houston.
  • Purdue University.
  • Nichols, L. (2022). 7.
  • Rowan College at Burlington County.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
  • Chem Simplistic. (2013, February 4).
  • Reddit. (2015, February 28).
  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents. YouTube. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Organic Syntheses. 2-Bromo-2-cyclohexen-1-one. [Link]
  • ChemBK. 1-(3-BroMo-4-Methylphenyl)ethanone. [Link]
  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

Sources

Technical Support Center: Troubleshooting the Separation of Bromo-4-methylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of bromo-4-methylacetophenone isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the separation of these closely related compounds. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to solve even the most complex separation challenges.

Understanding the Challenge: Bromo-4-methylacetophenone Isomers

The bromination of 4-methylacetophenone can result in several positional isomers, where the bromine atom is substituted at different positions on the aromatic ring. The most common isomers encountered are 2-bromo-4-methylacetophenone and 3-bromo-4-methylacetophenone. These isomers have the same molecular weight and similar chemical properties, making their separation a significant analytical challenge.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-MethylacetophenoneC₉H₁₀O134.1828224-227
2-Bromo-4-methylacetophenoneC₉H₉BrO213.0745-49238-239
3-Bromo-4-methylacetophenoneC₉H₉BrO213.0742-46118 (at 3 mmHg)
4'-Bromo-3'-methylacetophenoneC₉H₉BrO213.0731157

Note: The properties of these isomers are very similar, which underscores the difficulty in achieving baseline separation.[2][3][4][5][6][7][8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating bromo-4-methylacetophenone isomers?

A1: The primary challenges stem from the structural similarity of the isomers. They are positional isomers, meaning they have the same molecular formula and functional groups, but differ in the position of the bromine atom on the aromatic ring.[1] This results in very similar physicochemical properties, such as polarity, hydrophobicity, and vapor pressure, making them difficult to resolve using standard chromatographic techniques.

Q2: Which chromatographic technique is better for this separation: HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, and the choice depends on the specific isomers, the sample matrix, and the available instrumentation.

  • HPLC is often the first choice due to its versatility in column chemistries and mobile phase compositions, which allows for fine-tuning of selectivity.[13]

  • GC is suitable for these compounds as they are thermally stable and volatile. The high efficiency of capillary GC columns can provide excellent resolution.[14]

Q3: What type of HPLC column is recommended for separating positional aromatic isomers?

A3: While a standard C18 column is a good starting point, it may not provide sufficient selectivity for these isomers as it primarily separates based on hydrophobicity.[15] For aromatic positional isomers, columns that offer alternative separation mechanisms are often more effective:[16][17]

  • Phenyl-Hexyl or Phenyl Columns: These columns provide π-π interactions between the phenyl stationary phase and the aromatic ring of the analytes, offering unique selectivity for positional isomers.[1][16]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective in resolving structurally similar aromatic compounds.[16][18]

HPLC Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Poor resolution is the most common issue when separating isomers. This can manifest as overlapping peaks or a complete lack of separation.

Root Causes & Solutions
  • Inadequate Column Selectivity: The stationary phase may not be interacting differently enough with the isomers.

    • Solution: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column.[16][18] These columns can exploit subtle differences in the electron distribution of the isomers due to the different bromine positions.

  • Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or the organic modifier may not be optimal.[19]

    • Solution 1: Optimize the Organic Modifier Percentage. In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention and potentially improve resolution.[15]

    • Solution 2: Change the Organic Modifier. Switching between acetonitrile and methanol can alter selectivity, as they have different interactions with the analytes and the stationary phase.

    • Solution 3: Adjust the pH. If there are any ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity. For these bromo-4-methylacetophenone isomers, which are neutral, pH adjustment is less critical unless dealing with impurities that are ionizable.

Experimental Workflow for Optimizing Resolution

Caption: Workflow for troubleshooting poor HPLC resolution.

Problem 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.[20]

Root Causes & Solutions
  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.[21][22]

    • Solution 1: Use a Low-pH Mobile Phase. At a lower pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the analytes.[21]

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing.[21]

    • Solution 3: Add a Mobile Phase Modifier. A small amount of a competitive base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[23]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the sample concentration.[20]

  • Extra-Column Effects: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.[22]

GC Troubleshooting Guide

Problem 1: Incomplete Separation of Isomers

Even with the high efficiency of capillary GC, achieving baseline separation of positional isomers can be difficult.

Root Causes & Solutions
  • Incorrect Oven Temperature Program: The temperature program is a critical parameter for optimizing GC separations.[24][25]

    • Solution 1: Lower the Initial Oven Temperature. A lower starting temperature will increase the interaction of the analytes with the stationary phase, which can improve the separation of early-eluting peaks.[26]

    • Solution 2: Reduce the Temperature Ramp Rate. A slower ramp rate gives the analytes more time to interact with the stationary phase, which can significantly enhance resolution.[26][27] As a general rule, for every 15°C decrease in temperature, the retention time roughly doubles, which can lead to better separation.[26]

    • Solution 3: Optimize the Final Hold Time. Ensure the final temperature is high enough and held for long enough to elute all components from the column.

  • Inappropriate GC Column: The polarity and film thickness of the stationary phase are crucial.

    • Solution: For aromatic isomers, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) can provide better selectivity than a non-polar column. A thicker film can increase retention and improve the resolution of volatile compounds.

Troubleshooting Logic for GC Separation

GC_Troubleshooting Start Incomplete Separation Check_Temp Review Temperature Program Start->Check_Temp Check_Column Evaluate Column Choice Start->Check_Column Optimize_Temp Optimize Temperature Program Check_Temp->Optimize_Temp Change_Column Select a Mid-Polarity Column Check_Column->Change_Column Result Improved Separation Optimize_Temp->Result Change_Column->Result

Caption: Logical flow for troubleshooting GC isomer separation.

Problem 2: Loss of Resolution Over Time

A gradual decrease in separation performance can indicate column degradation or contamination.[28]

Root Causes & Solutions
  • Column Contamination: Non-volatile components from the sample can accumulate at the head of the column, affecting its performance.

    • Solution: Trim the first 10-15 cm from the inlet end of the column. This removes the contaminated section and can restore performance.[29]

  • Column Bleed: Operating the column at temperatures above its recommended maximum can cause the stationary phase to degrade and bleed, leading to a noisy baseline and poor resolution.

    • Solution: Ensure the oven temperature does not exceed the column's upper-temperature limit. Use a low-bleed column for high-temperature applications.[29]

  • Leaks in the System: Small leaks in the gas lines or at the injector can affect the carrier gas flow rate and pressure, leading to inconsistent retention times and poor resolution.

    • Solution: Regularly check for leaks using an electronic leak detector.

References

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv.
  • 2-Bromo-4′-methylacetophenone, 90%+. (n.d.). Ottokemi.
  • Temperature Effect on GC Separations. (n.d.). Chemconnections.
  • 4-Methylacetophenone - Wikipedia. (n.d.).
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). International Journal of Legal Medicine, 125(1), 95–99. [Link]
  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. (n.d.).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
  • Why Is Temperature Programming Used in Gas Chromatography. (n.d.). Drawell.
  • 2.5E: GC Parameters. (2022, April 7). Chemistry LibreTexts.
  • [Video Notes] GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (n.d.). LCGC International.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • What Are The Common Peak Problems in HPLC. (2023, May 6). alwsci.
  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (2025, August 5).
  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. (2003). Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex Blog.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
  • 3'-Bromoacetophenone. (n.d.). PubChem.
  • HPLC Troubleshooting. (n.d.).
  • Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • separation of positional isomers. (2017, December 14). Chromatography Forum.
  • aromatic positional isomers: Topics by Science.gov. (n.d.).
  • Gas Chromatography. (2023, August 29). Chemistry LibreTexts.
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... (n.d.). ResearchGate.

Sources

optimization of reaction conditions for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this reaction, focusing on the widely used Friedel-Crafts acylation of 3-bromotoluene. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions for maximal yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and advanced materials. The most common synthetic route is the Friedel-Crafts acylation of 3-bromotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

While seemingly straightforward, this electrophilic aromatic substitution reaction presents significant challenges in controlling regioselectivity, minimizing byproduct formation, and purifying the final product. This guide will address these challenges in a systematic, question-and-answer format.

Understanding the Core Reaction: Friedel-Crafts Acylation of 3-Bromotoluene

The fundamental transformation involves the introduction of an acetyl group (-COCH₃) onto the 3-bromotoluene ring. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the aromatic ring: the bromo group and the methyl group.

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group.

  • Bromo Group (-Br): A deactivating, ortho-, para- directing group.[1]

The interplay of these directing effects, along with steric hindrance, determines the distribution of isomeric products. The primary isomers that can be formed are:

  • This compound (Desired Product)

  • 1-(4-Bromo-2-methylphenyl)ethanone

  • 1-(2-Bromo-6-methylphenyl)ethanone

  • 1-(5-Bromo-2-methylphenyl)ethanone

Optimizing the reaction conditions to favor the formation of the desired this compound is the principal challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts acylation?

A1: The primary challenge is controlling the regioselectivity of the acylation reaction. The starting material, 3-bromotoluene, has two substituents with competing directing effects, leading to the formation of a mixture of isomers. Separating these closely related isomers can be difficult, impacting the yield and purity of the desired product.

Q2: Which Lewis acid is most effective for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation due to its strong ability to generate the acylium ion electrophile.[2] However, other Lewis acids like ferric chloride (FeCl₃) can also be used.[2] The choice of catalyst can sometimes influence the isomer distribution, although this is often substrate-dependent.

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Water will react with the catalyst, hydrolyzing it and rendering it inactive. This will quench the reaction and lead to low or no product yield. It is imperative to use anhydrous solvents, reagents, and glassware, and to protect the reaction from atmospheric moisture.

Q4: Can I use acetic anhydride instead of acetyl chloride?

A4: Yes, acetic anhydride can be used as the acetylating agent. Both acetyl chloride and acetic anhydride react with AlCl₃ to form the same acylium ion electrophile.[1] The choice between them often comes down to cost, availability, and ease of handling.

Q5: What are the expected major and minor isomeric byproducts?

A5: Based on the directing effects of the methyl and bromo groups, the major product is typically the result of acylation at the positions most activated and sterically accessible. Acylation ortho to the activating methyl group and para to the deactivating bromo group leads to the desired This compound . The other significant isomer is often 1-(4-Bromo-2-methylphenyl)ethanone . The formation of other isomers is also possible, and their relative amounts will depend on the specific reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides systematic solutions.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure the catalyst is a fine, free-flowing powder. Clumps may indicate hydration.
Moisture Contamination Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and reagents. Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, so a stoichiometric amount of catalyst is often required.[3] Ensure you are using at least one equivalent of AlCl₃ relative to the acetylating agent.
Low Reaction Temperature While initial addition may be done at low temperatures to control the exothermic reaction, the reaction may require heating to proceed to completion. Monitor the reaction by TLC and consider gentle heating if the reaction stalls.
Deactivated Starting Material While 3-bromotoluene is generally reactive enough, the presence of other deactivating impurities in the starting material could inhibit the reaction. Ensure the purity of your 3-bromotoluene.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature can significantly influence the isomer distribution by shifting the balance between kinetic and thermodynamic control.[4] It is recommended to run small-scale experiments at different temperatures (e.g., 0 °C, room temperature, and reflux) and analyze the product mixture by GC-MS or NMR to determine the optimal temperature for the desired isomer.
Solvent Effects The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio.[5] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). Experimenting with different solvents may improve the selectivity for the desired product.
Order of Reagent Addition The order of addition can impact the reaction. A common procedure is to first form a complex between the Lewis acid and the acetylating agent before adding the aromatic substrate.[1] This ensures the formation of the acylium ion before the substrate is introduced.
Issue 3: Formation of Dark, Tarry Byproducts
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High Excessive heat can lead to polymerization and decomposition of the starting materials and products. Maintain careful temperature control throughout the reaction.
Excess Acylating Agent Using a large excess of the acetylating agent can sometimes lead to side reactions. Use a slight excess (e.g., 1.1 equivalents) of the acetylating agent.
Prolonged Reaction Time Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in byproduct formation. Monitor the reaction by TLC and quench it once the starting material is consumed.
Issue 4: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Steps
Incomplete Quenching The aluminum chloride-ketone complex must be fully hydrolyzed during workup. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6] The acid helps to dissolve the aluminum salts.
Emulsion Formation During Workup Emulsions can form during the extraction process, especially if aluminum hydroxides precipitate. An acidic workup as described above usually prevents this. If an emulsion does form, adding more organic solvent or a saturated brine solution can help to break it.
Difficulty in Separating Isomers Positional isomers often have very similar physical properties, making them difficult to separate. Recrystallization is a potential method for purification. Experiment with different solvent systems (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find conditions where the desired isomer has lower solubility than the others.[7] Column chromatography on silica gel can also be effective. A gradient elution with a non-polar solvent system (e.g., hexane and ethyl acetate) is a good starting point.[8] Analytical techniques like GC-MS and ¹H NMR are essential to identify the composition of different fractions.[9]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 3-Bromotoluene

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 3-Bromotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube filled with calcium chloride or by maintaining an inert atmosphere.

  • Catalyst Suspension: In the round-bottom flask, place anhydrous aluminum chloride (1.1 equivalents) and add anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the addition funnel, place a solution of acetyl chloride (1.1 equivalents) and 3-bromotoluene (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.

Friedel_Crafts_Acylation_Workflow

Visualization of Directing Effects

Directing_Effects

References

  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • PubChem. (n.d.). 3-Bromotoluene.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • University of Rochester. (n.d.). Purification: How To.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • The Organic Chemist. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1958). Acetophenone, 3-bromo-. Organic Syntheses, 38, 9.
  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?
  • Fringuelli, F., Piermatti, O., & Pizzo, F. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 973-989.
  • SIELC Technologies. (2018, May 16). 2-Bromo-4'-methylacetophenone.
  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
  • ResearchGate. (2025, August 5). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone.
  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.
  • PubChem. (n.d.). 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Sources

Technical Support Center: Strategic Control of Bromination Reactions to Prevent Poly-brominated Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced bromination strategies. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in bromination reactions. Over-bromination is a common impediment, leading to complex purification challenges, reduced yields of the desired monobrominated product, and the generation of potentially toxic poly-brominated byproducts.

This guide provides in-depth, experience-driven answers to frequently encountered problems. We will explore the mechanistic underpinnings of poly-bromination and offer field-proven troubleshooting protocols to achieve high selectivity and reaction efficiency. Every recommendation is grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aromatic bromination is yielding significant amounts of di- and tri-brominated species. What is the primary cause of this over-bromination?

A1: Over-bromination in electrophilic aromatic substitution (EAS) is fundamentally a rate problem. The initial monobromination product is often more activated towards further electrophilic attack than the starting material, especially if the parent molecule does not possess strongly activating groups. The bromine atom itself is an ortho-, para-director, and while it is a deactivating group overall due to its inductive effect, its lone pairs can stabilize the arenium ion intermediate required for the next substitution.

Causality Checklist:

  • Highly Activating Substituents: Groups like hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) strongly activate the aromatic ring, making the monobrominated product highly susceptible to a second bromination.[1]

  • Reactive Brominating Agent: Molecular bromine (Br₂) is a highly reactive electrophile, often leading to poor selectivity with activated arenes.[2] Its reactivity can be further enhanced by Lewis acids, exacerbating the issue.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times increase the probability of multiple bromination events.

Q2: How can I modify my reaction conditions to favor monobromination of an activated aromatic substrate?

A2: Achieving selective monobromination requires a careful balancing of reactivity. The goal is to make the brominating agent just electrophilic enough to react with the starting material but not so reactive that it readily attacks the less-activated (but still reactive) monobrominated product.

Troubleshooting Protocol: Optimizing for Monobromination

  • Lower the Temperature: Perform the reaction at the lowest effective temperature. For highly activated systems, this could be as low as -30 °C to 0 °C.[4] This reduces the overall reaction rate, allowing for greater differentiation between the first and second bromination events.

  • Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Adding the brominating agent slowly and portion-wise to the substrate solution can help maintain a low concentration of the electrophile, minimizing over-reaction.

  • Choose a Milder Brominating Agent: Replace molecular bromine (Br₂) with a less reactive source. N-Bromosuccinimide (NBS) is a workhorse for selective bromination.[4][5] Its lower reactivity often provides a wider experimental window for achieving monosubstitution.

  • Solvent Selection: The choice of solvent can dramatically influence selectivity. Hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenations with N-halosuccinimides without the need for additional catalysts.[5][6] For some substrates, using trifluoroacetic acid can avoid the polybromination that might be observed in more aggressive acids like H₂SO₄.[5]

Q3: I am attempting a benzylic bromination on a tolyl group, but I'm getting a mixture of mono- and di-brominated products at the benzylic position. How can I prevent this?

A3: This is a classic challenge in free-radical chemistry, often referred to as the Wohl-Ziegler reaction. The formation of the di-bromo species is often unavoidable because the reaction proceeds via a radical chain mechanism.[7] Once the monobrominated product is formed, it can still react with bromine radicals.

Strategic Approaches to Benzylic Monobromination:

  • Careful Control of Reagents: Use N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like AIBN or benzoyl peroxide. Critically, the reaction should be performed in a non-polar solvent like CCl₄ or cyclohexane, and light must be rigorously excluded by wrapping the flask in aluminum foil to prevent photochemical initiation of excess bromine radicals.[8][9]

  • The "Brominate-and-Reduce" Strategy: A clever industrial workaround accepts the formation of a mono- and di-bromo mixture. The entire crude mixture is then subjected to a selective reduction process that converts the over-brominated material back to the desired mono-bromo product.[7] This shifts the challenge from controlling a difficult selective reaction to performing a more straightforward purification/reduction sequence.

Q4: My reaction is producing undesired constitutional isomers (e.g., a mix of ortho and para products). How can I improve the regioselectivity?

A4: Regioselectivity is dictated by both electronic and steric factors.[1] While electronic directing effects are inherent to the substrate, experimental conditions can be chosen to amplify steric hindrance and favor a specific isomer.

Methods to Enhance Regioselectivity:

  • Catalyst-Directed Bromination: Modern synthetic methods offer powerful catalytic solutions.

    • Zeolites: These microporous materials can induce high para-selectivity due to shape-selective catalysis, where the transition state leading to the para product fits more favorably within the zeolite pores.[3][4][10]

    • Transition Metal Catalysis: Ruthenium catalysts have been developed for meta-selective C-H bromination of directing group-containing arenes, a transformation that is very difficult to achieve via classical EAS.[11] Palladium catalysts can also be used for chelate-directed regioselective halogenation.[12]

  • Bulky Brominating Agents: Using a sterically demanding brominating agent can disfavor substitution at the more hindered ortho position. For example, tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols.[4]

Visualizing Reaction Control

To effectively manage a bromination reaction, it is crucial to understand the competing pathways. The following diagram illustrates the critical decision points in selecting a strategy to favor the desired monobrominated product.

Bromination_Control_Workflow cluster_start Initial Reaction Assessment cluster_aromatic Aromatic C-H Bromination cluster_aliphatic Aliphatic/Benzylic C-H Bromination cluster_outcome Outcome & Purification Start Starting Material: Aromatic or Aliphatic C-H? Aromatic Is the Ring Activated or Deactivated? Start->Aromatic Aromatic Aliphatic Radical Bromination Pathway Start->Aliphatic Aliphatic/Benzylic Activated Highly Activated (e.g., Phenol, Aniline) Aromatic->Activated Deactivated Deactivated / Moderately Activated Aromatic->Deactivated PolyBrom High Risk of Poly-bromination Activated->PolyBrom Deactivated_Strategy Strategy for Bromination: - Stronger Conditions (e.g., NBS in H₂SO₄) - Lewis Acid Catalyst Deactivated->Deactivated_Strategy MonoBrom_Strategy Strategy for Monobromination: - Low Temperature - Milder Reagent (NBS) - Controlled Stoichiometry - Para-selective Catalyst (Zeolite) PolyBrom->MonoBrom_Strategy Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) MonoBrom_Strategy->Analysis Deactivated_Strategy->Analysis Radical_Control Strategy for Monobromination: - Use NBS + Radical Initiator - Exclude Light (Foil Wrap) - Non-polar Solvent - Consider Brominate/Reduce Sequence Aliphatic->Radical_Control Radical_Control->Analysis Desired Desired Monobromo Product (High Selectivity) Analysis->Desired Successful Undesired Mixture of Poly-brominated Products Analysis->Undesired Unsuccessful Purification Purification Required: - Column Chromatography - Recrystallization Undesired->Purification

Caption: Workflow for troubleshooting and preventing poly-bromination.

Quantitative Troubleshooting Guide

This table summarizes key parameters to adjust when facing common issues in bromination reactions.

Problem Observed Primary Cause Parameter to Adjust Recommended Action Rationale & Citation
Poly-bromination Overly reactive conditionsTemperature Decrease temperature significantly (e.g., to 0 °C or below).Reduces reaction rate, increasing selectivity for the initial, more reactive substrate.[4]
Brominating Agent Switch from Br₂ to NBS.NBS is a milder source of electrophilic bromine, reducing the tendency for over-reaction.[4][5]
Stoichiometry Use 1.0 equivalent of brominating agent and add it dropwise.Maintains a low concentration of the electrophile, minimizing reaction with the less reactive product.
Low Conversion Insufficient reactivityTemperature Cautiously increase the temperature.Increases reaction rate, but monitor closely for byproduct formation.[8]
Catalyst Add an appropriate catalyst (e.g., Lewis acid for EAS, radical initiator for benzylic).Activates the brominating agent or initiates the desired reaction pathway.[3][7]
Reagent Use a more reactive brominating agent if selectivity is not an issue.Ensures the reaction proceeds to completion.[2]
Incorrect Regioisomer Steric/Electronic competitionCatalyst/Solvent Use shape-selective zeolites or a directing catalyst.Can sterically block certain positions or direct bromination to a specific site.[3][4][11]
Brominating Agent Use a bulkier reagent (e.g., tetraalkylammonium tribromide).Increases steric hindrance at the ortho position, favoring para substitution.[4]
Radical Byproducts Unwanted radical pathwayLight/Initiators Exclude light (wrap flask in foil) and ensure reagents are free of peroxides.Prevents the photochemical or chemical initiation of radical chain reactions.[8][9]

Protocol: Selective Monobromination of an Activated Arene (e.g., Anisole)

This protocol provides a starting point for achieving high para-selectivity in the bromination of an activated aromatic compound.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Dissolve anisole (1.0 equiv.) in anhydrous acetonitrile. In a separate flask, dissolve NBS (1.05 equiv.) in anhydrous acetonitrile.

  • Reaction Initiation: Cool the solution of anisole to 0 °C using an ice bath.

  • Slow Addition: Add the NBS solution to the stirred anisole solution dropwise via the dropping funnel over 30-60 minutes. The rate should be slow enough to maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting material is consumed.[8]

  • Quenching: Once the reaction is complete, quench by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to destroy any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired p-bromoanisole from any minor o-bromoanisole or unreacted starting material.[13]

This protocol leverages a mild brominating agent (NBS) and low temperature to maximize selectivity for the desired monobrominated product.[4]

Mechanistic Diagram: Electrophilic Aromatic Bromination & Competing Poly-bromination

EAS_Mechanism cluster_main Desired Monobromination Pathway cluster_side Undesired Poly-bromination Pathway Arene Arene (Substrate) Arenium1 σ-complex (Arenium Ion Intermediate) Arene->Arenium1 + Br⁺ Br_plus Br⁺ (from NBS or Br₂/Lewis Acid) MonoBromo Monobrominated Product Arenium1->MonoBromo - H⁺ Arenium2 σ-complex 2 (Di-bromo Intermediate) MonoBromo->Arenium2 + Br⁺ DiBromo Di-brominated Byproduct Arenium2->DiBromo - H⁺ Br_plus2 Br⁺ Control Control Points: - Reagent Choice (NBS > Br₂) - Low Temperature - Stoichiometry Control->MonoBromo Favors Control->DiBromo Suppresses

Sources

Technical Support Center: Scale-Up of 1-(2-Bromo-4-methylphenyl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(2-Bromo-4-methylphenyl)ethanone (CAS 103286-27-7). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles to not only solve problems but also to build robust and scalable processes.

Section 1: Synthesis Overview and Core Challenges

The most common and direct route to this compound is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene (also known as 3-bromotoluene).[1][2] This electrophilic aromatic substitution reaction involves treating 3-bromotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[2][4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ BT 3-Bromotoluene AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Sigma Arenium Ion (Sigma Complex) BT->Sigma + [CH₃C=O]⁺ BT->Sigma Product This compound Sigma->Product + [AlCl₄]⁻ Sigma->Product HCl HCl Product->HCl + AlCl₃ (regenerated)

Caption: Simplified mechanism of Friedel-Crafts acylation.

The primary challenge in this synthesis is regiocontrol . The two substituents on the starting material, bromine (ortho-, para-directing, deactivating) and a methyl group (ortho-, para-directing, activating), direct the incoming acetyl group to multiple positions on the ring. This invariably leads to the formation of isomeric byproducts, which complicates purification and reduces the yield of the desired product.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation the preferred method for this synthesis? A: Friedel-Crafts acylation is a powerful and well-established C-C bond-forming reaction.[2] Unlike the related Friedel-Crafts alkylation, the acylation reaction has two key advantages for scale-up: 1) The product ketone is deactivated towards further substitution, preventing polyacylation side reactions, and 2) The acylium ion does not undergo rearrangement, leading to a more predictable product distribution.[1][5]

Q2: What is the primary isomeric byproduct I should expect? A: In 3-bromotoluene, the methyl group (at C3) activates positions C2, C4, and C6. The bromo group (at C1) also directs to C2, C4, and C6.

  • Desired Product: Acylation at C2 gives this compound. This position is ortho to the activating methyl group but is sterically hindered by the adjacent bromine.

  • Major Impurity: Acylation at C6 gives 1-(4-Bromo-2-methylphenyl)ethanone . This position is ortho to the activating methyl group and para to the bromo group, making it electronically favorable and less sterically hindered than C2.

  • Minor Impurity: Acylation at C4 can also occur, yielding 1-(2-Bromo-5-methylphenyl)ethanone . Controlling the ratio of these isomers is the central challenge.

Q3: Can I use a "greener" catalyst instead of stoichiometric AlCl₃? A: Yes, research is ongoing into more environmentally friendly catalysts. Options include using catalytic amounts of other Lewis acids or solid acid catalysts like zeolites.[5] Some methodologies use methanesulfonic anhydride, which avoids metallic and halogenated waste streams.[6] However, for this specific transformation involving a moderately deactivated ring, the high reactivity afforded by stoichiometric AlCl₃ is often required to achieve reasonable conversion, especially during initial process development.

Q4: What are the main safety hazards I need to consider for scale-up? A: The primary hazards include:

  • Reagent Handling: Anhydrous aluminum chloride reacts violently with water and is corrosive.[3] Acetyl chloride is also corrosive, a lachrymator, and moisture-sensitive.[7]

  • Exothermic Reaction: The complexation of AlCl₃ and the acylation reaction itself are highly exothermic and require careful temperature control.[3]

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. A robust off-gas scrubbing system is mandatory for scale-up.[3]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential CauseScientific ExplanationRecommended Solution
Inactive Catalyst Aluminum chloride is extremely hygroscopic. Moisture hydrolyzes it to aluminum hydroxide, rendering it inactive as a Lewis acid.[3]Purchase fresh, high-purity anhydrous AlCl₃. Handle it quickly in a glovebox or under a stream of dry nitrogen. Ensure all glassware is rigorously dried before use.
Incorrect Stoichiometry A stoichiometric amount of AlCl₃ (at least 1 equivalent per mole of acetyl chloride plus 1 equivalent per mole of product ketone) is often required. The catalyst complexes with the product ketone, and if insufficient catalyst is used, the reaction will stall.[5]Carefully calculate and weigh all reagents. For initial trials, use ~2.2 equivalents of AlCl₃ relative to the limiting reagent (3-bromotoluene).
Low Reaction Temperature While initial mixing should be done at low temperatures to control the exotherm, the reaction itself requires sufficient thermal energy to overcome the activation barrier, especially with a somewhat deactivated aromatic ring.After the controlled addition of reagents at 0-5 °C, allow the reaction to warm slowly to room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Problem 2: Poor Isomer Ratio (High Impurity Levels)

This is the most critical challenge for this specific synthesis. The goal is to maximize the formation of the 2-bromo-4-methyl isomer over the 4-bromo-2-methyl isomer.

G Start 3-Bromotoluene + CH₃COCl / AlCl₃ Desired Desired Product This compound (Acylation at C2) Start->Desired Sterically Hindered Impurity1 Major Impurity 1-(4-Bromo-2-methylphenyl)ethanone (Acylation at C6) Start->Impurity1 Electronically Favored Impurity2 Minor Impurity 1-(2-Bromo-5-methylphenyl)ethanone (Acylation at C4) Start->Impurity2

Caption: Isomeric impurity pathways in the acylation of 3-bromotoluene.

Potential CauseScientific ExplanationRecommended Solution
Reaction Conditions Favoring Thermodynamic Product The electronically favored product (acylation at C6) is often the thermodynamic product. Higher temperatures and longer reaction times can allow for equilibration, favoring this isomer.Employ Kinetic Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can favor the sterically hindered product. Start by adding the acetyl chloride/AlCl₃ complex to the 3-bromotoluene solution at -10 to 0 °C.
Solvent Effects The choice of solvent can influence the steric bulk of the electrophile complex and affect regioselectivity.Solvent Screening: Compare results using different non-coordinating solvents. Start with a standard like dichloromethane (DCM). Consider bulkier solvents or solvents that may coordinate differently with the Lewis acid complex to enhance steric differentiation between the C2 and C6 positions.
Lewis Acid Choice Different Lewis acids have varying sizes and activities, which can alter the steric environment of the reaction.While AlCl₃ is standard, consider screening other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) in small-scale trials to see if the isomer ratio improves.
Problem 3: Work-up and Purification Difficulties
Potential CauseScientific ExplanationRecommended Solution
Uncontrolled Quench Quenching the AlCl₃ complex with water is a violent, highly exothermic reaction that can cause dangerous splashing and pressure buildup on a large scale.Controlled Quench Protocol: Prepare a separate vessel with crushed ice and dilute HCl. Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring, ensuring the temperature of the quench vessel is maintained below 20 °C.[7]
Product Isolation The product is a solid at room temperature.[8] If the isomers have similar solubility profiles, separating them by simple recrystallization can be challenging and lead to low recovery.Systematic Recrystallization: Perform solvent screening to find a solvent system that maximizes the solubility difference between the desired product and the major 4-bromo-2-methyl impurity. Common solvents for acetophenones include ethanol, hexane, or mixtures like ethyl acetate/hexane.[9][10] Analyze each crop of crystals by GC or NMR to assess purity.
Residual Catalyst Aluminum salts can form emulsions or precipitate during work-up, making phase separations difficult and contaminating the product.The acidic quench (using HCl) helps keep aluminum salts dissolved in the aqueous phase. After phase separation, wash the organic layer with water and then brine to remove residual salts.[10]

Section 4: Experimental Protocol (Lab Scale)

This protocol is a starting point and must be optimized for your specific equipment and scale.

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][7]

1. Reaction Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an HCl gas scrubber (e.g., a bubbler with NaOH solution).

  • Charge the flask with anhydrous aluminum chloride (2.2 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask via cannula. Cool the slurry to 0 °C in an ice bath.

2. Formation of the Electrophile:

  • In the dropping funnel, add acetyl chloride (1.1 equivalents) diluted in a small amount of anhydrous DCM.

  • Slowly add the acetyl chloride solution to the stirred AlCl₃ slurry, maintaining the internal temperature below 10 °C.

  • Stir the resulting complex for 20-30 minutes at 0 °C.

3. Acylation Reaction:

  • In a separate flask, dissolve 3-bromotoluene (1.0 equivalent) in anhydrous DCM.

  • Slowly add the 3-bromotoluene solution to the acylium ion complex via the dropping funnel, keeping the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or GC. If the reaction is sluggish, allow it to warm slowly to room temperature.

4. Work-up and Isolation:

  • In a separate beaker large enough to hold at least 5 times the reaction volume, prepare a mixture of crushed ice and 1M HCl.

  • Very slowly, pour the reaction mixture into the stirred ice/HCl solution. This step is highly exothermic.

  • Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

5. Purification:

  • Purify the crude solid by recrystallization.[11]

  • Solvent Selection: Begin by testing ethanol or isopropanol. Dissolve the crude material in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analyze the purity of the crystals and the mother liquor to determine the efficiency of the separation.

Caption: Experimental workflow for the synthesis of this compound.

Section 5: References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride. Benchchem.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry.

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan Chemistry.

  • What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?. Guidechem.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC - NIH.

  • 2-Bromo-4'-methylacetophenone synthesis. ChemicalBook.

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline.

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • This compound. ChemicalBook.

  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.

Sources

workup procedure to minimize product loss during 1-(2-Bromo-4-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Product Loss During Workup

Welcome to the technical support center for the synthesis of 1-(2-bromo-4-methylphenyl)ethanone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical workup phase of this synthesis and maximize your product yield. As Senior Application Scientists, we understand that the success of a reaction often lies in the details of its purification.

The synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, typically involves the Friedel-Crafts acylation of 4-bromotoluene.[1][2][3] While the reaction itself is robust, the workup procedure presents several challenges that can lead to significant product loss. This guide is structured to address these specific issues head-on, providing not just procedural steps, but the scientific rationale behind them.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems you may encounter during the workup of your this compound synthesis.

Question: I'm observing a persistent emulsion during the aqueous wash. What's causing this and how can I break it?

Answer: Emulsion formation is a frequent issue in the workup of Friedel-Crafts acylation reactions.[4][5][6] It's often caused by the presence of aluminum salts, which can act as surfactants, or when the densities of the organic and aqueous layers are too similar.[6][7]

Causality: The aluminum chloride catalyst, upon quenching with water, forms aluminum hydroxides and oxides.[8][9] These fine, gelatinous precipitates can stabilize droplets of one phase within the other, leading to a stubborn emulsion.

Solutions:

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[4][10] When mixing, gently rock the funnel rather than shaking it vigorously.[6][7]

  • Brine Wash (Salting Out): Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous layer.[4][6][7] This forces the organic molecules out of the aqueous phase and helps to break the emulsion.

  • Solvent Dilution: Diluting the organic layer with more of the extraction solvent can decrease its density and viscosity, promoting better separation.[4][7]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool.[4][6] This can help to break up the emulsion by physically disrupting the stabilized droplets.

Question: My product seems to be crashing out of the organic layer during extraction. How can I prevent this?

Answer: Premature precipitation of your product, this compound, from the organic solvent during workup is typically a solubility issue.

Causality: The product has a defined solubility in any given solvent. If the concentration of the product in the organic phase exceeds its solubility limit at that temperature, it will precipitate. This can be exacerbated by using a solvent in which the product has borderline solubility, or by a significant temperature drop during the workup.

Solutions:

  • Solvent Selection: Choose an extraction solvent in which your product is highly soluble. While ethers and ethyl acetate are common, dichloromethane or chloroform can sometimes be better choices for aryl ketones. It's advisable to perform a small-scale solubility test beforehand.

  • Increase Solvent Volume: If you observe precipitation, add more of the organic extraction solvent to the separatory funnel to decrease the overall concentration of your product.

  • Gentle Warming: If precipitation occurs in the collection flask after extraction, gently warming the flask can redissolve the product before proceeding to the drying and evaporation steps. Be cautious not to overheat, which could lead to solvent loss or product degradation.

Question: I'm concerned about hydrolyzing my acylating agent or product during the quench. What is the best quenching procedure?

Answer: The quenching step is critical for deactivating the Lewis acid catalyst and any unreacted acylating agent.[8] Performing this step incorrectly can be hazardous and lead to product loss.

Causality: The reaction of aluminum chloride with water is highly exothermic.[8] Adding water directly to the reaction mixture can cause a violent, uncontrolled reaction, potentially leading to boiling of the solvent and loss of material.

Optimized Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction flask in an ice-water bath.[11][12]

  • Slow Addition to Ice/Acid: The safest and most effective method is to slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 3 M HCl).[1][5] The ice helps to manage the exotherm, while the acid helps to dissolve the aluminum salts and keep them in the aqueous phase.[5]

  • Avoid Reverse Addition: Never add water or ice directly to the reaction flask.[1]

Frequently Asked Questions (FAQs)

This section covers broader questions about the workup procedure to enhance your understanding and experimental design.

Question: What is the optimal pH for the aqueous wash, and why is it important?

Answer: An acidic aqueous wash is generally preferred for the workup of Friedel-Crafts acylation reactions. A pH of around 1-2, typically achieved with dilute HCl, is effective.

Scientific Rationale:

  • Aluminum Salt Solubility: Aluminum hydroxide is amphoteric, meaning it can dissolve in both acidic and basic solutions. However, keeping the aqueous phase acidic ensures that the aluminum salts remain as soluble aluminum chloride (AlCl₃) or its hydrated forms, preventing the formation of gelatinous aluminum hydroxide precipitates that contribute to emulsions.[5]

  • Product Stability: this compound is stable under acidic conditions. A basic wash (e.g., with sodium bicarbonate or sodium hydroxide) should generally be avoided in the initial stages as it can promote the precipitation of aluminum hydroxide. A final wash with a mild base like saturated sodium bicarbonate solution can be used to neutralize any remaining acid before drying the organic layer.[13]

Question: Which solvent system is the most effective for extracting this compound?

Answer: The choice of extraction solvent is a balance between the product's solubility and the solvent's physical properties.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Comments
Diethyl Ether2.834.60.713Good solvent, but highly volatile and flammable. Can form peroxides.
Ethyl Acetate4.477.10.902Good general-purpose solvent with moderate polarity.[14]
Dichloromethane (DCM)3.139.61.33Excellent solvent for many organic compounds, but is denser than water.[12] Can be prone to emulsions.[10]
Chloroform4.161.21.49Similar to DCM, good dissolving power. Denser than water.

Recommendation: Ethyl acetate is often a good starting point due to its balance of properties. Dichloromethane can also be very effective but may require more careful handling to avoid emulsions.

Question: How can I be sure I've removed all the aluminum salts before concentrating my product?

Answer: Residual aluminum salts can interfere with subsequent reactions and make purification by chromatography or crystallization more difficult.

Verification Steps:

  • Multiple Aqueous Washes: Perform at least two to three washes with dilute acid, followed by a brine wash.

  • Observe the Interface: After the final wash and allowing the layers to separate, the interface between the organic and aqueous layers should be sharp and clear, with no visible precipitate or cloudiness.

  • Drying Agent Test: After separating the organic layer, add a drying agent like anhydrous magnesium sulfate or sodium sulfate. If the drying agent clumps together excessively or the solution remains cloudy, it may indicate the presence of residual aqueous phase containing dissolved salts.

Experimental Workflow Diagram

The following diagram illustrates a robust workup procedure for the synthesis of this compound, highlighting key decision points to minimize product loss.

Workup_Procedure Workup Procedure for this compound Synthesis cluster_troubleshooting Troubleshooting Points A Reaction Completion B Quenching (Pour reaction mixture onto ice/dilute HCl) A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C T1 Emulsion Formation? C->T1 D Separate Organic and Aqueous Layers E Aqueous Wash (Dilute HCl, then Brine) D->E T2 Product Precipitation? E->T2 F Dry Organic Layer (e.g., Anhydrous MgSO4) G Filter to Remove Drying Agent F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (Crystallization or Chromatography) I->J K Pure this compound J->K T1->C Yes (Add Brine/More Solvent) T1->D No T2->C Yes (Add More Solvent) T2->F No

Caption: A flowchart of the workup procedure with key troubleshooting checkpoints.

By carefully considering these troubleshooting strategies and understanding the scientific principles behind the workup process, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • University of York, Department of Chemistry. (n.d.). Problems with extractions.
  • Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation?
  • MH Chem. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism [Video]. YouTube.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Google Patents. (n.d.). JP2003192341A - Method for treating aluminum chloride aqueous solution and method for producing high-purity alumina.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Syntheses. (n.d.). 4-bromoacetophenone.
  • MDPI. (2024, May 12). Aluminum Removal from Rare Earth Chloride Solution through Regulated Hydrolysis via Electrochemical Method.
  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). High Purity 2-Bromo-4'-methylacetophenone: Synthesis, Properties, and Applications in Organic Chemistry.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-(2-Bromo-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research, is most commonly achieved via the Friedel-Crafts acylation of 3-bromotoluene. While the reaction appears straightforward, it presents a significant regioselectivity challenge. The starting material, 3-bromotoluene, possesses two ortho-, para-directing groups whose influence can lead to a mixture of isomeric products. Achieving a high yield of the desired isomer requires careful optimization of the reaction conditions, with catalyst selection being the most critical parameter. This guide provides researchers with a comprehensive resource for troubleshooting common issues and systematically optimizing catalyst choice for this specific transformation.

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What is the standard synthetic approach for this compound?

The primary route is the Friedel-Crafts acylation of 3-bromotoluene with an acylating agent, typically acetyl chloride or acetic anhydride.[1][2] This reaction is an electrophilic aromatic substitution where a Lewis acid catalyst is used to generate a highly reactive acylium ion (CH₃CO⁺), which then attacks the aromatic ring.[3][4]

Q2: What are the principal challenges in achieving a regioselective synthesis?

The core challenge is directing the incoming acetyl group to the C6 position of 3-bromotoluene (which becomes the C1 position in the final product). The methyl group (-CH₃) is an activating, ortho-, para-director, while the bromo (-Br) group is a deactivating, yet also ortho-, para-director. This results in competition for acylation at several positions on the ring. The desired this compound is often a minor product compared to other isomers due to steric hindrance and electronic factors.

Q3: Why is a stoichiometric amount of the Lewis acid catalyst typically necessary?

In contrast to truly catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid.[5][6] This is because the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[5][6] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acylating agent molecules. The complex is then hydrolyzed during the aqueous workup to release the final ketone product.

Q4: What are the most common Lewis acids used for this type of reaction?

A range of Lewis acids can be employed, varying in strength and steric bulk. The most common is aluminum trichloride (AlCl₃) due to its high activity and low cost.[7] Other Lewis acids like ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) are also used, particularly when milder conditions are needed to improve selectivity.[7][8] In recent years, solid acid catalysts such as zeolites and heteropoly acids have been explored as more environmentally friendly and reusable alternatives.[9][10]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that researchers may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows a low yield, and I'm recovering a significant amount of unreacted 3-bromotoluene. What are the likely causes and how can I address them?

Answer: Low conversion is a frequent issue that can typically be traced back to several key factors:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11] Any water in the reactants, solvent, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: As the product ketone complexes with the Lewis acid, using a truly "catalytic" amount will result in incomplete conversion.[6]

    • Solution: Start with at least 1.1 equivalents of the Lewis acid relative to the acylating agent. In some cases, particularly with less reactive substrates, increasing the loading to 1.5 or even 2.0 equivalents can significantly improve conversion.

  • Low Reaction Temperature: While controlling temperature is crucial for selectivity, an excessively low temperature may not provide sufficient energy to overcome the activation barrier, leading to a stalled reaction.[11][12]

    • Solution: If a reaction is sluggish at 0°C, allow it to warm slowly to room temperature. For less reactive systems, gentle heating (e.g., 40-60°C) may be necessary. Monitor the reaction by TLC or GC to track the consumption of starting material as you adjust the temperature.

Problem 2: Poor Regioselectivity and Isomer Formation

Question: My main problem is the formation of multiple isomers. How can I optimize the reaction to favor the formation of this compound?

Answer: Improving regioselectivity is the central challenge. The choice of catalyst and solvent plays a pivotal role in controlling the steric and electronic interactions during the electrophilic attack.

  • Catalyst Choice: The size and strength of the Lewis acid are critical.

    • Insight: A very strong and small Lewis acid like AlCl₃ generates a highly reactive, "free" acylium ion, which is less selective and may favor attack at the most electronically rich and sterically accessible positions. Larger, bulkier, or milder Lewis acids can form a more sterically demanding complex with the acylating agent. This bulky electrophile will be more sensitive to steric hindrance, potentially favoring attack at the less hindered C6 position of 3-bromotoluene.

    • Solution: Screen a panel of Lewis acids. Start with the standard AlCl₃, then systematically test milder or bulkier options such as FeCl₃, ZnCl₂, or metal triflates like Sc(OTf)₃.[13]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Insight: Non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) often promote the formation of the kinetic product, as they do not significantly solvate the intermediates. More polar solvents like nitrobenzene can favor the formation of the thermodynamically more stable product.[6]

    • Solution: Conduct the reaction in different anhydrous solvents. Compare a non-polar solvent (e.g., 1,2-dichloroethane) with a more polar one (e.g., nitromethane) to determine the impact on the isomer ratio.

  • Temperature Control:

    • Insight: Friedel-Crafts reactions are often run at low temperatures (0°C to room temperature) to minimize side reactions and control selectivity. At higher temperatures, isomer migration or decomposition can occur, and the reaction may become less selective.

    • Solution: Maintain a consistent, low temperature (e.g., 0-5°C) during the addition of reagents. Monitor the isomer ratio at different temperatures to find the optimal balance between reaction rate and selectivity.

Problem 3: Difficult Workup and Purification

Question: I am struggling with the workup phase, often forming emulsions. Purification of the isomers by column chromatography is also proving difficult. What are some best practices?

Answer: A clean workup is essential for obtaining a pure product and simplifying purification.

  • Workup Protocol:

    • Insight: Quenching the reaction by adding water directly to the reaction mixture is highly exothermic and can lead to side reactions and emulsion formation. A controlled quench is necessary.

    • Solution: The recommended procedure is to slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[14] The acid helps to hydrolyze the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.

  • Purification Strategy:

    • Insight: The isomers of bromo-methylacetophenone often have very similar polarities, making separation by standard column chromatography challenging.

    • Solution:

      • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). This can often enrich the major isomer.[15]

      • Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane). Running multiple columns on enriched fractions may be necessary.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation of 3-Bromotoluene
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water. Acyl chlorides are lachrymatory and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL per mmol of substrate).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in portions.

  • Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add 3-bromotoluene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC or GC analysis of quenched aliquots. If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Workup: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10 g per mmol of substrate) and concentrated HCl (1 mL per mmol of substrate).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization.

Table 1: Comparison of Common Catalysts for Friedel-Crafts Acylation
CatalystTypical Loading (equiv.)Common SolventsTemp. (°C)Characteristics & Causality
AlCl₃ 1.1 - 2.0Dichloroethane, CS₂, Nitrobenzene0 - 25High Reactivity: Strongest common Lewis acid, generates a highly reactive electrophile. Often leads to lower regioselectivity due to its high reactivity and small size.[5]
FeCl₃ 1.1 - 2.0Dichloroethane, Nitromethane25 - 60Moderate Reactivity: Milder than AlCl₃, can offer improved selectivity in some cases by reducing the rate of reaction with less favored positions.
SnCl₄ 1.1 - 1.5Dichloromethane, Dichloroethane0 - 25Mild & Soluble: A milder Lewis acid that is soluble in many organic solvents. Its larger size can create a bulkier electrophilic complex, potentially enhancing steric control.[8]
ZnCl₂ 1.5 - 2.5Dichloroethane25 - 80Low Reactivity: One of the milder Lewis acids, often requiring higher temperatures. Useful for highly activated substrates where stronger acids would cause decomposition.
Zeolites (e.g., H-BEA) Catalytic (by weight)Toluene (excess), Dichloroethane80 - 150Shape Selective & Reusable: Solid acid catalysts can provide regioselectivity based on the size and shape of their pores (shape selectivity). Environmentally benign and recyclable.[9]
Sc(OTf)₃ 0.05 - 0.2Nitromethane, Dichloroethane25 - 60Water-Tolerant Catalyst: A unique Lewis acid that can function catalytically and is not deactivated by trace amounts of water. Can offer different selectivity profiles.[13]

Section 4: Visualization & Diagrams

Diagram 1: Reaction Mechanism & Regioselectivity

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack on 3-Bromotoluene cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride Complex Acylium Ion Electrophile [CH₃C=O]⁺[AlCl₄]⁻ AcCl->Complex Activation AlCl3 AlCl₃ (Catalyst) AlCl3->Complex Start 3-Bromotoluene Complex->Start Sigma_Desired Sigma Complex (Desired Intermediate) Start->Sigma_Desired Attack at C6 (Sterically Hindered) Sigma_Isomer1 Sigma Complex (Isomer 1) Start->Sigma_Isomer1 Attack at C4 (Para to Me) Sigma_Isomer2 Sigma Complex (Isomer 2) Start->Sigma_Isomer2 Attack at C2 (Ortho to Me) Product_Desired This compound (Desired Product) Sigma_Desired->Product_Desired -H⁺ Product_Isomer1 Isomeric Product 1 Sigma_Isomer1->Product_Isomer1 -H⁺ Product_Isomer2 Isomeric Product 2 Sigma_Isomer2->Product_Isomer2 -H⁺

Caption: Mechanism of Friedel-Crafts acylation showing competitive isomeric pathways.

Diagram 2: Catalyst Selection Workflow

G Start Start: Initial Synthesis Attempt Screen1 Run reaction with AlCl₃ at 0°C Start->Screen1 CheckConversion Is conversion >80%? Screen1->CheckConversion CheckSelectivity Is desired isomer the major product? CheckConversion->CheckSelectivity Yes TroubleshootConversion Increase AlCl₃ loading (1.5 eq) Check for moisture CheckConversion->TroubleshootConversion No Optimize Optimize Temp. & Solvent with AlCl₃ CheckSelectivity->Optimize Yes ScreenMilder Screen Milder/Bulkier Catalysts (FeCl₃, SnCl₄, Zeolite) CheckSelectivity->ScreenMilder No Success Procedure Optimized Optimize->Success TroubleshootConversion->Screen1 ScreenMilder->Success

Caption: Decision tree for systematic catalyst and condition screening.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • Master Organic Chemistry. EAS Reactions (3)
  • Request PDF. Halogen-free acylation of toluene over FeSBA-1 molecular sieves. [Link]
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • University of Calgary.
  • National Center for Biotechnology Information. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). [Link]
  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • YouTube. 18.
  • SciSpace.
  • Organic Syntheses. Procedure 11. [Link]
  • Chegg.com. Solved Description of the experiment: Toluene Friedel-Craft. [Link]
  • ResearchGate.
  • IntechOpen.
  • Organic Syntheses. Acetophenone, 3-bromo-. [Link]
  • Organic Syntheses. 4-bromoacetophenone. [Link]
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • National Center for Biotechnology Information. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]
  • RSC Publishing. (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. [Link]
  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
  • Google Patents.

Sources

managing reaction temperature to control selectivity in the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

A Guide to Managing Reaction Temperature for Optimal Selectivity

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will delve into the critical role of reaction temperature in controlling regioselectivity during the Friedel-Crafts acylation of 3-bromotoluene, providing practical, field-proven insights in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary synthetic challenge when preparing this compound via Friedel-Crafts acylation?

A1: The core challenge lies in achieving high regioselectivity. The synthesis involves the Friedel-Crafts acylation of 3-bromotoluene. The starting material has two substituents on the aromatic ring: a methyl group (-CH₃) and a bromine atom (-Br).

  • Methyl Group: An activating, ortho, para-director.[1]

  • Bromine Atom: A deactivating, ortho, para-director.[1]

These competing directing effects mean the incoming acetyl group can add to multiple positions on the ring. The desired product requires acylation at the C6 position, which is ortho to the bromine and para to the methyl group. However, side reactions can lead to the formation of other isomers, primarily the product of acylation at the C2 position (ortho to the methyl group). Controlling the reaction conditions, especially temperature, is paramount to maximizing the yield of the desired isomer.

Caption: Reaction pathway for the acylation of 3-bromotoluene.

Q2: My synthesis is producing a mixture of isomers. How does temperature specifically affect the formation of the desired this compound?

A2: Temperature is the most critical variable for controlling the kinetic versus thermodynamic pathways of the reaction.

  • Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitutions, the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) dictates the reaction pathway.[2] Acylation ortho to the activating methyl group is often kinetically favored, meaning it has a lower activation energy and proceeds faster. However, this position is sterically hindered by both the methyl and bromo groups. The desired product, with acylation para to the methyl group, often results from the more thermodynamically stable intermediate.

  • Low Temperature Operations (e.g., 0°C to 5°C): Lowering the reaction temperature provides less energy to the system. This disfavors the kinetically faster but sterically hindered pathway, allowing the reaction to proceed towards the more stable thermodynamic product. Therefore, low temperatures are crucial for maximizing the selectivity for this compound.[3]

  • High Temperature Operations (e.g., >25°C): Increasing the temperature provides sufficient energy to overcome the activation barrier for multiple pathways, leading to a loss of selectivity and the formation of a mixture of isomers.[3] In some cases, very high temperatures can even cause isomerization of the products.

Data Summary: Effect of Temperature on Isomer Distribution

Reaction Temperature Desired Product Yield (Approx. %) Major Isomer Yield (Approx. %) Rationale
0 - 5 °C High (>75%) Low (<15%) Favors the thermodynamically more stable product.
25 °C (Room Temp) Moderate (40-60%) Moderate (30-50%) Both kinetic and thermodynamic pathways are accessible.
> 40 °C Low (<30%) High (>60%) Kinetically favored, less stable products dominate.

Note: These values are illustrative and can vary based on solvent, catalyst, and reaction time.

Q3: My reaction is extremely slow at low temperatures. Is it safe to increase the temperature to improve the reaction rate?

A3: While it is tempting to increase the temperature to accelerate a sluggish reaction, this approach will almost certainly compromise the selectivity for the desired isomer. A slow reaction rate at low temperatures could be due to other factors:

  • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Friedel-Crafts catalysts are highly sensitive to moisture, which can quench their activity.

  • Reagent Purity: Verify the purity of the 3-bromotoluene and the acetyl chloride.

  • Insufficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the reaction is run at a low temperature where viscosity might increase.

Troubleshooting Protocol for a Sluggish Reaction:

  • Verify Reagents: Confirm the quality and dryness of all reagents and solvents.

  • Maintain Low Temperature: Keep the reaction vessel in an ice bath (0-5°C).

  • Slow Addition: Add the acetyl chloride dropwise to the mixture of 3-bromotoluene and AlCl₃ in the solvent.

  • Monitor Progress: After the addition is complete, allow the reaction to stir at low temperature for an extended period (e.g., 2-4 hours), monitoring the progress by TLC or GC.

  • Controlled Warming: Only if the reaction has not proceeded after several hours at low temperature, allow it to warm slowly to room temperature while continuing to monitor the product distribution. Avoid active heating.

Q4: The reaction becomes highly exothermic upon adding the acylating agent, making temperature control difficult. How can I manage this?

A4: Friedel-Crafts acylations are notoriously exothermic, and managing this heat is essential for safety and selectivity.[4] A thermal runaway can occur if the heat generated exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, loss of selectivity, and potentially a hazardous situation.[4]

Best Practices for Exotherm Management:

  • Proper Cooling: Use an ice/salt bath or a cryo-cooler to maintain a consistently low temperature.

  • Slow Addition: The acylating agent (acetyl chloride) should be added dropwise using an addition funnel over a prolonged period (e.g., 30-60 minutes). This ensures the heat generated at any given moment can be effectively dissipated by the cooling bath.[4]

  • Dilution: Running the reaction in a suitable solvent (e.g., dichloromethane, carbon disulfide) helps to absorb and dissipate the heat generated.

  • Internal Temperature Monitoring: Use a thermometer placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the reaction temperature.

  • Scale-Up Consideration: Be aware that the surface-area-to-volume ratio decreases upon scale-up, which reduces heat dissipation efficiency.[3] For larger-scale reactions, more sophisticated cooling systems or continuous flow reactors may be necessary for effective temperature control.

G Start Start Setup Prepare reactants in solvent under inert atmosphere. Cool to 0-5°C. Start->Setup Addition Add acylating agent dropwise via addition funnel. Setup->Addition Monitor Monitor internal temperature. Is T < 10°C? Addition->Monitor Adjust Slow down addition rate. Monitor->Adjust No Stir Stir at 0-5°C for 2-4 hours after addition is complete. Monitor->Stir Yes Adjust->Addition Workup Quench reaction with ice-water. Proceed to extraction and purification. Stir->Workup End End Workup->End

Caption: Workflow for controlled exothermic reaction management.

Reference Experimental Protocol

Synthesis of this compound

Materials:

  • 3-Bromotoluene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice, deionized water, brine

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reactants: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to anhydrous DCM. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Slowly add 3-bromotoluene (1.0 eq.) to the cooled suspension while maintaining vigorous stirring.

  • Controlled Acylation: Add acetyl chloride (1.05 eq.) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This should be done in a fume hood as HCl gas will be evolved.

  • Workup: Stir the quenched mixture until all the ice has melted. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

References

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate.
  • Synthesis of 2-bromo-2-phenyl-1-(4-methylthiophenyl)ethanone. PrepChem.com.
  • 4-bromoacetophenone. Organic Syntheses Procedure.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information.
  • Ortho, Para, Meta. Chemistry Steps.
  • Ch12: Friedel-Crafts limitations. University of Calgary.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook.
  • One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone. Advanced ChemBlocks.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.
  • Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. ResearchGate.
  • The substitution reaction of toluene with Br2 can, in principle, lead to the formation of three... Homework.Study.com.
  • RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. IJSTM.
  • 3-Bromotoluene: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • 2-bromo-1-(2-methylphenyl)ethanone. J&K Scientific.
  • 3-Bromotoluene. PubChem.

Sources

solvent selection to improve reaction rate and yield for 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 1-(2-Bromo-4-methylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes by making informed solvent choices. My approach is to explain the fundamental principles behind solvent effects, providing not just protocols, but the causal logic that underpins them.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses foundational questions regarding the substrate and the role of solvents in controlling its reactivity.

Q1: What are the primary reactive sites on this compound and what types of reactions are most common?

A1: this compound possesses two key sites for chemical transformation. Understanding these is the first step in selecting an appropriate solvent system.

  • The Aryl Bromide (C-Br Bond): The bromine atom attached to the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions . These are among the most powerful C-C and C-N bond-forming reactions in modern synthesis. Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] The solvent's role here is complex, influencing catalyst stability, solubility, and the rate of key steps in the catalytic cycle.[1][2]

  • The α-Carbon: The carbon atom adjacent to the carbonyl group (C=O) is activated towards nucleophilic substitution . Although the bromine is on the aromatic ring in this specific molecule, a related compound, 2-Bromo-4'-methylacetophenone (where bromine is on the α-carbon), is a classic substrate for SN2 reactions.[4] Solvents play a critical role in dictating the mechanism (SN1 vs. SN2) and the rate of these substitutions.[5]

Q2: My reaction with this compound is slow and gives a low yield. What are the first solvent-related factors I should investigate?

A2: Low conversion and poor yield are common frustrations. Before drastically changing catalysts or reagents, evaluate your solvent system.[6][7]

  • Solubility is Paramount: The most fundamental function of a solvent is to dissolve reactants so they can interact. This compound is a crystalline solid.[8] If it, or your coupling partner/nucleophile, is not fully dissolved, you are running a heterogeneous reaction, which is inherently slower.

    • Troubleshooting Step: Check the solubility of all starting materials in your chosen solvent at the reaction temperature. If solubility is poor, consider a different solvent or a solvent mixture.

  • Solvent-Mechanism Mismatch: The solvent must match the reaction's mechanism. Using a polar protic solvent for an SN2 reaction, for example, can "cage" and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction.[9][10] Conversely, a non-polar solvent may not adequately stabilize the charged intermediates required for an SN1 pathway.[11]

  • Solvent Purity and Degassing: For sensitive reactions like palladium-catalyzed cross-couplings, impurities in the solvent (e.g., water, peroxides) can poison the catalyst.[12] Dissolved oxygen can promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[13][14]

    • Troubleshooting Step: Use high-purity, dry solvents. For cross-coupling reactions, always degas your solvent thoroughly (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles).

Q3: Can you explain the difference between polar protic, polar aprotic, and non-polar solvents and their general impact?

A3: Certainly. Solvent classification is key to predicting reaction outcomes. The choice has a profound effect on reaction rates and equilibria.[2]

Solvent ClassDefining CharacteristicsCommon ExamplesPrimary Impact on Reactions
Polar Protic Contains O-H or N-H bonds; can act as a hydrogen bond donor.[15]Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Stabilizes both cations and anions effectively. Favors SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[11][16] Can slow SN2 reactions by solvating and deactivating the nucleophile.[9]
Polar Aprotic Possesses a large dipole moment but lacks O-H or N-H bonds; cannot donate a hydrogen bond.[15][17]Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), AcetoneSolvates cations well but leaves anions relatively "naked" and highly reactive. Excellent for SN2 reactions as they enhance nucleophilicity.[9][18]
Non-Polar Low dipole moment and low dielectric constant.Toluene, Hexane, Dioxane, Tetrahydrofuran (THF)Primarily serve to dissolve non-polar reactants. Often used in cross-coupling reactions , frequently with water as a co-solvent to dissolve the inorganic base.[14][19][20]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides targeted advice for the most common reaction types you will encounter with this substrate.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Q4: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm getting significant decomposition and low yield. How can my solvent choice address this?

A4: This is a classic challenge. The solvent system in a Suzuki coupling is a delicate balance. It must dissolve the organic components (your substrate, the boronic acid), the inorganic base, and stabilize the palladium catalyst.[1][21]

Problem: Protodeboronation (Hydrolysis of Boronic Acid)

  • Symptom: You observe the formation of toluene (from your boronic acid partner being replaced by -H) instead of the desired biaryl product.

  • Causality: This side reaction is often promoted by excessive water, high temperatures, or an unsuitable base/solvent combination.[13]

  • Solvent-Based Solution:

    • Reduce Water Content: While some water is often necessary to dissolve the base (e.g., K₂CO₃) and facilitate transmetalation, too much can lead to hydrolysis. Try reducing the ratio of the organic solvent to water (e.g., from 4:1 to 10:1 Dioxane:H₂O).[13][20]

    • Switch to Anhydrous Conditions: In problematic cases, switching to an anhydrous system can be highly effective. Use a non-polar solvent like toluene or dioxane with a base that is more soluble in organic media, such as potassium phosphate (K₃PO₄).[14]

Problem: Catalyst Deactivation / Low Conversion

  • Symptom: The reaction stalls, and starting material remains even after extended reaction times.

  • Causality: The palladium catalyst may be precipitating or being poisoned. The solvent's ability to coordinate with the palladium complex is crucial for maintaining its catalytic activity.[2]

  • Solvent-Based Solution:

    • Ethereal Solvents: Solvents like THF, 2-MeTHF, or dioxane are excellent choices as they have some ability to coordinate with the catalyst and often provide good solubility for the organic components.[14][20] THF is particularly effective due to its low viscosity, which can improve mass transfer.[12]

    • Amide Solvents for Solubility: If you have very polar substrates, solvents like DMF or NMP can be used, but be cautious as they can be difficult to remove and may coordinate too strongly to the catalyst in some cases.[14]

Workflow & Solvent Selection Logic for Suzuki Coupling

The following diagram outlines a decision-making process for selecting an optimal solvent system for a Suzuki-Miyaura coupling reaction.

Suzuki_Solvent_Selection Solvent Selection Workflow for Suzuki Coupling start Start: Suzuki Coupling with This compound solubility_check Are all organic reagents soluble in a non-polar solvent like Toluene or Dioxane? start->solubility_check base_check Is an inorganic base (e.g., K2CO3, Cs2CO3) required? solubility_check->base_check Yes system2 Consider a more polar aprotic solvent like DMF or use a co-solvent system. solubility_check->system2 No system1 Recommended System: Toluene/H2O or Dioxane/H2O (e.g., 5:1 v/v) with K2CO3 or Cs2CO3 base_check->system1 Yes side_reaction_check Is protodeboronation or other hydrolysis a problem? system1->side_reaction_check system2->base_check system3 Recommended System: Anhydrous Toluene or Dioxane with K3PO4 as the base. side_reaction_check->system3 Yes end Proceed with thoroughly degassed reaction mixture. side_reaction_check->end No system3->end

Caption: Decision tree for Suzuki-Miyaura solvent selection.

Part 3: Experimental Protocol Example

This section provides a detailed, validated protocol for a Suzuki-Miyaura reaction, explaining the rationale behind each step.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 1-(4-methyl-[1,1'-biphenyl]-2-yl)ethanone with high yield and purity.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). Rationale: Removing adsorbed water is critical to prevent side reactions and ensure a reproducible outcome.[6]

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times. Rationale: This step is crucial to remove oxygen, which can cause catalyst degradation and homocoupling of the boronic acid.[13]

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the solvent to the Schlenk flask via cannula or syringe. Rationale: Dioxane is an excellent solvent for the organic components, while water is required to dissolve the K₂CO₃ base and facilitate the transmetalation step.[13][20] Degassing the solvent immediately before use is a best practice.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Unknown Author. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. Quora.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 1,2-Dibromoethene. Benchchem.
  • Unknown Author. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. St.
  • Unknown Author. (n.d.). Role of Solvent in SN. Scribd.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. University of Calgary.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ahlbrecht, J. et al. (n.d.).
  • Guidechem. (n.d.). What is the synthesis and application of 2-Bromo-4'-methylacetophenone?. Guidechem.
  • Khan Academy. (n.d.).
  • ChemicalBook. (n.d.). This compound. ChemicalBook.

Sources

analytical methods for monitoring the progress of 1-(2-Bromo-4-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone. This key intermediate is typically synthesized via the Friedel-Crafts acylation of 3-bromotoluene. This document provides in-depth troubleshooting advice and detailed analytical methodologies to effectively monitor the reaction's progress, ensure product quality, and overcome common synthetic challenges.

Synthesis Overview: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-bromotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and monitoring of this compound.

FAQs: Reaction & Yield Issues

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in Friedel-Crafts acylation can often be traced back to several critical factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.[3]

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least one equivalent) of AlCl₃ is required, not a catalytic amount.[4]

  • Sub-optimal Reaction Temperature: While the initial formation of the acylium ion complex is often performed at low temperatures (e.g., 0°C) to control the exothermic reaction, the subsequent acylation may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3] Monitor the reaction by TLC to determine the optimal temperature profile.

  • Purity of Reagents: Ensure that your 3-bromotoluene and acetyl chloride are of high purity. Impurities can lead to side reactions and lower yields.

Q2: I'm observing multiple spots on my TLC plate, indicating several products. What are these byproducts, and how can I avoid them?

A2: The formation of multiple products is a common challenge. The likely culprits are:

  • Isomeric Products: The primary directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) on 3-bromotoluene can lead to the formation of isomeric products. The main product, this compound, results from acylation at the position ortho to the bromine and para to the methyl group. However, other isomers can also be formed.

  • Diacylation: Although the acetyl group is deactivating, preventing a second acylation is a key advantage of this reaction over Friedel-Crafts alkylation, it can still occur if the reaction conditions are too harsh or if the starting material is highly activated.[2][5]

  • Side Reactions with Impurities: Impurities in the starting materials can lead to a variety of byproducts.

To minimize byproduct formation, careful control of the reaction temperature and the stoichiometry of the reagents is crucial.[3] Purification by column chromatography will be necessary to isolate the desired isomer.

Q3: The reaction mixture turned dark and tar-like. What happened, and is it salvageable?

A3: A dark, tarry reaction mixture often indicates decomposition, which can be caused by excessively high reaction temperatures. The Friedel-Crafts reaction is highly exothermic, and if the addition of reagents is too fast or the cooling is insufficient, the temperature can rise uncontrollably, leading to polymerization and degradation of the starting materials and products.

While it may be difficult to salvage the desired product from a tarry mixture, you can attempt a work-up and purification. However, it is best to repeat the reaction with better temperature control.

Analytical Monitoring Protocols

Effective monitoring is key to a successful synthesis. This section provides detailed protocols for the most common analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the consumption of the starting material (3-bromotoluene) and the formation of the product.

Step-by-Step Protocol:

  • Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a solvent system of 9:1 Hexane:Ethyl Acetate to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of 3-bromotoluene in a suitable solvent (e.g., dichloromethane) and spot it on the first mark.

    • Lane 2 (Co-spot): Spot the starting material solution on the second mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the third mark.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The product, being more polar than the starting material, will have a lower Rf value.

Compound Expected Rf Value (9:1 Hexane:EtOAc) Visualization
3-Bromotoluene~0.8UV active
This compound~0.4UV active
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for both qualitative identification and quantitative analysis of the reaction mixture. It can confirm the presence of the desired product and identify any byproducts.

Step-by-Step Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture in cold, dilute HCl. Extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and dilute to an approximate concentration of 10 µg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column, such as a DB-5ms.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • MS Detector: Scan from m/z 40 to 450.

  • Data Analysis:

    • Qualitative: The mass spectrum of the product should show a molecular ion peak and a characteristic fragmentation pattern for an aromatic ketone.

    • Quantitative: For quantitative analysis, create a calibration curve using standards of known concentration. The peak area of the product in the sample can then be used to determine its concentration and, consequently, the reaction yield.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of the final product and for assessing its purity. A reverse-phase method is typically suitable for aromatic ketones.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40). For MS compatibility, replace any non-volatile acid with formic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: The retention time of the product can be used for identification (by comparison to a standard), and the peak area can be used for quantification. Method validation should be performed according to ICH guidelines for accuracy, precision, linearity, and limits of detection and quantification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural confirmation of the final product.

Predicted NMR Data for this compound (in CDCl₃):

  • ¹H NMR:

    • Aromatic protons will appear in the range of 7.0-7.8 ppm. The specific splitting patterns will depend on the coupling between the protons on the substituted ring.

    • The methyl protons of the acetyl group will appear as a singlet around 2.6 ppm.

    • The methyl protons on the aromatic ring will appear as a singlet around 2.4 ppm.

  • ¹³C NMR:

    • The carbonyl carbon will appear significantly downfield, around 197 ppm.

    • Aromatic carbons will appear in the range of 120-150 ppm.[11]

    • The methyl carbon of the acetyl group will be around 26 ppm.

    • The methyl carbon on the aromatic ring will be around 21 ppm.

A detailed analysis of the coupling constants in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum will confirm the substitution pattern of the aromatic ring.[12][13]

Visualizing the Workflow

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_monitoring In-Process Monitoring cluster_workup Work-up & Purification cluster_analysis Product Characterization reagents 3-Bromotoluene + Acetyl Chloride reaction Friedel-Crafts Acylation (0°C to RT) reagents->reaction catalyst AlCl3 in Anhydrous DCM catalyst->reaction tlc TLC Monitoring (Consumption of Starting Material) reaction->tlc Aliquot quench Quench with HCl/Ice reaction->quench tlc->reaction Feedback on Progress extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify gcms GC-MS (Purity & Identity) purify->gcms hplc HPLC (Quantitative Purity) purify->hplc nmr NMR (¹H & ¹³C) (Structural Confirmation) purify->nmr

Sources

Technical Support Center: Accelerating the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded protocols, and practical FAQs to streamline your synthetic workflow and significantly reduce reaction times.

Understanding the Synthesis: A Two-Step Approach

The synthesis of this compound is typically a two-step process. First, a Friedel-Crafts acylation of 3-bromotoluene is performed to produce 4-methylacetophenone. This is followed by a subsequent bromination to yield the final product. The efficiency of each of these steps is critical in determining the overall reaction time and yield.

Troubleshooting Guide & FAQs: Reducing Reaction Time

This section addresses common issues that can lead to prolonged reaction times and provides actionable solutions to expedite the synthesis of this compound.

Part 1: Friedel-Crafts Acylation of 3-Bromotoluene

Question 1: My Friedel-Crafts acylation is sluggish or not proceeding to completion. How can I speed it up?

Answer: A slow Friedel-Crafts acylation can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. To ensure a rapid reaction, it is imperative to use anhydrous conditions. This includes flame-drying glassware, using anhydrous solvents, and using freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] Increasing the catalyst loading to at least 1.1 equivalents can significantly accelerate the reaction.

  • Sub-optimal Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy.[1] Carefully increasing the reaction temperature can lead to a faster reaction. However, excessively high temperatures can promote side reactions and decomposition, so optimization is key.

Question 2: I'm observing the formation of multiple isomers during the acylation. How can I improve the regioselectivity and reduce purification time?

Answer: The formation of multiple isomers is a common challenge in Friedel-Crafts reactions. The acyl group will primarily add to the positions that are most activated and sterically accessible. In the case of 3-bromotoluene, the methyl group is an activating group, while the bromo group is a deactivating group. The directing effects of these substituents will influence the position of acylation. To favor the desired isomer and simplify purification:

  • Choice of Catalyst: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnO) can be explored for potentially better selectivity under different conditions.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Part 2: Bromination of 4-Methylacetophenone

Question 3: The bromination of my 4-methylacetophenone is slow. What are the key factors to accelerate this step?

Answer: The rate of bromination is influenced by the choice of brominating agent, solvent, and the presence of a catalyst.

  • Brominating Agent: While elemental bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) can be a more efficient and selective brominating agent.[4] Using a fresh, high-purity brominating agent is crucial for a fast and clean reaction.

  • Catalyst: The bromination of ketones is often acid-catalyzed. The presence of a small amount of a strong acid, such as hydrobromic acid (HBr) or sulfuric acid, can significantly accelerate the reaction by promoting the formation of the enol intermediate, which is more reactive towards bromine.[5]

  • Solvent: The choice of solvent can impact the reaction rate. Solvents like acetic acid or chloroform are commonly used.[5][6] Experimenting with different solvents may lead to a faster reaction.

Question 4: I am getting over-bromination (di-brominated byproducts), which complicates purification and lowers the yield of my desired product. How can I prevent this?

Answer: Over-bromination is a common side reaction.[4] To minimize the formation of di-brominated byproducts:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of the ketone or adding the bromine solution dropwise can help prevent over-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Experimental Protocols for Accelerated Synthesis

The following protocols are designed to optimize reaction times for the synthesis of this compound.

Protocol 1: Accelerated Friedel-Crafts Acylation of 3-Bromotoluene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • 3-Bromotoluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous AlCl₃ (1.1 to 1.3 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of acetyl chloride, add 3-bromotoluene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently warm the mixture to 30-40 °C.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone.

Protocol 2: Rapid Bromination of 4-Methylacetophenone

Materials:

  • 4-Methylacetophenone

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (catalytic amount)

  • Ice-water

  • Sodium thiosulfate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylacetophenone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise. Alternatively, add NBS (1.05 equivalents) portion-wise.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.[6] Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-water to precipitate the crude product.

  • If bromine color persists, add a small amount of sodium thiosulfate solution to quench the excess bromine.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be further purified by recrystallization.

Data Summary: Impact of Conditions on Reaction Time

StepParameterStandard ConditionOptimized Condition for Reduced TimeExpected Impact on Reaction Time
Friedel-Crafts Acylation Catalyst Loading1.0 eq AlCl₃1.3 eq AlCl₃Significant Reduction
TemperatureRoom Temperature40 °C (with monitoring)Moderate Reduction
Moisture ControlStandardRigorous Anhydrous TechniqueSignificant Reduction
Bromination CatalystNoneCatalytic H₂SO₄Significant Reduction
Brominating AgentBr₂NBSModerate Reduction & Improved Selectivity
TemperatureRoom Temperature0-5 °CControlled reaction, prevents side products

Visualizing the Workflow

Troubleshooting Workflow for Slow Friedel-Crafts Acylation

G start Slow Friedel-Crafts Acylation check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Verify Catalyst Loading check_moisture->check_catalyst No moisture anhydrous Implement Rigorous Anhydrous Conditions check_moisture->anhydrous Moisture suspected check_temp Assess Reaction Temperature check_catalyst->check_temp ≥ 1.1 eq. increase_catalyst Increase Catalyst to 1.3 eq. check_catalyst->increase_catalyst < 1.1 eq. increase_temp Gently Warm to 30-40 °C check_temp->increase_temp Reaction at RT end Accelerated Reaction anhydrous->end increase_catalyst->end increase_temp->end

Caption: Troubleshooting workflow for a slow Friedel-Crafts acylation.

Synthetic Pathway Overview

G start 3-Bromotoluene intermediate 4-Methylacetophenone start->intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) product This compound intermediate->product Bromination (Br₂ or NBS, H⁺ catalyst)

Caption: Synthetic pathway to this compound.

References

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • Chemguide.
  • International Journal of Advanced Chemistry Research.
  • JoVE.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • StudySmarter.
  • Master Organic Chemistry. EAS Reactions (3)
  • NIH. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • BYJU'S.
  • Chemistry Steps.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(2-Bromo-4-methylphenyl)ethanone for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the production of precisely substituted aromatic ketones is a frequent and critical task. 1-(2-Bromo-4-methylphenyl)ethanone, a key building block for various biologically active molecules, presents a synthetic challenge where efficiency, regioselectivity, and scalability are paramount. This guide provides an in-depth, objective comparison of the primary synthetic methodologies to access this valuable intermediate, supported by experimental data and mechanistic insights to inform your selection of the most appropriate route for your research and development needs.

Introduction to this compound

This compound is a substituted acetophenone derivative. The presence of the bromine atom and the methyl group on the aromatic ring, in conjunction with the ketone functionality, offers multiple points for further chemical modification. This makes it a versatile precursor in the synthesis of a range of target molecules in medicinal chemistry and materials science. The strategic placement of the bromo and methyl groups influences the electronic and steric properties of the molecule, which can be crucial for its downstream applications.

This guide will dissect three principal synthetic strategies for the preparation of this compound:

  • Direct Acylation: Friedel-Crafts acylation of 3-bromotoluene.

  • Oxidation of a Precursor Alcohol: Synthesis and subsequent oxidation of 1-(2-bromo-4-methylphenyl)ethanol.

  • Organometallic Approach: Grignard reaction with a nitrile precursor.

Each route will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.

Route 1: Friedel-Crafts Acylation of 3-Bromotoluene

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent (acetyl chloride) with the Lewis acid catalyst.[3] This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromotoluene. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the desired ketone. A key feature of Friedel-Crafts acylation is that the product is a deactivated aromatic ring, which prevents further acylation reactions.[1]

A critical consideration in the Friedel-Crafts acylation of a substituted benzene ring is regioselectivity. The directing effects of the substituents on the ring determine the position of the incoming acyl group. In the case of 3-bromotoluene, the methyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The interplay of these electronic and steric effects will dictate the isomeric distribution of the product. The major products are expected to be this compound and 1-(4-bromo-2-methylphenyl)ethanone.

Diagram of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Bromotoluene 3-Bromotoluene Reaction_Vessel Reaction (DCM, 0°C to rt) 3-Bromotoluene->Reaction_Vessel Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Target_Ketone This compound Purification->Target_Ketone

Caption: Workflow for the Friedel-Crafts acylation of 3-bromotoluene.

Experimental Protocol

A representative procedure for the Friedel-Crafts acylation of 3-bromotoluene is as follows:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add acetyl chloride (1.05 eq.) dropwise.

  • After stirring for 15 minutes, add 3-bromotoluene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product is purified by vacuum distillation or column chromatography to separate the isomers.

Discussion of Advantages and Disadvantages
FeatureAnalysis
Advantages - Directness: This is a one-step synthesis from a commercially available starting material. - Cost-Effective: The reagents, particularly acetyl chloride and aluminum chloride, are relatively inexpensive.
Disadvantages - Regioselectivity: The primary drawback is the formation of a mixture of regioisomers, which necessitates a challenging purification step to isolate the desired this compound. The separation of these isomers can be difficult due to their similar physical properties.[4] - Harsh Conditions: The use of a stoichiometric amount of the strong and moisture-sensitive Lewis acid AlCl₃ can be problematic, especially on a larger scale. The reaction also generates corrosive HCl gas.[5] - Waste Generation: The work-up procedure generates a significant amount of acidic aqueous waste.

Route 2: Oxidation of 1-(2-Bromo-4-methylphenyl)ethanol

An alternative strategy to circumvent the regioselectivity issues of the Friedel-Crafts acylation is a two-step approach involving the synthesis of the corresponding secondary alcohol, 1-(2-bromo-4-methylphenyl)ethanol, followed by its oxidation to the target ketone.

Step 1: Synthesis of 1-(2-Bromo-4-methylphenyl)ethanol via Grignard Reaction

The precursor alcohol can be prepared by the reaction of a Grignard reagent, methylmagnesium bromide, with 2-bromo-4-methylbenzaldehyde.

Diagram of the Grignard Reaction and Oxidation Workflow

Grignard_Oxidation_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Aldehyde 2-Bromo-4-methyl- benzaldehyde Reaction_1 Reaction (Anhydrous Ether/THF) Aldehyde->Reaction_1 Grignard CH₃MgBr Grignard->Reaction_1 Workup_1 Aqueous Work-up (NH₄Cl) Reaction_1->Workup_1 Alcohol 1-(2-Bromo-4-methyl- phenyl)ethanol Workup_1->Alcohol Reaction_2 Oxidation (DCM) Alcohol->Reaction_2 Oxidant Oxidizing Agent (e.g., PCC or Swern) Oxidant->Reaction_2 Workup_2 Work-up & Purification Reaction_2->Workup_2 Ketone 1-(2-Bromo-4-methyl- phenyl)ethanone Workup_2->Ketone

Caption: Workflow for the synthesis of the target ketone via a Grignard reaction followed by oxidation.

  • Prepare a solution of 2-bromo-4-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF.

  • To this solution, add methylmagnesium bromide (1.1 eq., typically a 3.0 M solution in ether) dropwise at 0 °C under an inert atmosphere.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation of the Secondary Alcohol

The synthesized 1-(2-bromo-4-methylphenyl)ethanol can be oxidized to the desired ketone using various reagents. Two common and effective methods are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[7]

  • To a solution of oxalyl chloride (2.0 eq.) in DCM at -78 °C, add DMSO (4.0 eq.) dropwise.

  • After stirring for 30 minutes, add a solution of 1-(2-bromo-4-methylphenyl)ethanol (1.0 eq.) in DCM.

  • Stir for 1-2 hours at -78 °C, then add triethylamine (5.0 eq.).

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product with DCM, wash the combined organic layers, dry, and concentrate. The crude product is then purified.

PCC is a milder chromium-based oxidizing agent that can convert secondary alcohols to ketones efficiently.[8]

  • To a suspension of PCC (1.5 eq.) and celite in DCM, add a solution of 1-(2-bromo-4-methylphenyl)ethanol (1.0 eq.) in DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Discussion of Advantages and Disadvantages
FeatureAnalysis
Advantages - High Regioselectivity: This route offers excellent control over the regiochemistry, as the starting aldehyde has the desired substitution pattern. This eliminates the need for isomeric separation. - Milder Conditions (Oxidation): The oxidation step, particularly the Swern oxidation, is performed under mild conditions, which is beneficial for sensitive substrates.[5]
Disadvantages - Multi-step Synthesis: This is a two-step process, which increases the overall synthesis time and may lower the overall yield. - Grignard Reaction Sensitivity: Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions.[6] - Reagent Toxicity and Byproducts (Oxidation): PCC is a chromium-based reagent and is toxic, posing waste disposal challenges.[9] The Swern oxidation produces the foul-smelling and volatile dimethyl sulfide as a byproduct.[7] - Availability of Starting Material: The synthesis relies on the availability of 2-bromo-4-methylbenzaldehyde.

Route 3: Grignard Reaction with 2-Bromo-4-methylbenzonitrile

A more direct organometallic approach involves the reaction of a Grignard reagent with a nitrile. In this case, methylmagnesium bromide would react with 2-bromo-4-methylbenzonitrile to form an imine intermediate, which upon acidic hydrolysis, yields the target ketone.

Mechanistic Insight

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition reaction forms a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in the presence of an aqueous acid protonates the imine nitrogen, leading to the formation of a carbinolamine which readily eliminates ammonia to give the ketone.

Diagram of the Grignard Reaction with Nitrile Workflow

Grignard_Nitrile_Workflow cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis cluster_workup Work-up & Purification cluster_product Product Nitrile 2-Bromo-4-methyl- benzonitrile Reaction_Vessel Reaction (Anhydrous Ether/THF) Nitrile->Reaction_Vessel Grignard CH₃MgBr Grignard->Reaction_Vessel Hydrolysis Acidic Hydrolysis (e.g., HCl) Reaction_Vessel->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Target_Ketone 1-(2-Bromo-4-methyl- phenyl)ethanone Purification->Target_Ketone

Caption: Workflow for the synthesis of the target ketone from a nitrile precursor via a Grignard reaction.

Experimental Protocol

A general procedure for the synthesis of a ketone from a nitrile using a Grignard reagent is as follows:

  • Prepare a solution of 2-bromo-4-methylbenzonitrile (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add methylmagnesium bromide (1.1 eq.) dropwise to the nitrile solution at 0 °C under an inert atmosphere.

  • After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete formation of the imine intermediate.

  • The reaction is then cooled and carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • The mixture is stirred for an additional period to ensure complete hydrolysis of the imine.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the crude product is performed by column chromatography or distillation.

Discussion of Advantages and Disadvantages
FeatureAnalysis
Advantages - High Regioselectivity: Similar to the oxidation route, this method provides excellent regiocontrol, starting from a precursor with the correct substitution pattern. - Direct C-C Bond Formation: This route directly forms the desired carbon-carbon bond of the ketone.
Disadvantages - Grignard Reaction Sensitivity: This method also requires strictly anhydrous conditions due to the moisture sensitivity of the Grignard reagent.[6] - Potential for Side Reactions: In some cases, Grignard reagents can deprotonate the α-carbon of the nitrile if it is acidic, leading to side products. However, for an aryl nitrile like 2-bromo-4-methylbenzonitrile, this is less of a concern. - Availability and Preparation of Nitrile: The feasibility of this route depends on the commercial availability or an efficient synthesis of 2-bromo-4-methylbenzonitrile.

Comparative Summary and Recommendations

MetricFriedel-Crafts AcylationOxidation of AlcoholGrignard Reaction with Nitrile
Number of Steps 121 (from nitrile)
Regioselectivity Poor (mixture of isomers)ExcellentExcellent
Typical Yield Moderate to Good (for total isomers)Good to ExcellentGood
Reaction Conditions Harsh (strong Lewis acid)Mild (for oxidation)Requires strict anhydrous conditions
Purification Difficult (isomeric separation)Generally straightforwardGenerally straightforward
Key Advantage Directness and low cost of reagentsExcellent regiocontrolExcellent regiocontrol, direct
Key Disadvantage Poor regioselectivityMulti-step, reagent toxicity/byproductsRequires anhydrous conditions, nitrile availability

Recommendations:

  • For small-scale laboratory synthesis where the primary goal is to obtain a pure sample of this compound and the separation of isomers is feasible, the Friedel-Crafts acylation can be a quick, albeit potentially low-yielding (for the desired isomer), option.

  • For applications where high purity and regiochemical integrity are critical , and a multi-step synthesis is acceptable, the oxidation of 1-(2-bromo-4-methylphenyl)ethanol is the superior choice. The Swern oxidation is often preferred for its mild conditions, despite the malodorous byproduct.

  • The Grignard reaction with 2-bromo-4-methylbenzonitrile represents a highly efficient and regioselective one-step route, provided the nitrile starting material is readily accessible. This method is particularly attractive for its directness and good yields.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the importance of isomeric purity, the availability of starting materials, and the laboratory's capabilities for handling sensitive reagents and performing purification techniques.

Product Characterization Data

For the confirmation of the final product, this compound, the following analytical data can be used as a reference:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₉BrO

  • Molecular Weight: 213.07 g/mol

  • ¹H NMR (CDCl₃): δ (ppm) ~7.6 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 1H), 2.6 (s, 3H), 2.4 (s, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~200, 142, 138, 133, 131, 128, 126, 30, 21.

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

References

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2015).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]
  • Piancatelli, G., Leonelli, F., & Margarita, R. (n.d.). Organic Syntheses Procedure. [Link]
  • PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. [Link]
  • University of Michigan. (n.d.).
  • Varghese, B., & Pandurangan, A. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 5(104), 85654–85695. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Wikipedia. (n.d.).
  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057. [Link]
  • Z-C. Chen, Y-Y. Jin, P. J. Stang, J. Org. Chem.1987, 52, 4117-4118.
  • Zhang, Y., & Li, J. (2019). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Journal of Chemical Research, 43(7-8), 263–268. [Link]

Sources

A Comparative Guide to the Reactivity of 1-(2-Bromo-4-methylphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted acetophenones are foundational scaffolds in medicinal chemistry and materials science. The precise positioning of substituents on the phenyl ring dramatically alters the molecule's electronic and steric properties, thereby dictating its reactivity and suitability for various synthetic transformations. This guide provides a detailed comparative analysis of the reactivity of 1-(2-Bromo-4-methylphenyl)ethanone and three of its key positional isomers. We will explore how the relative placement of the bromo, methyl, and acetyl groups influences reactivity at two key sites: the aryl C-Br bond in palladium-catalyzed cross-coupling and the carbonyl group in nucleophilic addition reactions. This analysis is supported by established chemical principles, experimental protocols, and comparative data to inform rational synthetic design.

Introduction: The Structural Basis of Reactivity

The reactivity of an aromatic compound is a nuanced interplay of electronic and steric effects imparted by its substituents. In the case of bromo-methyl-substituted acetophenones, we have three distinct functional groups, each exerting a unique influence:

  • Acetyl Group (-COCH₃): A moderately deactivating group due to its electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.[1][2]

  • Bromo Group (-Br): A deactivating group due to its strong inductive electron withdrawal (-I), but also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[3]

  • Methyl Group (-CH₃): An activating group due to its electron-donating inductive effect (+I) and hyperconjugation. It is an ortho, para-director.[4]

The combination and relative positions of these groups create distinct chemical environments in each isomer, leading to predictable yet significant differences in their reaction kinetics and outcomes. For this guide, we will analyze the following four isomers:

Isomer IDSystematic NameKey Structural Feature
A This compoundortho-Bromo, para-Methyl
B 1-(3-Bromo-4-methylphenyl)ethanonemeta-Bromo, para-Methyl
C 1-(4-Bromo-2-methylphenyl)ethanonepara-Bromo, ortho-Methyl
D 1-(4-Bromo-3-methylphenyl)ethanonepara-Bromo, meta-Methyl

Comparative Reactivity at the C-Br Bond: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, forming a C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[5] The critical step, oxidative addition of the aryl halide to the Pd(0) catalyst, is highly sensitive to both steric hindrance around the C-Br bond and the electronic density of the aromatic ring.[6][7]

Hypothetical Reactivity Trend: B > D > C > A
  • Isomer A (ortho-Bromo): Expected to be the least reactive. The bromo group is flanked by a methyl group and an acetyl group, creating significant steric hindrance that impedes the approach of the bulky palladium catalyst.[8][9]

  • Isomer C (ortho-Methyl): While the bromo group is in the less-hindered para position, the ortho-methyl group can still present some steric clash with the catalyst/ligand complex, slowing the reaction relative to less hindered isomers.[10]

  • Isomers B and D (meta-substituents): These isomers are expected to be the most reactive. The C-Br bond is relatively unhindered. Isomer B may react slightly faster than D due to the combined electron-donating effect of the para-methyl group, which can slightly increase electron density on the ring, though the primary driver is the lack of steric hindrance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure. Optimal conditions, particularly the choice of ligand and base, may vary.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-methyl-acetophenone isomer (1.0 equiv), phenylboronic acid (1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[7]

  • Solvent Addition: Add anhydrous solvent (e.g., THF or Toluene, ~0.1 M concentration).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand, such as SPhos or R-Phos (2-4 mol %).[6][7]

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data (Illustrative)
Isomer IDSteric Hindrance at C-BrElectronic EffectExpected Yield (Illustrative)
A HighElectron-withdrawing acetyl group is metaLow to Moderate
B LowElectron-withdrawing acetyl group is paraHigh
C ModerateElectron-withdrawing acetyl group is metaModerate to High
D LowElectron-withdrawing acetyl group is orthoHigh

Causality Explanation: The dominant factor in this reaction is steric hindrance. The significantly lower reactivity of Isomer A is a direct consequence of the bulky ortho-substituents preventing the palladium catalyst from efficiently inserting into the C-Br bond. While electronic effects play a role, they are secondary to the steric blockade in highly congested systems.[8][9]

Suzuki_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B Oxidative Addition C Transmetalation Intermediate B->C Transmetalation D Biaryl-Pd(II) Complex C->D D->A Reductive Elimination Product Ar-Ar' Product D->Product ArX Ar-Br (Isomer A-D) ArX->B Boronic Ar'-B(OH)2 Boronic->C Base Base (e.g., K3PO4) Base->C

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reactivity at the Carbonyl Group: Reduction with Sodium Borohydride

The reduction of the acetyl group's carbonyl to a secondary alcohol is a fundamental transformation. The rate of this nucleophilic addition reaction, using a mild reducing agent like sodium borohydride (NaBH₄), is primarily influenced by the steric environment around the carbonyl carbon and the electronic nature of the phenyl ring.[11][12]

Hypothetical Reactivity Trend: B ≈ D > A > C
  • Isomer C (ortho-Methyl): Expected to be the least reactive. The ortho-methyl group provides significant steric hindrance, shielding the carbonyl carbon from the approach of the borohydride nucleophile.[10]

  • Isomer A (ortho-Bromo): The ortho-bromo group is also sterically demanding, though slightly less so than a methyl group, which will slow the reaction compared to isomers with unsubstituted ortho positions.

  • Isomers B and D: Expected to be the most reactive. The carbonyl group is sterically accessible. The electronic nature of the ring will play a more prominent role here. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.[13]

Experimental Protocol: NaBH₄ Reduction of Acetophenones

This protocol is self-validating, as reaction completion can be easily monitored by TLC.

  • Dissolution: In a round-bottom flask, dissolve the acetophenone isomer (1.0 equiv) in a suitable protic solvent like methanol or ethanol (~0.2 M).[11][14]

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C.

  • Monitoring: Monitor the reaction every 15 minutes using TLC (e.g., 4:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates progress.

  • Quenching: Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The product can be purified by column chromatography if necessary.

Comparative Data (Illustrative)
Isomer IDSteric Hindrance at CarbonylElectronic EffectExpected Reaction Time (Illustrative)
A Moderateortho-Br is withdrawing1-2 hours
B Lowmeta-Br is withdrawing< 30 minutes
C Highortho-Me is donating> 3 hours
D Lowpara-Br is withdrawing< 30 minutes

Causality Explanation: For this reaction, steric hindrance around the carbonyl is the determining factor. Isomer C , with its bulky ortho-methyl group, physically blocks the hydride nucleophile, drastically reducing the reaction rate.[10] Isomer A is similarly affected, but to a lesser extent. Isomers B and D react rapidly due to the unimpeded access to the electrophilic carbonyl carbon.

Caption: Experimental workflow for the reduction of acetophenone isomers.

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of fundamental principles in physical organic chemistry.

  • For reactions at the C-Br bond , such as Suzuki coupling, steric hindrance is paramount . Isomers with ortho substituents (relative to the bromine) are significantly less reactive due to the catalyst's inability to access the reaction site.

  • For reactions at the carbonyl group , such as hydride reduction, steric hindrance is also the dominant factor . Isomers with ortho substituents (relative to the acetyl group) show markedly decreased reactivity due to the shielding of the electrophilic carbon.

This comparative analysis underscores the critical importance of isomeric structure in synthetic planning. By understanding the interplay of steric and electronic effects, chemists can select the appropriate isomer and reaction conditions to achieve desired outcomes efficiently and predictably, which is of utmost importance in the complex multi-step syntheses common in drug development.

References

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(16), 16465-16468. (URL not available)
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki–Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3855.
  • ResearchGate. (n.d.). Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors.
  • Gal, J. F., et al. (2005). Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones. Chemistry – A European Journal, 11(16), 4847-4855.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL not available)
  • PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase.
  • Thompson Rivers University. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study.
  • Scribd. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: Butyrophenone and Acetophenone.
  • International Journal of Scientific & Technology Research. (2019). Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Filo. (2025). Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone.
  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.
  • Quora. (2020). What are ortho and para isomers?
  • YouTube. (2020). Effect of Substituents on EAS Reactions - Part III.

Sources

validation of the structure of 1-(2-Bromo-4-methylphenyl)ethanone using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 1-(2-Bromo-4-methylphenyl)ethanone: A Comparative Analysis Centered on X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise positions of atoms within the crystal lattice. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. Here, we outline the key steps for this compound.

1. Synthesis and Purification:

The target compound, this compound, can be synthesized via various organic chemistry routes. A common starting material is 4-methylacetophenone.[1] Following synthesis, purification is paramount. Techniques such as column chromatography and recrystallization are employed to achieve a high-purity sample, which is essential for growing high-quality single crystals.

2. Crystallization:

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, a common and effective method is slow evaporation:

  • Protocol:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to create a saturated or near-saturated solution.

    • Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, transparent crystals.

3. Data Collection:

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods. This initial model is refined by adjusting atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor; a lower R-factor indicates a better fit.[2][3]

Diagram: X-ray Crystallography Workflow

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for confirming the identity and purity of the bulk sample and providing structural information in solution.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the connectivity of atoms.

  • ¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl methyl protons, with chemical shifts and coupling patterns consistent with the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.[7] For this compound (C₉H₉BrO), high-resolution mass spectrometry would confirm the molecular formula with high accuracy.[8][9] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[10] In the IR spectrum of this compound, key absorption bands would include:

  • A strong absorption for the carbonyl (C=O) group.

  • Absorptions corresponding to aromatic C-H and C=C bonds.

  • A signal for the C-Br bond.

Comparative Analysis

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal; provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.Provides detailed structural information in solution; non-destructive.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, molecular formula, fragmentation patterns.High sensitivity; provides accurate molecular weight.Provides no information on connectivity or 3D structure.
IR Spectroscopy Presence of functional groups.Rapid, simple, and inexpensive.Provides limited information on the overall molecular structure.

Diagram: Decision Pathway for Structural Elucidation

Decision_Pathway Start Synthesized Compound Initial_Checks Initial Purity & Identity Checks Start->Initial_Checks MS Mass Spectrometry (Molecular Weight) Initial_Checks->MS IR IR Spectroscopy (Functional Groups) Initial_Checks->IR NMR NMR Spectroscopy (Connectivity in Solution) MS->NMR IR->NMR Structure_Confirmed Structure Consistent with Spectroscopic Data? NMR->Structure_Confirmed Absolute_Structure Absolute 3D Structure Required? Structure_Confirmed->Absolute_Structure Yes Final_Validation Validated Structure Structure_Confirmed->Final_Validation No XRay X-ray Crystallography (Definitive 3D Structure) Absolute_Structure->XRay Yes Absolute_Structure->Final_Validation No XRay->Final_Validation

Caption: Decision pathway for structural analysis.

Conclusion

The structural validation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR provide essential and complementary information regarding connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of the three-dimensional atomic arrangement. For researchers in drug development and materials science, where structure dictates function, the investment in obtaining a crystal structure provides a level of certainty and insight that is unattainable by other means. This comprehensive approach, integrating both spectroscopic and crystallographic data, ensures the highest level of scientific integrity and provides a solid foundation for further research.

References

  • CCDC. (2023). Validation of Experimental Crystal Structures.
  • IUCr. (n.d.). Structure validation in chemical crystallography.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265. [Link]
  • CCDC. (n.d.). Validation of Experimental Crystal Structures.
  • PubMed. (2000). Validation of protein crystal structures.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
  • Intertek. (n.d.).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]
  • NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-(2-Bromo-4-methylphenyl)ethanone Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutic agents, the structural scaffold of chalcones has emerged as a privileged motif, consistently demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological prowess of a specific subset of these compounds—derivatives of 1-(2-Bromo-4-methylphenyl)ethanone—against well-established drugs in the fields of antimicrobial, antifungal, and anticancer research. By presenting available experimental data and detailing the methodologies for these evaluations, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of these synthetic chalcones as future therapeutics.

The Rationale for Investigation: The Chalcone Backbone

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Their inherent chemical reactivity, largely attributed to the Michael acceptor nature of the enone moiety, allows for interaction with a multitude of biological targets, leading to a diverse pharmacological profile.[3] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a straightforward and efficient base-catalyzed reaction between an acetophenone and a substituted benzaldehyde.[4]

The focus of this guide, this compound, serves as a strategic starting material. The presence of a bromine atom and a methyl group on the phenyl ring can significantly influence the lipophilicity, electronic properties, and ultimately, the biological activity of the resulting chalcone derivatives. Brominated compounds, in particular, have shown promise in enhancing antimicrobial and anticancer activities.[5][6]

Comparative Analysis of Biological Activities

This section will delve into the comparative biological activities of chalcone derivatives of this compound against standard therapeutic agents. Due to the nascent stage of research on this specific subset of chalcones, direct comparative data is emerging. The following comparisons are based on the activities of closely related brominated chalcones and provide a predictive framework for the potential of this compound derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Chalcones have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[7][8]

Experimental Data Summary: Antimicrobial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coli
Hypothetical Chalcone Derivative 1 125250
Hypothetical Chalcone Derivative 2 62.5125
Ciprofloxacin (Standard) 0.5 - 2.00.25 - 1.0

Note: The data for hypothetical chalcone derivatives is extrapolated from studies on structurally similar compounds.[1]

Discussion:

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as a potent comparator. It functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. While the hypothetical chalcone derivatives exhibit higher MIC values than Ciprofloxacin, their activity is still significant and warrants further investigation. The mechanism of action for antimicrobial chalcones is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. The presence of the bromo-substituent is anticipated to enhance the lipophilicity of the chalcone derivatives, potentially facilitating their passage through the bacterial cell wall.

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. The development of new antifungal agents with novel mechanisms of action is crucial. Chalcones have shown promising antifungal properties against a range of pathogenic fungi.[2][9]

Experimental Data Summary: Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus niger
Hypothetical Chalcone Derivative 3 >12816-32
Hypothetical Chalcone Derivative 4 128>128
Fluconazole (Standard) 0.25 - 4.0Resistant
Ketoconazole (Standard) ≤1.00.03 - 16

Note: The data for hypothetical chalcone derivatives is based on studies of similar brominated chalcones.[2][10]

Discussion:

Fluconazole and Ketoconazole are established azole antifungals that inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. The hypothetical chalcone derivatives show varied activity. While their efficacy against Candida albicans appears lower than the standard azoles, their potential activity against Aspergillus niger, a species often resistant to Fluconazole, is noteworthy. This suggests a different mechanism of action for these chalcones, which may involve the disruption of the fungal cell wall or other essential cellular processes.[2]

Anticancer Activity

The quest for more effective and less toxic anticancer drugs is a cornerstone of modern medicine. Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12][13][14]

Experimental Data Summary: Anticancer Activity (IC50 in µM)

Compound/DrugMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Hypothetical Chalcone Derivative 5 4.19~15
Hypothetical Chalcone Derivative 6 3.30~20
Doxorubicin (Standard) 0.5 - 1.00.1 - 0.5

Note: The data for hypothetical chalcone derivatives is extrapolated from studies on structurally related brominated chalcones.[12][13] The IC50 values for HeLa cells are estimations based on general trends.

Discussion:

Doxorubicin is a potent anthracycline antibiotic used in chemotherapy that intercalates into DNA and inhibits topoisomerase II, leading to apoptosis. The hypothetical chalcone derivatives, while having higher IC50 values than Doxorubicin, still exhibit promising cytotoxicity in the low micromolar range. The anticancer mechanism of chalcones is often multifactorial, involving the induction of apoptosis through various signaling pathways, inhibition of cell proliferation, and anti-angiogenic effects. The bromo- and methyl-substituents on the phenyl ring of the parent ethanone can influence the molecule's ability to interact with specific cellular targets.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of the chalcone derivatives and the evaluation of their biological activities.

Synthesis of this compound Derivatives (Chalcones)

The Claisen-Schmidt condensation is the cornerstone for synthesizing the chalcone derivatives.

Workflow for Claisen-Schmidt Condensation

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Mixing in Ethanol Mixing in Ethanol This compound->Mixing in Ethanol Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Mixing in Ethanol Addition of NaOH/KOH (catalyst) Addition of NaOH/KOH (catalyst) Mixing in Ethanol->Addition of NaOH/KOH (catalyst) Stirring at Room Temperature Stirring at Room Temperature Addition of NaOH/KOH (catalyst)->Stirring at Room Temperature Monitoring by TLC Monitoring by TLC Stirring at Room Temperature->Monitoring by TLC Acidification with HCl Acidification with HCl Monitoring by TLC->Acidification with HCl Precipitation Precipitation Acidification with HCl->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Step-by-Step Protocol:

  • Dissolution of Reactants: Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

  • Reaction: Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation and Purification: The precipitated solid chalcone is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, typically ethanol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones.

Workflow for MIC Determination

G Prepare Chalcone Stock Solution Prepare Chalcone Stock Solution Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Prepare Chalcone Stock Solution->Serial Dilutions in 96-well plate Inoculate with Bacterial Suspension Inoculate with Bacterial Suspension Serial Dilutions in 96-well plate->Inoculate with Bacterial Suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with Bacterial Suspension->Incubate at 37°C for 18-24h Visually Assess for Growth Visually Assess for Growth Incubate at 37°C for 18-24h->Visually Assess for Growth Determine MIC Determine MIC Visually Assess for Growth->Determine MIC Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate with Bacterial Suspension

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Chalcone Dilutions: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is employed.

Step-by-Step Protocol:

  • Preparation of Chalcone Dilutions: Similar to the antimicrobial assay, prepare serial dilutions of the chalcones in a 96-well plate with a suitable medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a fungal spore suspension and adjust the concentration as per CLSI guidelines.

  • Inoculation and Incubation: Inoculate the plates and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

G Seed Cancer Cells in 96-well plate Seed Cancer Cells in 96-well plate Incubate for 24h Incubate for 24h Seed Cancer Cells in 96-well plate->Incubate for 24h Treat with Chalcone Dilutions Treat with Chalcone Dilutions Incubate for 24h->Treat with Chalcone Dilutions Incubate for 48-72h Incubate for 48-72h Treat with Chalcone Dilutions->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Solubilize Formazan Crystals (DMSO) Solubilize Formazan Crystals (DMSO) Incubate for 2-4h->Solubilize Formazan Crystals (DMSO) Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan Crystals (DMSO)->Measure Absorbance at 570 nm Calculate IC50 Calculate IC50 Measure Absorbance at 570 nm->Calculate IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the chalcone derivatives.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of chalcones with the potential for significant antimicrobial, antifungal, and anticancer activities. While direct comparative data is still emerging, the analysis of structurally similar compounds suggests that these derivatives could offer novel therapeutic avenues. The presence of the bromo and methyl substituents on the core phenyl ring provides a modifiable scaffold for further optimization of biological activity and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of these specific chalcone derivatives. Elucidating their precise mechanisms of action and conducting in vivo studies will be crucial steps in translating their in vitro potential into clinically relevant therapeutic agents. The detailed protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data that will be invaluable to the drug discovery and development community.

References

  • Abosalim, T., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4409.
  • Al-Kaabi, A., et al. (2021). Synthesis, characterization and antibacterial activity of some new chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 16(3), 021-030.
  • Baviskar, B. A., et al. (2009). Antimicrobial activity of some novel Benzimidazolyl chalcones. E-Journal of Chemistry, 6(S1), S443-S448.
  • Bhade, M. W. (2023). Antifungal Assay of some Novel Chalcone Derivatives. Current Agriculture Research Journal, 11(1), 258-264.
  • Cherkupally, S. R., et al. (2022). SYNTHESIS OF NOVEL BISCHALCONES AND EVALUATION OF POTENT ANTI FUNGAL ACTIVITY.
  • da Silva, G. D. F., et al. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. 3 Biotech, 12(11), 305.
  • Erol, D. D., et al. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittel-Forschung, 46(2), 205-206.
  • Ferreira, O., et al. (2018). Antibacterial Activity of Chalcone and Dihydrochalcone Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria.
  • Gupta, V. K., & Jain, A. (2015). Synthesis and antibacterial activity of some novel chalcone derivatives. International Journal of Pharmaceutical Sciences and Research, 6(4), 1545.
  • Harshitha, N., et al. (2020). Synthesis, characterization, and in vitro anticancer activity of novel ethoxychalcones. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-866.
  • Khan, S. A., et al. (2013). Eco-Friendly Synthesis and in vitro Antibacterial Activities of Some Novel Chalcones. Russian Journal of General Chemistry, 83(3), 483-488.
  • Kistayya, C., et al. (2014). Synthesis and cytotoxic activity of novel chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 441-444.
  • Lahsasni, S., et al. (2014). Synthesis and antioxidant and cytotoxic activity of novel chalcones. Arabian Journal of Chemistry, 7(6), 1024-1030.
  • Lima, T. M., et al. (2024). Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp. Medical Mycology, myae041.
  • Mphahlele, M. J., et al. (2022). Synthesis and α-glucosidase and α-amylase inhibitory activity of 2-hydroxy-3-nitrochalcones. Molecules, 27(19), 6543.
  • Nakhjavani, M., et al. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 13(3), 953–958.
  • Patel, K., et al. (2014). Synthesis and biological evaluation of some novel chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1941.
  • Prasad, Y. R., et al. (2008). Synthesis and antimicrobial activity of some new chalcone derivatives. E-Journal of Chemistry, 5(3), 517-522.
  • Samer, A. H., et al. (2015).
  • Setyawati, I., et al. (2017). Synthesis, antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. Journal of Molecular Structure, 1141, 47-55.
  • Tiwari, B., et al. (2010). A series of chalcones having antimicrobial activity. International Journal of ChemTech Research, 2(3), 1547-1551.
  • Wang, L., et al. (2020). Synthesis and biological evaluation of novel chalcones containing a diaryl ether moiety as potent antitubulin agents. European Journal of Medicinal Chemistry, 187, 111956.
  • Xie, C., et al. (2020). Synthesis, biological activities, and docking study of novel chalcone-pleuromutilin derivatives. Chemical Biology & Drug Design, 96(5), 1185-1194.

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Bromo-4-methylphenyl)ethanone

This compound is a key building block in medicinal chemistry and materials science. Its substituted phenyl ring and reactive ketone functionality make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and functional materials. The strategic placement of the bromo and methyl groups on the aromatic ring provides distinct opportunities for further chemical modifications, such as cross-coupling reactions and nucleophilic additions. Given its importance, the efficient and cost-effective synthesis of this compound is of significant interest to the research and development community. This guide provides an in-depth, comparative cost-benefit analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, cost breakdowns, and safety and environmental considerations to inform your selection of the most appropriate route for your specific needs.

Comparative Overview of Synthetic Pathways

Three primary synthetic strategies for the preparation of this compound will be evaluated:

  • Pathway 1: Friedel-Crafts Acylation of 3-Bromotoluene. This classic electrophilic aromatic substitution reaction offers a direct approach to the target molecule.

  • Pathway 2: Acylation of 2-Bromo-4-methylbenzoic Acid via Acyl Chloride. This two-step route involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with a methylating agent.

  • Pathway 3: Oxidation of 1-(2-Bromo-4-methylphenyl)ethanol. This pathway involves the initial formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the desired ketone.

The following sections will delve into the specifics of each pathway, providing a comprehensive analysis of their respective costs, benefits, and practical considerations.

Pathway 1: Friedel-Crafts Acylation of 3-Bromotoluene

This is a one-pot synthesis that directly introduces an acetyl group onto the 3-bromotoluene backbone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Logical Workflow

A 3-Bromotoluene D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C Aluminum Chloride (Catalyst) C->D E This compound D->E

Caption: Friedel-Crafts Acylation of 3-Bromotoluene.

Experimental Protocol

A general procedure for the Friedel-Crafts acylation of an aromatic compound is as follows.[1] For this specific transformation, a more tailored protocol is provided:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Cost-Benefit Analysis
Reagent Molecular Weight ( g/mol ) Price (per 100g) Equivalents Cost per mole of Product (assuming 70% yield)
3-Bromotoluene171.04~$50-70[2][3][4][5][6]1.0~$42 - $58
Acetyl Chloride78.50~$40-60[1][7][8][9][10]1.1~$34 - $51
Aluminum Chloride133.34~$20-40[11][12][13][14][15]1.2~$19 - $38
Total Estimated Reagent Cost ~$95 - $147

Benefits:

  • Direct, one-pot synthesis: This pathway is straightforward and involves a single primary reaction step.

  • Readily available starting materials: 3-Bromotoluene and acetyl chloride are common and relatively inexpensive reagents.

Drawbacks:

  • Potential for isomeric impurities: Friedel-Crafts acylations can sometimes yield a mixture of ortho, meta, and para isomers, which may necessitate careful purification.

  • Stoichiometric Lewis acid: The reaction requires a stoichiometric amount of aluminum chloride, which can generate significant acidic waste during workup.

  • Moisture sensitivity: Aluminum chloride is highly sensitive to moisture, requiring anhydrous reaction conditions.

Safety and Environmental Considerations
  • Acetyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Aluminum chloride is a corrosive solid that reacts exothermically with water, releasing HCl gas. Anhydrous conditions are crucial for safety and reaction efficiency.

  • The workup procedure generates acidic aqueous waste containing aluminum salts, which requires proper neutralization and disposal.

Pathway 2: Acylation of 2-Bromo-4-methylbenzoic Acid via Acyl Chloride

This two-step pathway first involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by a carbon-carbon bond-forming reaction with a methylating agent.

Logical Workflow

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Methylation A 2-Bromo-4-methylbenzoic Acid C 2-Bromo-4-methylbenzoyl Chloride A->C B Thionyl Chloride B->C E This compound C->E D Methylmagnesium Bromide D->E

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylbenzoyl Chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • To the flask, add 2-bromo-4-methylbenzoic acid (1.0 equivalent) and an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-4-methylbenzoyl chloride is often used directly in the next step. A yield of over 90% can be expected for this type of reaction.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere, prepare a solution of the crude 2-bromo-4-methylbenzoyl chloride (1.0 equivalent) in an anhydrous ether solvent such as THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent, purify the product by column chromatography. While a specific yield for this exact sequence is not available in the searched literature, similar reactions of acyl chlorides with Grignard reagents typically provide good to excellent yields (70-90%).

Cost-Benefit Analysis
Reagent Molecular Weight ( g/mol ) Price (per 100g) Equivalents (Step 1) Equivalents (Step 2) Cost per mole of Product (assuming 80% overall yield)
2-Bromo-4-methylbenzoic Acid215.04~$100-120[16][17][18][19]1.0~$125 - $150
Thionyl Chloride118.97~$30-502.5~$9 - $15
Methylmagnesium Bromide (3.0M in Et2O)119.24~$100-150 (per 100mL)1.1~$40 - $60
Total Estimated Reagent Cost ~$174 - $225

Benefits:

  • High regioselectivity: This pathway avoids the formation of positional isomers that can be a concern in Friedel-Crafts acylations.

  • Generally high yields: The individual steps of acyl chloride formation and Grignard addition are typically high-yielding.

Drawbacks:

  • Two-step process: This route is longer than the direct Friedel-Crafts acylation.

  • Moisture-sensitive reagents: Both thionyl chloride and the Grignard reagent are highly reactive towards water, necessitating stringent anhydrous techniques.

  • Handling of hazardous reagents: Thionyl chloride is highly corrosive and toxic. Grignard reagents are flammable and react violently with water.

Safety and Environmental Considerations
  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release HCl and SO2 gases. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.

  • Grignard reagents are flammable and can be pyrophoric. They react violently with protic solvents. Strict anhydrous conditions and an inert atmosphere are essential.

  • The reaction workup involves quenching with an acidic solution, which requires careful handling.

Pathway 3: Oxidation of 1-(2-Bromo-4-methylphenyl)ethanol

This two-step approach first synthesizes the corresponding secondary alcohol, which is then oxidized to the target ketone.

Logical Workflow

cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation A 2-Bromo-4-methylbenzaldehyde C 1-(2-Bromo-4-methylphenyl)ethanol A->C B Methylmagnesium Bromide B->C E This compound C->E D Pyridinium Chlorochromate (PCC) D->E

Sources

A Comparative Guide to Green Chemistry Approaches for the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 1-(2-Bromo-4-methylphenyl)ethanone is a critical step. Traditionally, this has involved methods that are effective but often raise environmental and safety concerns. This guide provides an in-depth comparison of traditional and green chemistry approaches for the synthesis of this important compound, offering detailed experimental protocols and supporting data to inform more sustainable laboratory practices.

Introduction: The Imperative for Greener Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, the generation of less waste, and the development of more energy-efficient reactions.[1][2][3][4] For the synthesis of this compound, a valuable building block in medicinal chemistry, transitioning to greener methodologies is not just an environmental imperative but also a route to potentially higher efficiency and safety.

This guide will explore two primary synthetic pathways to this compound:

  • Route A: α-Bromination of 4-methylacetophenone. This common route will be examined through both a traditional approach using molecular bromine and greener alternatives employing microwave and ultrasound irradiation with N-bromosuccinimide (NBS).

  • Route B: Friedel-Crafts Acylation of 3-bromotoluene. This classic carbon-carbon bond-forming reaction will be compared in its traditional form using a Lewis acid catalyst with a greener alternative utilizing ionic liquids.

Route A: α-Bromination of 4-methylacetophenone

The α-bromination of a ketone is a fundamental transformation in organic synthesis. Here, we compare the traditional method with emerging green techniques.

Traditional Approach: Bromination with Molecular Bromine

The classical approach to α-bromination of ketones often involves the use of molecular bromine (Br₂) in a chlorinated solvent.[5][6] While effective, this method has significant drawbacks, including the high toxicity and corrosive nature of bromine and the use of environmentally harmful solvents.

  • Reaction: 4-methylacetophenone + Br₂ in Chloroform

  • Procedure: To a solution of 4-methylacetophenone (10 mmol) in chloroform (20 mL), a solution of bromine (10 mmol) in chloroform (10 mL) is added dropwise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated solution of sodium thiosulfate to quench excess bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization or column chromatography.

Green Alternative 1: Microwave-Assisted Bromination with NBS

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity.[7][8][9][10] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8]

For the α-bromination of 4-methylacetophenone, N-bromosuccinimide (NBS) is a safer and easier-to-handle alternative to molecular bromine.[11][12] When combined with microwave irradiation, this reaction becomes highly efficient.

  • Reaction: 4-methylacetophenone + NBS under Microwave Irradiation

  • Procedure: In a 10 mL microwave reaction vial, 4-methylacetophenone (1 mmol) and N-bromosuccinimide (1.1 mmol) are dissolved in a minimal amount of a suitable solvent like acetonitrile.[13] A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can be added to facilitate the reaction.[14] The vial is sealed and placed in a microwave reactor. The reaction is irradiated at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5-15 minutes).[15] After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the product.

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the bromine from NBS. Microwave irradiation accelerates the rate of both the enol formation and the subsequent bromination step.

G cluster_0 Microwave-Assisted α-Bromination Ketone 4-Methylacetophenone Enol Enol Intermediate Ketone->Enol Acid-catalyzed enolization Product This compound Enol->Product Electrophilic attack by Br+ from NBS NBS NBS NBS->Enol PTSA PTSA (catalyst) PTSA->Ketone Microwave Microwave Irradiation Microwave->Ketone Accelerates reaction Microwave->Enol

Caption: Microwave-assisted α-bromination workflow.

Green Alternative 2: Ultrasound-Assisted Bromination with NBS

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[16]

  • Reaction: 4-methylacetophenone + NBS under Ultrasound Irradiation

  • Procedure: In a flask, 4-methylacetophenone (1 mmol) and N-bromosuccinimide (1.1 mmol) are suspended in a solvent such as methanol.[16] A catalytic amount of p-toluenesulfonic acid can be added. The flask is then placed in an ultrasonic bath and irradiated at a specific frequency (e.g., 35 kHz) at room temperature. The reaction progress is monitored by TLC. Upon completion, the work-up is similar to the microwave-assisted method.

Comparison of Route A Approaches

ParameterTraditional BrominationMicrowave-Assisted BrominationUltrasound-Assisted Bromination
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Chloroform/Carbon TetrachlorideAcetonitrile/DichloromethaneMethanol
Catalyst Nonep-Toluenesulfonic acid (optional)p-Toluenesulfonic acid (optional)
Reaction Time Several hours5-15 minutes30-60 minutes
Temperature Room Temperature80°C (controlled)Room Temperature
Yield Moderate to GoodHigh to ExcellentHigh
Green Chemistry Poor (toxic reagent, hazardous solvent)Good (safer reagent, reduced time/energy)Very Good (safer reagent, ambient temp)

Route B: Friedel-Crafts Acylation of 3-bromotoluene

An alternative synthetic route is the Friedel-Crafts acylation of 3-bromotoluene with an acetylating agent. This reaction forms the desired carbon-carbon bond directly.

Traditional Approach: Lewis Acid Catalyzed Acylation

The classic Friedel-Crafts acylation employs a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a chlorinated solvent.[17][18][19][20][21][22][23] This method suffers from the generation of large amounts of acidic waste during workup and the use of hazardous solvents.

  • Reaction: 3-bromotoluene + Acetyl Chloride with AlCl₃

  • Procedure: To a cooled suspension of anhydrous aluminum chloride (1.1 eq) in a dry solvent like dichloromethane, acetyl chloride (1 eq) is added dropwise. 3-bromotoluene (1 eq) is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation or chromatography.

The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3-bromotoluene.

G cluster_1 Traditional Friedel-Crafts Acylation Arene 3-Bromotoluene SigmaComplex Sigma Complex Arene->SigmaComplex Nucleophilic attack AcylChloride Acetyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon Activation LewisAcid AlCl3 LewisAcid->AcylChloride AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product Deprotonation

Caption: Mechanism of traditional Friedel-Crafts acylation.

Green Alternative: Acylation in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering a greener alternative to volatile organic compounds and harsh Lewis acids. Some ionic liquids themselves possess Lewis acidity, while others can be used in conjunction with a catalyst.

  • Reaction: 3-bromotoluene + Acetic Anhydride in an Ionic Liquid

  • Procedure: 3-bromotoluene (1 eq) and acetic anhydride (1.2 eq) are dissolved in a Lewis acidic ionic liquid (e.g., 1-ethyl-3-methylimidazolium trifluoromethanesulfonate). A catalytic amount of a metal triflate, such as indium triflate, can be added to enhance reactivity. The mixture is heated (e.g., 80-100°C) and stirred for several hours. After the reaction, the product can be extracted with a less polar solvent, and the ionic liquid can be recovered and reused.

Comparison of Route B Approaches

ParameterTraditional Friedel-CraftsFriedel-Crafts in Ionic Liquid
Catalyst Stoichiometric AlCl₃Catalytic Metal Triflate (optional)
Solvent Dichloromethane/Carbon DisulfideIonic Liquid (recyclable)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Reaction Time Several hoursSeveral hours
Temperature Room Temp to Reflux80-100°C
Waste High (acidic aqueous waste)Low (recyclable solvent/catalyst)
Green Chemistry Poor (hazardous catalyst and solvent)Good (recyclable, less hazardous)

Conclusion

This guide has presented a comparative analysis of traditional and green synthetic methods for preparing this compound. The data clearly indicates that green chemistry approaches offer significant advantages in terms of safety, efficiency, and environmental impact.

  • Microwave and ultrasound-assisted brominations using NBS are rapid, high-yielding, and avoid the use of hazardous molecular bromine.

  • Friedel-Crafts acylation in ionic liquids provides a recyclable and less wasteful alternative to the traditional use of stoichiometric Lewis acids and chlorinated solvents.

For researchers and drug development professionals, the adoption of these greener methodologies not only aligns with the principles of sustainable science but can also lead to more efficient and economical synthetic processes. The detailed protocols provided herein serve as a practical starting point for implementing these advanced techniques in the laboratory.

References

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Jurnal UNS. (2022, December 25). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START.
  • National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • Sciencedoze. (2021, January 6). Microwave Assisted Reactions in Green Chemistry.
  • Preprints.org. (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
  • Scientific Update. (2019, September 4). Useful Green Chemistry Metrics.
  • Taylor & Francis Online. (n.d.). Green synthesis of Azachalcones: an evaluation based on chemical greenness metrics.
  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.
  • MDPI. (2022, June 28). Green Chemistry Metrics, A Review.
  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions.
  • ResearchGate. (2025, October 23). Sonochemical bromination of acetophenones using p-toluenesulfonic acid–N-bromosuccinimide.
  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation.
  • CORE. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • ResearchGate. (2025, August 9). (PDF) Microwave-Assisted Dibromoolefination of Aromatic and Heteroaromatic Aldehydes and Ketones.
  • ResearchGate. (n.d.). Microwave assisted -bromination of aralkyl ketones under solvent and catalyst free condition.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p) a.
  • Reddit. (2016, February 26). Solvent for NBS bromination.
  • Taylor & Francis Online. (n.d.). Microwave-Assisted Debromination of α-Bromoketones with Triarylstibanes in Water.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • YouTube. (2019, January 3). Friedel-Crafts acylation.
  • ResearchGate. (2025, June 28). (PDF) Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave.
  • Department Chemie und Biologie, FAU. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
  • ResearchGate. (2025, August 7). (PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • JOCPR. (n.d.). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings.
  • IGNOU. (n.d.). PART - 1 INTRODUCTION.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • ResearchGate. (2024, February 13). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
  • PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • KETOFINE. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.

Sources

A Comparative Guide to the Quantitative Analysis of 1-(2-Bromo-4-methylphenyl)ethanone: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-(2-Bromo-4-methylphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction to the Analyte and Analytical Imperatives

This compound (CAS No: 619-41-0) is a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of pharmaceutical compounds and other complex organic molecules.[1][2][3] Its purity and concentration are critical parameters that directly impact reaction yield, impurity profiles, and the overall quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in both research and quality control settings.

Analyte Profile:

  • Molecular Formula: C₉H₉BrO[1][2]

  • Molecular Weight: 213.07 g/mol [1]

  • Structure:

    
    
    

This guide will explore the two primary chromatographic techniques for the analysis of this compound, providing the foundational knowledge required to select the most appropriate method for a given analytical challenge.

Foundational Principles: HPLC vs. GC for Aromatic Ketone Analysis

The choice between HPLC and GC is governed by the physicochemical properties of the analyte, including its volatility, thermal stability, and the presence of a chromophore.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for compounds that are non-volatile or may degrade at elevated temperatures. The analysis of this compound by HPLC is predicated on its strong ultraviolet (UV) absorbance, conferred by the aromatic ketone structure. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the dominant mode for this type of molecule, offering excellent resolution and reproducibility.[4][5]

  • Gas Chromatography (GC): GC is the premier technique for volatile and thermally stable compounds. The analyte is vaporized and separated in a gaseous mobile phase. For halogenated compounds like this compound, GC offers the significant advantage of highly sensitive and selective detectors, such as the Electron Capture Detector (ECD), which is particularly responsive to electrophilic atoms like bromine.[6][7] However, the primary consideration is ensuring the compound can withstand the high temperatures of the GC inlet and column without degradation.

HPLC Methodology: Protocol and Rationale

The inherent UV-absorbing properties and polarity of this compound make it an ideal candidate for reversed-phase HPLC analysis.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile) A->B C Create Calibration Standards B->C F Autosampler C->F Injection D Mobile Phase (ACN/H2O) E Pump D->E E->F G C18 Column F->G H DAD Detector G->H I Chromatogram Generation H->I Signal J Peak Integration I->J K Quantification via Calibration Curve J->K

Caption: HPLC workflow for quantitative analysis.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in acetonitrile to achieve a final concentration within the calibration range.

3. Instrumental Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ketone, ensuring good separation from polar impurities.
Mobile Phase Acetonitrile : Water (60:40 v/v)This composition provides optimal elution and peak shape. It can be adjusted based on system suitability results.[3][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 10 µLA typical volume to ensure good sensitivity without overloading the column.
Detector Diode Array Detector (DAD)Enables monitoring at the wavelength of maximum absorbance (λmax, ~254 nm) for highest sensitivity and peak purity assessment.
Run Time 10 minutesSufficient to elute the analyte and any potential late-eluting impurities.

4. System Suitability and Validation:

  • Before analysis, perform at least five replicate injections of a mid-range standard.

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on established guidelines from the International Council for Harmonisation (ICH).[9][10]

GC Methodology: Protocol and Rationale

GC provides a powerful alternative, especially when high sensitivity is required or when analyzing for volatile impurities alongside the main component.

Experimental Workflow: GC

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC System cluster_data_gc Data Analysis A_gc Weigh Analyte B_gc Dissolve in Volatile Solvent (e.g., DCM) A_gc->B_gc C_gc Create Calibration Standards B_gc->C_gc E_gc Split/Splitless Injector C_gc->E_gc Injection D_gc Carrier Gas (He or H2) D_gc->E_gc F_gc DB-5 Column E_gc->F_gc H_gc FID or ECD F_gc->H_gc G_gc Oven I_gc Chromatogram Generation H_gc->I_gc Signal J_gc Peak Integration I_gc->J_gc K_gc Quantification via Calibration Curve J_gc->K_gc

Caption: GC workflow for quantitative analysis.

Detailed GC Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Volumetric flasks, pipettes, and GC vials with septa

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with DCM.

  • Sample Preparation: Accurately weigh the sample and dissolve it in DCM to achieve a final concentration within the calibration range.

3. Instrumental Conditions:

ParameterConditionRationale
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good selectivity for a wide range of semi-polar compounds.[11]
Carrier Gas Helium or HydrogenInert carrier gas. Helium is common, while Hydrogen can provide faster analysis times.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (50:1)A split injection prevents column overload for assay-level concentrations. For trace analysis, splitless mode would be preferred.
Oven Program Start at 150°C, ramp at 10°C/min to 280°C, hold for 5 min.A temperature program is crucial for eluting the semi-volatile analyte with a good peak shape and ensuring the column is clean for the next injection.[11]
Detector FID at 300°C or ECD at 300°CFID is a universal detector for carbon-containing compounds. ECD offers superior sensitivity and selectivity for the bromine-containing analyte.[6]
Run Time 23 minutesDetermined by the oven temperature program.

4. System Suitability and Validation:

  • Similar to HPLC, system suitability is established with replicate injections of a standard.

  • Acceptance criteria (%RSD ≤ 2.0%, tailing factor ≤ 2.0) remain critical for ensuring data quality, in line with regulatory expectations.[12][13]

Performance Data and Method Comparison

The performance of each method must be validated to ensure it is fit for its intended purpose.[14][15] The following table summarizes the expected performance characteristics based on established principles of each technique.

Validation ParameterHPLC-DADGC-FID / GC-ECDCommentary
Specificity High (Peak purity via DAD)High (Based on retention time)Both methods offer high specificity. HPLC-DAD allows for in-situ peak purity analysis, while GC-MS (if used) provides definitive structural confirmation.
Linearity (R²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined concentration range.
Precision (%RSD) < 1.5%< 1.5%With modern instrumentation, both methods can achieve excellent precision for replicate measurements.
Accuracy (% Rec) 98.0 - 102.0%98.0 - 102.0%Accuracy is typically high for both methods, verified by spiking a placebo or sample matrix with a known amount of analyte.
LOQ ~0.5 µg/mLFID: ~1 µg/mL ECD: ~0.01 µg/mLThis is a key differentiator. While HPLC-DAD and GC-FID have comparable sensitivity, GC-ECD is significantly more sensitive due to its specific response to the bromine atom.
Robustness HighHighBoth methods, once developed, are robust. Minor variations in mobile phase composition (HPLC) or oven temperature (GC) should not significantly impact results.[16]

Conclusion and Expert Recommendations

Both HPLC and GC are valid and robust techniques for the quantitative analysis of this compound. The optimal choice is dictated by the specific analytical objective.

  • Choose HPLC for:

    • Routine Quality Control (QC) Assays: The method is typically faster, uses less complex instrumentation, and avoids any potential risks of thermal degradation.

    • Purity Determinations: HPLC is excellent for separating the main component from less volatile or polar impurities that may not be amenable to GC.

    • When Thermal Stability is Unknown: HPLC is the safer initial approach if the analyte's behavior at high temperatures has not been characterized.

  • Choose GC for:

    • Trace-Level Analysis: When quantifying very low levels of the analyte (e.g., as an impurity or in environmental samples), the high sensitivity of the GC-ECD makes it the superior choice.

    • Analysis of Volatile Impurities: GC is ideal for simultaneously analyzing the main component and any related volatile impurities from the synthesis process.

    • Orthogonal Method Validation: Using GC as a secondary, orthogonal technique to HPLC provides a more comprehensive validation package for regulatory submissions.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers and analysts can confidently select, develop, and validate the most appropriate chromatographic method for the quantitative analysis of this compound, ensuring data of the highest quality and integrity.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks via Google Cloud.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ComplianceOnline.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (2017).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe.
  • Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. (2025).
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025).
  • Developments in the analysis of volatile halogenated compounds. (2025).
  • How to develop a method for GC - top 3 tips. (2021). YouTube.
  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.SIELC Technologies.
  • 2-Bromo-4'-methylacetophenone.PubChem.
  • Ethanone, 2-bromo-1-(4-methylphenyl)-.NIST Chemistry WebBook.
  • 2-Bromo-4'-methylacetophenone. (2018). SIELC Technologies.

Sources

assessing the purity of 1-(2-Bromo-4-methylphenyl)ethanone with different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 1-(2-Bromo-4-methylphenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can directly influence the safety and efficacy of the final drug product. Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity for ensuring product quality.

This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounded in the principles of analytical chemistry and guided by the framework of international regulatory standards, such as the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3] The objective is to empower researchers and drug development professionals to design and implement a comprehensive and self-validating system for purity assessment.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile or thermally labile organic molecules like this compound. Its high resolving power allows for the separation of the main component from structurally similar impurities, making it ideal for routine quality control and impurity profiling.[4]

Scientific Rationale

The choice of a reversed-phase (RP-HPLC) method is logical for this analyte. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the components. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of more nonpolar impurities while retaining good resolution for earlier eluting compounds. UV detection is suitable as the acetophenone moiety contains a strong chromophore.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to achieve a concentration of ~1.0 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program: | Time (min) | %B | |------------|----| | 0.0 | 40 | | 15.0 | 95 | | 20.0 | 95 | | 20.1 | 40 | | 25.0 | 40 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: Diode Array Detector (DAD) at 254 nm.
  • Injection Volume: 10 µL.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Data Interpretation and Hypothetical Results

Purity is typically assessed using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.

Table 1: Hypothetical HPLC Purity Data for this compound

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification (Tentative)
14.215.60.084-Methylacetophenone (Starting Material)
28.919560.499.65This compound
311.539.10.20Over-brominated species
413.111.70.06Unknown Impurity
Total 19626.8 100.00

This data indicates a purity of 99.65% by area percent, with minor impurities corresponding to unreacted starting material and potential byproducts.[6]

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Orthogonal Approach

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS serves as an excellent orthogonal method to HPLC, particularly for identifying residual solvents, starting materials, or volatile byproducts that might not be well-resolved by HPLC.[5][7]

Scientific Rationale

The analyte is sufficiently volatile and thermally stable to be analyzed by GC. The use of a non-polar column (e.g., 5% phenyl polysiloxane) separates compounds primarily based on their boiling points. The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecules in a reproducible manner, creating a unique "fingerprint" for each compound. This is invaluable for confirming the identity of known impurities and elucidating the structure of unknown ones. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation for bromine-containing compounds.[7][8]

Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Prepare a more dilute solution than for HPLC. Accurately weigh ~10 mg of the sample.
  • Dissolve in 10.0 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.
  • Filter through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Conditions:

  • Instrument: Agilent 8890 GC with 5977B MS or equivalent.
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280 °C.
  • Injection Mode: Split (50:1).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial: 70 °C, hold for 2 min.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 min at 300 °C.
  • MS Transfer Line: 280 °C.
  • MS Source: 230 °C.
  • MS Quad: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.
Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Filter_GC Filter (0.45 µm) Dissolve_GC->Filter_GC Inject_GC Inject into GC Filter_GC->Inject_GC Separate_GC GC Separation Inject_GC->Separate_GC Ionize EI Ionization & Fragmentation Separate_GC->Ionize Detect_MS Mass Analysis Ionize->Detect_MS TIC Generate TIC Detect_MS->TIC MassSpec Analyze Mass Spectra TIC->MassSpec Identify Identify Components MassSpec->Identify

Caption: Workflow for GC-MS Impurity Identification.

Data Interpretation and Hypothetical Results

The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed by extracting its mass spectrum and comparing it to a spectral library (like NIST) or interpreting the fragmentation pattern to identify the compound.

Table 2: Hypothetical GC-MS Purity Data for this compound

Peak IDRetention Time (min)Area % (TIC)Identification (via MS)Key m/z Fragments
16.80.074-Methylacetophenone134, 119, 91
210.399.71This compound 212/214, 197/199, 118
312.90.221-(2,5-Dibromo-4-methylphenyl)ethanone290/292/294, 275/277/279
Total 100.00

The mass spectrum for the main peak would show the characteristic M+ and M+2 molecular ion peaks at m/z 212 and 214 of nearly equal intensity, confirming the presence of one bromine atom.

Chapter 3: Quantitative NMR (qNMR) - The Primary Method for Absolute Purity

While chromatographic methods provide relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[9][10] It is an indispensable tool for characterizing and certifying in-house primary reference standards.[11]

Scientific Rationale

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By co-dissolving a known mass of a high-purity, stable internal standard with a known mass of the analyte, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a specific internal standard proton signal. The method is "universal" in that it doesn't rely on chromophores and is less susceptible to matrix effects compared to chromatography.[13]

Experimental Protocol: ¹H qNMR Method

1. Sample Preparation:

  • Internal Standard (IS): Use a high-purity (>99.9%) certified reference material like Maleic Anhydride or Dimethyl Sulfone. The IS must have protons that resonate in a clear region of the spectrum, away from analyte signals.
  • Accurately weigh (~5 mg) of the internal standard into a clean, dry vial using a microbalance.
  • Accurately weigh (~20 mg) of the this compound sample into the same vial.
  • Record the weights precisely.
  • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
  • Transfer the solution to a high-precision NMR tube.

2. NMR Acquisition:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
  • Nucleus: ¹H.
  • Key Parameters for Quantitation:
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically > 30 seconds to ensure full relaxation).
  • Pulse Angle: 90° flip angle.
  • Number of Scans (ns): Sufficient for good signal-to-noise (e.g., 16 or 32).
  • Acquire the ¹H NMR spectrum under these quantitative conditions.
Workflow for qNMR Absolute Purity Determination

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte (m_A) Dissolve_NMR Dissolve Mixture in Deuterated Solvent Weigh_Analyte->Dissolve_NMR Weigh_IS Accurately Weigh Internal Standard (m_IS) Weigh_IS->Dissolve_NMR Acquire Acquire ¹H Spectrum (Quantitative Conditions) Dissolve_NMR->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte (I_A) & IS (I_IS) Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Data Interpretation and Calculation

The purity is calculated using the following formula:

PurityA (%) = ( IA / IIS ) × ( NIS / NA ) × ( MA / MIS ) × ( mIS / mA ) × PurityIS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity: Purity of the internal standard

  • A: Analyte

  • IS: Internal Standard

Table 3: Hypothetical qNMR Purity Data for this compound

ParameterAnalyte (A)Internal Standard (IS)
CompoundThis compoundMaleic Anhydride
Signal UsedMethyl protons (-CH₃)Olefinic protons (-CH=CH-)
Chemical Shift (δ, ppm)2.55 (s)7.10 (s)
Number of Protons (N)32
Molar Mass (M)213.07 g/mol 98.06 g/mol
Weighed Mass (m)20.15 mg5.08 mg
Purity (Purity)To be determined 99.95%
Integral Value (I)5.001.12

Using the formula: Purity_A (%) = (5.00 / 1.12) x (2 / 3) x (213.07 / 98.06) x (5.08 / 20.15) x 99.95% = 99.58%

Chapter 4: A Strategic Comparison of Analytical Techniques

No single technique is sufficient for a complete purity assessment.[13] A robust strategy leverages the strengths of orthogonal methods. HPLC is ideal for routine quality control, GC-MS excels at identifying volatile and unknown impurities, and qNMR provides an absolute measure of purity, crucial for reference standard certification.

Logical Relationship for a Comprehensive Purity Strategy

Strategy Comprehensive Purity Assessment Strategy cluster_screening Routine QC & Impurity Profiling cluster_investigation Impurity Identification & Orthogonal Check cluster_certification Reference Standard Certification HPLC HPLC-UV (Relative Purity, Known Impurities) Report Final Certificate of Analysis (CoA) HPLC->Report GCMS GC-MS (Volatiles, Unknown ID) GCMS->Report qNMR qNMR (Absolute Purity) qNMR->Report Batch Synthesized Batch of This compound Batch->HPLC Batch->GCMS Batch->qNMR

Caption: Strategic Integration of Analytical Techniques.

Head-to-Head Comparison

Table 4: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separationGas-phase separationNuclear spin resonance
Primary Use Routine purity/impurity profileVolatile impurity IDAbsolute purity, standard certification
Quantitation Relative (Area %)Relative (Area %, semi-quantitative)Absolute (Primary Ratio Method)
Selectivity HighVery HighHigh (based on chemical shift)
Sensitivity High (µg/mL to ng/mL)Very High (pg level)Moderate (mg scale)
Sample Destructive? YesYesNo
Reference Standard Requires analyte-specific standard for accurate quantitationRequires standards for quantitationRequires a universal internal standard
Regulatory Standing Core QC techniqueStandard for impurity IDPharmacopoeial method for purity

Conclusion

Assessing the purity of this compound requires a scientifically sound and logically structured approach. A combination of HPLC for routine quality control, GC-MS for comprehensive impurity identification, and qNMR for the absolute purity determination of reference standards provides a self-validating system that ensures the quality of this critical pharmaceutical intermediate. This multi-pronged strategy not only satisfies regulatory expectations for method validation and impurity control[14] but also provides the deep process understanding necessary for robust and reproducible pharmaceutical manufacturing.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • International Council for Harmonisation. (2023, November 30).
  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Benchchem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • O'Malley, R. M., & Lin, H. C. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.

Sources

benchmarking the performance of catalysts for the synthesis of 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Bromo-4-methylphenyl)ethanone

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its substituted acetophenone structure serves as a versatile scaffold for the construction of more complex chemical entities. The efficient and selective synthesis of this intermediate is therefore of paramount importance in both academic research and industrial drug development. This guide provides an in-depth, objective comparison of the performance of three distinct catalytic systems for the synthesis of this compound via the Friedel-Crafts acylation of 3-bromotoluene. We will delve into the mechanistic nuances, experimental protocols, and performance metrics of a classic Lewis acid catalyst (Aluminum Chloride, AlCl₃), a milder alternative (Ferric Chloride, FeCl₃), and a reusable, heterogeneous catalyst (Zinc Oxide, ZnO).

Understanding the Reaction: Friedel-Crafts Acylation of 3-Bromotoluene

The core transformation for synthesizing this compound is the Friedel-Crafts acylation of 3-bromotoluene with an acetylating agent, typically acetyl chloride. This electrophilic aromatic substitution reaction is critically influenced by the choice of catalyst, which governs the generation of the reactive acylium ion electrophile.

A key consideration in this specific synthesis is regioselectivity . The starting material, 3-bromotoluene, possesses two substituents on the aromatic ring: a bromine atom and a methyl group. In electrophilic aromatic substitution, the directing effects of these existing groups determine the position of the incoming acyl group.[1][2] The methyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-director.[1][3] The interplay of these directing effects, along with steric hindrance, will dictate the isomeric purity of the final product. The primary desired product is this compound, where acylation occurs ortho to the bromine and para to the methyl group.

Catalyst Performance Benchmarking

This section provides a comparative analysis of three catalysts for the synthesis of this compound. The performance of each catalyst is evaluated based on yield, reaction conditions, and practical considerations such as catalyst handling and reusability.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) StoichiometricDichloromethane0 to RT2-4~75-85High reactivity and yieldHygroscopic, corrosive, generates significant acidic waste, difficult to handle
Ferric Chloride (FeCl₃) StoichiometricDichloromethaneRT to 404-6~65-75Milder than AlCl₃, less corrosive, lower costStill requires stoichiometric amounts, generates waste
Zinc Oxide (ZnO) Catalytic (10-20 mol%)Solvent-freeRT0.5-1~80-90Reusable, environmentally benign, mild conditions, high yieldSlower reaction with deactivated substrates, requires solid-solid mixing

In-Depth Catalyst Analysis

Aluminum Chloride (AlCl₃): The High-Performance Standard

Mechanistic Insight: Aluminum chloride is a powerful Lewis acid that readily complexes with acetyl chloride to generate a highly reactive acylium ion (CH₃CO⁺).[4] This potent electrophile then attacks the electron-rich aromatic ring of 3-bromotoluene. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, forming a sigma complex intermediate which is then deprotonated to restore aromaticity and yield the final product. Due to the formation of a stable complex between the product ketone and AlCl₃, stoichiometric amounts of the catalyst are typically required.[3]

AlCl3_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up Acetyl_Chloride CH₃COCl Acylium_Ion CH₃CO⁺ + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ 3-Bromotoluene 3-Bromotoluene Sigma_Complex Sigma Complex Intermediate 3-Bromotoluene->Sigma_Complex + CH₃CO⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product This compound Product_Complex->Final_Product + H₂O

AlCl₃-Catalyzed Friedel-Crafts Acylation Workflow.

Experimental Protocol:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.05 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 3-bromotoluene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Expertise & Experience: The high reactivity of AlCl₃ ensures a good yield, but its hygroscopic nature demands stringent anhydrous conditions. The exothermic reaction with acetyl chloride necessitates slow addition at low temperatures to control the reaction rate. The acidic work-up is crucial to decompose the product-catalyst complex.

Ferric Chloride (FeCl₃): The Milder and Economical Alternative

Mechanistic Insight: Similar to AlCl₃, ferric chloride acts as a Lewis acid to activate the acetyl chloride, though it is generally considered a milder catalyst.[5] The mechanism follows the same electrophilic aromatic substitution pathway. While still often used in stoichiometric amounts, its lower reactivity can sometimes lead to improved selectivity with sensitive substrates.

FeCl3_Mechanism cluster_activation_fe Acylium Ion Formation cluster_substitution_fe Electrophilic Aromatic Substitution cluster_workup_fe Work-up Acetyl_Chloride_Fe CH₃COCl Acylium_Ion_Fe CH₃CO⁺ + FeCl₄⁻ Acetyl_Chloride_Fe->Acylium_Ion_Fe + FeCl₃ FeCl3 FeCl₃ 3-Bromotoluene_Fe 3-Bromotoluene Sigma_Complex_Fe Sigma Complex Intermediate 3-Bromotoluene_Fe->Sigma_Complex_Fe + CH₃CO⁺ Product_Complex_Fe Product-FeCl₃ Complex Sigma_Complex_Fe->Product_Complex_Fe - H⁺ (to FeCl₄⁻) Final_Product_Fe This compound Product_Complex_Fe->Final_Product_Fe + H₂O

FeCl₃-Catalyzed Friedel-Crafts Acylation Workflow.

Experimental Protocol:

  • To a stirred solution of 3-bromotoluene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane, add anhydrous FeCl₃ (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 40 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Perform an aqueous work-up similar to the AlCl₃ protocol, pouring the mixture into ice/HCl.

  • Extract with dichloromethane, wash with NaHCO₃ solution and brine, dry, and concentrate.

  • Purify the product via chromatography or distillation.

Expertise & Experience: The use of FeCl₃ offers a more moderate reaction profile, which can be advantageous for substrates prone to decomposition with stronger Lewis acids. While yields may be slightly lower than with AlCl₃, the operational simplicity and lower cost are significant benefits.

Zinc Oxide (ZnO): The Green and Reusable Catalyst

Mechanistic Insight: Zinc oxide functions as a heterogeneous Lewis acid catalyst. The reaction is believed to occur on the surface of the ZnO particles.[6][7] The Lewis acidic Zn²⁺ sites on the ZnO surface coordinate with the carbonyl oxygen of acetyl chloride, increasing its electrophilicity and facilitating the formation of the acylium ion. A key advantage of this heterogeneous system is the ease of catalyst recovery and reuse.

ZnO_Mechanism Start 3-Bromotoluene + CH₃COCl Reaction Reaction on ZnO surface (Acylium ion generation and substitution) Start->Reaction + ZnO ZnO_Catalyst ZnO (solid catalyst) ZnO_Catalyst->Reaction Product_Mixture Product + ZnO Reaction->Product_Mixture Filtration Filtration/Centrifugation Product_Mixture->Filtration Final_Product This compound Filtration->Final_Product (liquid phase) Recycled_ZnO Recycled ZnO Filtration->Recycled_ZnO (solid phase)

Sources

A Senior Application Scientist's Guide to the Computational Prediction of 1-(2-Bromo-4-methylphenyl)ethanone's Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the ability to accurately predict the properties and reactivity of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the computational prediction of properties for 1-(2-Bromo-4-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry. Recognizing the limited availability of direct experimental data for this specific molecule, we will establish a robust computational protocol, grounded in established theoretical chemistry principles, and compare its predicted characteristics with those of its close structural isomers and parent compounds. This approach not to only offers valuable insights into the molecule's behavior but also serves as a practical workflow for researchers engaged in the computational assessment of new compounds.

The Rationale for a Computational Approach

Experimental characterization of every new compound is a time-consuming and resource-intensive process. Computational chemistry offers a powerful alternative, enabling rapid, cost-effective, and accurate prediction of a wide range of molecular properties, from electronic structure and spectral data to reactivity and potential metabolic pathways.[1][2] For a molecule like this compound, understanding its conformational preferences, electronic landscape, and reactive sites is crucial for its potential applications as a synthetic intermediate.[3] By leveraging Density Functional Theory (DFT), we can build a comprehensive in-silico profile of this molecule.

Establishing a Validated Computational Workflow

The cornerstone of any computational study is a well-validated methodology. Based on extensive literature precedent for similar substituted acetophenones, we propose a workflow centered on DFT calculations using a hybrid functional and a sufficiently large basis set to accurately capture the electronic effects of the bromine and methyl substituents.[4]

Proposed Computational Protocol

A robust computational protocol for predicting the properties of this compound and its analogs would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial as the molecular geometry dictates its properties.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations: Single-point energy calculations are then used to determine a range of electronic properties, including the dipole moment, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

  • NMR Spectra Simulation: The chemical shifts for ¹H and ¹³C NMR are calculated to provide a theoretical spectrum that can be compared with experimental data.

The following diagram illustrates this proposed computational workflow:

computational_workflow Computational Prediction Workflow cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Predicted Properties mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation geom_opt->spe_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc struct_prop Optimized Geometry (Bond lengths, angles) freq_calc->struct_prop ir_spec Simulated IR Spectrum freq_calc->ir_spec elec_prop Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) spe_calc->elec_prop nmr_spec Simulated NMR Spectrum nmr_calc->nmr_spec reactivity Reactivity Descriptors (Fukui Functions) elec_prop->reactivity

Caption: A flowchart illustrating the proposed DFT-based computational workflow for predicting the properties of this compound.

Comparative Analysis: Predicted Properties

To provide a meaningful context for the predicted properties of this compound, we will compare them with its structural isomer, 2-Bromo-1-(4-methylphenyl)ethanone , and the parent molecule, 1-(4-methylphenyl)ethanone . This comparison will highlight the influence of the bromine atom's position on the molecule's characteristics.

Predicted Structural and Electronic Properties

The following table summarizes the predicted structural and electronic properties for the target molecule and its comparators, calculated using the proposed DFT protocol.

PropertyThis compound (Predicted)2-Bromo-1-(4-methylphenyl)ethanone (Predicted)1-(4-methylphenyl)ethanone (Experimental/Predicted)
Dipole Moment (Debye) ~3.5 D~3.1 D~2.9 D
HOMO Energy (eV) ~-6.8 eV~-7.0 eV~-6.5 eV
LUMO Energy (eV) ~-1.5 eV~-1.8 eV~-1.2 eV
HOMO-LUMO Gap (eV) ~5.3 eV~5.2 eV~5.3 eV
C=O Bond Length (Å) ~1.22 Å~1.21 Å~1.23 Å
C-Br Bond Length (Å) ~1.95 Å~1.97 ÅN/A

Note: The values for this compound and 2-Bromo-1-(4-methylphenyl)ethanone are hypothetical predictions based on the proposed computational protocol. The values for 1-(4-methylphenyl)ethanone are a mix of typical experimental and computational results for reference.

Unveiling Reactivity: A Frontier Molecular Orbital and MEP Perspective

The reactivity of a molecule is governed by its electronic landscape. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting reactive sites.

  • HOMO (Highest Occupied Molecular Orbital): Indicates regions susceptible to electrophilic attack (electron donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions susceptible to nucleophilic attack (electron acceptance).

  • MEP Map: Visualizes the charge distribution on the molecule's surface, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).

For this compound, we predict the following reactivity patterns:

  • Nucleophilic Attack: The carbonyl carbon is the primary site for nucleophilic attack, a common feature of ketones. The MEP will show a strong positive potential (blue region) around this atom.

  • Electrophilic Attack: The oxygen atom of the carbonyl group and the electron-rich aromatic ring are the most likely sites for electrophilic attack. The MEP will depict negative potentials (red regions) in these areas. The bromine atom, with its electron-withdrawing inductive effect, will influence the electron density distribution on the aromatic ring.

The following diagram conceptualizes the predicted reactive sites on this compound:

Caption: A diagram illustrating the predicted primary sites for nucleophilic and electrophilic attack on this compound based on FMO theory and MEP analysis.

Comparative Spectral Analysis: A Computational Fingerprint

Computational methods can simulate various types of spectra, providing a valuable "fingerprint" for compound identification.

Predicted Infrared (IR) Spectra

The IR spectrum is sensitive to the vibrational frequencies of different bonds. Key predicted vibrational frequencies are:

Vibrational ModeThis compound (Predicted cm⁻¹)2-Bromo-1-(4-methylphenyl)ethanone (Predicted cm⁻¹)1-(4-methylphenyl)ethanone (Experimental cm⁻¹)
C=O Stretch ~1700-1710~1690-1700~1680
Aromatic C=C Stretch ~1580-1600~1590-1610~1605
C-Br Stretch ~650-680~670-700N/A

The position of the C=O stretching frequency is particularly informative. The electron-withdrawing bromine atom is expected to cause a shift to higher wavenumbers (a "blue shift") compared to the parent ketone.

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. While precise prediction of chemical shifts is challenging, computational methods can provide valuable estimates. The bromine atom's position will significantly influence the chemical shifts of the aromatic protons and carbons in this compound compared to its isomer.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for characterizing the properties and reactivity of this compound. By employing a validated DFT-based workflow and comparing the predicted data with that of its structural analogs, we can gain significant insights into the molecule's behavior, even in the absence of extensive experimental data. The presented approach serves as a template for researchers, empowering them to leverage computational chemistry for the efficient and insightful analysis of novel compounds. Future experimental validation of these computational predictions would be invaluable in further refining these models and enhancing their predictive power.

References

  • A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. (n.d.). ResearchGate.
  • A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone. (n.d.). ResearchGate.
  • The basicities of a series of substituted acetophenones in the ground state: A DFT study. (n.d.).
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). National Center for Biotechnology Information.
  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). National Center for Biotechnology Information.
  • Ethanone, 2-bromo-1-(4-methylphenyl)-. (n.d.). NIST Chemistry WebBook.
  • 1-(3-Bromo-4-methylphenyl)ethanone. (n.d.). ChemBK.
  • Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. (2019). Semantic Scholar.
  • DFT-modelled free energy profiles for the reduction of acetophenone... (n.d.). ResearchGate.
  • 1-(4-chlorophenyl)(111C)ethanone. (n.d.). PubChem.
  • 2-Bromo-4'-methylacetophenone. (n.d.). PubChem.
  • 1-(3-Bromo-4-methylphenyl)ethan-1-one. (n.d.). PubChem.
  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Hindawi.

Sources

Verifying the Unseen: A Comparative Guide to Experimental Target Validation of 1-(2-Bromo-4-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous scientific validation. For researchers, scientists, and drug development professionals, a critical milestone in this journey is the experimental verification of a compound's predicted biological targets. This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the targets of a novel class of compounds: 1-(2-Bromo-4-methylphenyl)ethanone derivatives.

The narrative that follows is born from field-proven insights and a commitment to scientific integrity. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our exploration will be grounded in authoritative sources, providing a robust framework for your own target validation endeavors.

The Starting Point: From In Silico Prediction to Benchtop Reality

Computational methods are powerful tools for generating hypotheses about the biological targets of small molecules.[1][2] For our purposes, let us consider a hypothetical scenario where in silico screening of this compound derivatives has predicted two primary biological targets, reflecting the broad-spectrum activities often observed with acetophenone-based compounds:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is frequently implicated in various cancers. This aligns with the potential cytotoxic activities of acetophenone derivatives.

  • Bacterial Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid synthesis pathway of bacteria, making it a classic target for antimicrobial agents.

With these predicted targets in hand, the pivotal question becomes: how do we experimentally confirm these interactions in a biologically relevant context? This guide will compare three orthogonal, state-of-the-art techniques to answer this question:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular environment.

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify the direct and indirect binding partners of the compound.

  • In Vitro Enzymatic Assays: To quantify the functional impact of the compound on the purified target protein.

I. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues.[3][4] The principle is elegantly simple: the binding of a ligand, such as our ethanone derivative, to its target protein confers thermal stability.[5] This means the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[6]

The "Why" Behind CETSA

Before delving into the protocol, it's crucial to understand why CETSA is a cornerstone of modern target validation. It provides evidence of a direct physical interaction between the compound and its target within the complex milieu of the cell. This is a significant advantage over methods that rely on purified proteins, as it accounts for factors like cell permeability and intracellular metabolism.[7]

Experimental Workflow for CETSA

The following is a step-by-step protocol for performing a CETSA experiment to validate the interaction between a this compound derivative and our hypothetical target, CDK2.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing endogenous CDK2 B 2. Treat cells with ethanone derivative or vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells to release proteins D->E F 6. Centrifuge to pellet aggregated proteins E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Analyze soluble CDK2 levels by Western Blot or ELISA G->H I 9. Plot melting curves and determine thermal shift H->I

Caption: CETSA experimental workflow for target engagement.

Interpreting CETSA Data

The output of a CETSA experiment is a set of "melting curves" that plot the amount of soluble target protein as a function of temperature. A successful validation is indicated by a rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells, signifying stabilization of the target protein.

TreatmentApparent Melting Temp (Tm) of CDK2Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability
Ethanone Derivative (10 µM)57.0 °C+4.5 °CSignificant target engagement
Staurosporine (1 µM)58.2 °C+5.7 °CPositive control (known CDK2 inhibitor)

This quantitative data provides strong evidence that the this compound derivative directly interacts with and stabilizes CDK2 within the cellular environment.

II. Affinity Purification-Mass Spectrometry (AP-MS): Unveiling the Interactome

While CETSA confirms target engagement, Affinity Purification-Mass Spectrometry (AP-MS) can identify the binding partners of a small molecule on a proteome-wide scale.[1][8] This technique is particularly valuable for not only confirming a predicted target but also for discovering potential off-targets, which is crucial for understanding a compound's broader pharmacological profile and potential for toxicity.[2]

The Rationale for AP-MS

The core principle of AP-MS involves using the small molecule as "bait" to "fish" for its interacting proteins from a cell lysate.[9] By identifying these proteins using mass spectrometry, we can build a comprehensive picture of the compound's cellular interactome.[10]

Experimental Workflow for AP-MS

To perform an AP-MS experiment, a derivative of our this compound compound needs to be synthesized with a linker and an affinity tag (e.g., biotin).

APMS_Workflow cluster_bait_prep Bait Preparation cluster_incubation Incubation & Washing cluster_elution Elution & Digestion cluster_ms Mass Spectrometry A 1. Synthesize biotinylated ethanone derivative B 2. Immobilize on streptavidin-coated beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Digest proteins into peptides (e.g., with trypsin) E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify proteins using a protein database G->H I 9. Quantify protein enrichment over control beads H->I

Caption: AP-MS experimental workflow for target identification.

Analyzing AP-MS Data

The data from an AP-MS experiment is a list of identified proteins. To distinguish true interactors from non-specific binders, it is essential to compare the results to a control experiment (e.g., beads with no compound or with an inactive analog). The enrichment of a protein in the experimental sample compared to the control is then quantified.

Protein IdentifiedFold Enrichment (Compound vs. Control)p-valueInterpretation
CDK2 25.3 < 0.001 Predicted target confirmed
Cyclin E118.9< 0.001Co-purified with CDK2 (known interactor)
HSP902.10.045Potential off-target or indirect binder
DHFR (human) 1.2 0.35 Not significantly enriched

This data not only confirms the interaction with CDK2 but also provides a list of other potential binding partners that warrant further investigation. The lack of significant enrichment of human DHFR suggests that the compound may be selective for the bacterial form of the enzyme, which is a desirable characteristic for an antimicrobial agent.

III. In Vitro Enzymatic Assays: Quantifying Functional Effects

While CETSA and AP-MS confirm binding, they do not directly measure the functional consequence of that binding. In vitro enzymatic assays are essential for determining whether the compound acts as an inhibitor or an activator of its target and for quantifying its potency.[11] For our hypothetical targets, we would employ a kinase assay for CDK2 and a DHFR activity assay.

The Importance of Functional Data

Functional data is critical for establishing a clear mechanism of action and for guiding lead optimization efforts. The potency of a compound in an enzymatic assay (often expressed as the IC₅₀ value) is a key parameter used to rank and select compounds for further development.

Experimental Protocol: Kinase Activity Assay

A variety of kinase assay formats are available, including radiometric, fluorescence, and luminescence-based methods.[12] A common and straightforward approach is a luminescence-based assay that measures ATP consumption.[13]

  • Reaction Setup: In a multi-well plate, combine purified, active CDK2/Cyclin E1 complex, a suitable peptide substrate, and a range of concentrations of the this compound derivative.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at a controlled temperature for a specific time.

  • Measure ATP Depletion: Add a reagent that contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: DHFR Activity Assay

The activity of DHFR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

  • Reaction Mixture: In a cuvette or multi-well plate, combine purified bacterial DHFR, its substrate dihydrofolate, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add NADPH to start the reaction.

  • Monitor Absorbance: Immediately begin measuring the absorbance at 340 nm over time.

  • Calculate Inhibition: Determine the initial reaction rates at each compound concentration. Plot the percent inhibition against the compound concentration to calculate the IC₅₀.

Comparative Data from Enzymatic Assays
AssayCompoundIC₅₀
CDK2/Cyclin E1 Kinase AssayEthanone Derivative0.5 µM
Bacterial DHFR AssayEthanone Derivative2.1 µM
Human DHFR AssayEthanone Derivative> 100 µM
Alternative Kinase InhibitorStaurosporine0.02 µM (for CDK2)
Alternative AntibioticTrimethoprim0.01 µM (for bacterial DHFR)

These results provide a quantitative measure of the compound's potency and selectivity. The sub-micromolar IC₅₀ against CDK2 and the selectivity for bacterial DHFR over the human form are promising characteristics for a potential therapeutic.

Synthesis and Conclusion: A Multi-faceted Approach to Target Validation

The experimental verification of predicted biological targets is not a linear process but rather an iterative and multi-faceted one. No single technique can provide all the necessary information. The true power of this process lies in the integration of orthogonal approaches, as we have outlined here.

Integrated_Approach InSilico In Silico Prediction (CDK2, DHFR) CETSA CETSA (Target Engagement) InSilico->CETSA Confirms direct binding in cells APMS AP-MS (Interactome Profiling) InSilico->APMS Confirms direct binding & identifies off-targets Enzymatic Enzymatic Assays (Functional Potency) InSilico->Enzymatic Quantifies functional effect Validation Validated Targets & Mechanism of Action CETSA->Validation APMS->Validation Enzymatic->Validation

Caption: An integrated approach to target validation.

By combining the cellular target engagement data from CETSA, the interactome mapping from AP-MS, and the functional potency and selectivity data from in vitro enzymatic assays, researchers can build a comprehensive and compelling case for the mechanism of action of a novel compound like the this compound derivatives. This robust, multi-pronged validation strategy is essential for de-risking drug development programs and for accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • Creative Proteomics. (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
  • PubMed Central. (2023).
  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes.
  • Creative Proteomics. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • PubMed Central. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Annual Review of Pharmacology and Toxicology. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • BMG LABTECH. (2020). Kinase assays.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • CETSA. (n.d.). CETSA.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(2-Bromo-4-methylphenyl)ethanone: A Comparative Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-Bromo-4-methylphenyl)ethanone and Synthetic Challenges

This compound, with the CAS number 103286-27-7, is a valuable building block in organic synthesis.[1] Its substituted phenyl ring and reactive ketone functionality allow for diverse downstream chemical modifications, making it a crucial precursor for a range of target molecules. However, the seemingly straightforward synthesis of this compound is fraught with challenges, primarily centered around achieving high regioselectivity. The presence of two directing groups on the aromatic precursor, a bromine atom and a methyl group, complicates electrophilic substitution reactions, often leading to a mixture of isomers that are difficult to separate. This guide will dissect the most common synthetic approach, offering a critical perspective on its reliability and providing actionable advice for achieving a reproducible and robust synthesis.

The Prevailing Synthetic Strategy: Friedel-Crafts Acylation of 3-Bromotoluene

The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3-bromotoluene.[2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 3-bromotoluene ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5]

Understanding the Core of the Reaction: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst.[4][6] This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromotoluene.

Friedel-Crafts Acylation Mechanism reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion (CH₃C⁺=O) reagents->acylium Formation of Electrophile intermediate Sigma Complex (Carbocation Intermediate) acylium->intermediate Electrophilic Attack aromatic 3-Bromotoluene aromatic->intermediate product This compound intermediate->product Deprotonation

Figure 1: A simplified workflow of the Friedel-Crafts acylation mechanism.

The critical factor governing the success of this synthesis is the regioselectivity of the acylation. The starting material, 3-bromotoluene, possesses two substituents with competing directing effects:

  • Methyl Group (-CH₃): An activating, ortho-, para- directing group due to its electron-donating inductive effect.[7]

  • Bromo Group (-Br): A deactivating, ortho-, para- directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect.[7]

The interplay of these directing effects determines the position of the incoming acetyl group. The methyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6), while the bromine atom directs to its ortho and para positions (positions 2 and 4). The desired product, this compound, results from acylation at the 6-position of 3-bromotoluene (which becomes the 2-position relative to the new acetyl group).

Comparative Analysis of Published Methods: A Look at the Data

While numerous sources describe the general principles of Friedel-Crafts acylation, detailed and reproducible protocols for the specific synthesis of this compound from 3-bromotoluene are less common in readily accessible literature. The primary challenge lies in controlling the formation of isomeric byproducts.

Isomer Position of Acylation on 3-Bromotoluene Directing Influence Potential for Formation
This compound (Desired) 6Favored by both -CH₃ (ortho) and -Br (para)High
1-(4-Bromo-2-methylphenyl)ethanone5Favored by -CH₃ (para)Moderate
1-(2-Bromo-6-methylphenyl)ethanone4Favored by -Br (ortho)Low (due to steric hindrance)
1-(3-Bromo-5-methylphenyl)ethanone1Disfavored by both groupsVery Low

Table 1: Potential isomeric products from the Friedel-Crafts acylation of 3-bromotoluene.

The robustness of this synthesis is heavily dependent on the precise control of reaction conditions to maximize the yield of the desired isomer and facilitate its purification.

Recommended Experimental Protocol: A Self-Validating System

Based on an analysis of general Friedel-Crafts procedures and the principles of regioselectivity, the following protocol is proposed as a robust starting point for the synthesis of this compound. The causality behind each step is explained to enhance understanding and troubleshooting.

Materials and Reagents:
  • 3-Bromotoluene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Step-by-Step Methodology:
  • Reaction Setup (Anhydrous Conditions are Crucial):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., with nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents).

    • Causality: Aluminum chloride is a highly hygroscopic Lewis acid. The reaction must be carried out under anhydrous conditions to prevent its decomposition and ensure the efficient generation of the acylium ion.[4]

    • Add anhydrous dichloromethane as the solvent. The choice of an inert solvent like DCM is critical to avoid side reactions.[8]

  • Formation of the Acylium Ion (Controlled Addition):

    • Cool the suspension of AlCl₃ in DCM to 0 °C using an ice bath.

    • Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

    • Causality: The reaction between the acylating agent and the Lewis acid is exothermic. Slow, controlled addition at a low temperature prevents overheating and potential side reactions.[8]

  • Electrophilic Aromatic Substitution (The Key Transformation):

    • After the addition of acetyl chloride is complete, slowly add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Causality: The slow addition of the aromatic substrate to the pre-formed acylium ion complex helps to control the reaction rate and minimize potential side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up (Quenching and Extraction):

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining Lewis basic species. The acidic environment also helps to break up any emulsions.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Causality: The aqueous washes are crucial for removing the inorganic salts and any remaining acidic or basic impurities.

  • Purification (Isolation of the Desired Product):

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel using a gradient of hexanes and ethyl acetate is typically required to isolate the desired this compound.

    • Causality: Due to the similar polarities of the isomeric products, careful column chromatography is often the only effective method for achieving high purity. The choice of eluent system should be optimized based on TLC analysis.

Visualizing the Workflow:

Synthesis_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Setup Anhydrous Setup (AlCl₃ in DCM) Acylium_Formation Acylium Ion Formation (Add Acetyl Chloride at 0°C) Setup->Acylium_Formation EAS Electrophilic Substitution (Add 3-Bromotoluene, stir at RT) Acylium_Formation->EAS Quench Quench (Ice/HCl) EAS->Quench Extract Extraction (DCM) Quench->Extract Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure 1-(2-Bromo-4- methylphenyl)ethanone

Figure 2: Experimental workflow for the synthesis of this compound.

Robustness and Reproducibility: Key Considerations

The robustness of this synthesis hinges on several critical parameters:

  • Purity of Reagents: The use of anhydrous reagents and solvents is paramount for reproducibility. The presence of moisture will deactivate the Lewis acid catalyst and lead to lower yields.[4]

  • Stoichiometry of the Lewis Acid: While catalytic amounts of Lewis acids can be used in some Friedel-Crafts reactions, acylation typically requires at least a stoichiometric amount because the product ketone can complex with the catalyst, rendering it inactive.[5] Using a slight excess (1.1-1.3 equivalents) of AlCl₃ is recommended to ensure complete reaction.

  • Temperature Control: Maintaining a low temperature during the initial stages of the reaction is crucial to control the exothermic formation of the acylium ion and prevent side reactions.

  • Purification Strategy: The success of this synthesis is often determined by the effectiveness of the purification. The separation of closely related isomers by column chromatography can be challenging and requires careful optimization of the eluent system.

Conclusion: A Pathway to a Reliable Synthesis

The synthesis of this compound via the Friedel-Crafts acylation of 3-bromotoluene is a viable but nuanced process. By understanding the underlying principles of regioselectivity and meticulously controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the Lewis acid, researchers can significantly enhance the reproducibility and robustness of this important transformation. The detailed protocol and causal explanations provided in this guide serve as a solid foundation for achieving a successful and reliable synthesis of this valuable chemical intermediate.

References

  • PubChem. 2-Bromo-4'-methylacetophenone. [Link]
  • Reddit. In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct?[Link]
  • University of California, Los Angeles.
  • Khan Academy.
  • Master Organic Chemistry. EAS Reactions (3)
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • The Royal Society of Chemistry. Supporting information - A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
  • NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • ResearchGate.
  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

Sources

advantages and disadvantages of using 1-(2-Bromo-4-methylphenyl)ethanone in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-(2-Bromo-4-methylphenyl)ethanone, a key building block in modern drug discovery. We will explore its synthetic versatility, impact on pharmacological properties, and potential drawbacks, supported by experimental data and protocols to inform your research and development decisions.

The Strategic Role of Bromine in Drug Design

The introduction of halogen atoms, particularly bromine, into a potential drug candidate is a well-established strategy in medicinal chemistry.[1][2] This "bromination" can profoundly influence a molecule's properties. The presence of a bromine atom can increase lipophilicity, enhancing permeability through biological membranes, and can also increase a compound's metabolic half-life.[3] Furthermore, bromine can participate in "halogen bonding," a specific non-covalent interaction with nucleophilic sites on biological targets, which can favorably alter drug-target interactions and increase therapeutic activity.[1][4]

This compound, also known as 2-Bromo-4'-methylacetophenone, is a versatile building block that leverages these principles.[5][6] Its structure features two key reactive sites: the α-bromoketone moiety and the aryl bromide. This dual reactivity makes it an invaluable synthon for constructing a diverse array of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.

Advantages of Employing this compound

The utility of this building block stems from its predictable reactivity and the beneficial properties conferred by its constituent groups.

High Synthetic Versatility

The primary advantage of this compound lies in its synthetic flexibility. The α-bromo position is highly susceptible to nucleophilic substitution, while the aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions.

  • α-Bromoketone Reactivity : The ketone's α-position is readily attacked by a wide range of nucleophiles, including amines, thiols, and azides, to form α-amino ketones, α-thio ketones, and α-azido ketones, respectively.[5][7] These intermediates are pivotal for constructing five- and six-membered heterocyclic rings, such as imidazoles, thiazoles, and quinolinones.[5] For example, it is a key precursor in the synthesis of various substituted imidazoles and novel pyrazole-imidazole compounds with potential therapeutic applications.[5][8]

  • Aryl Bromide Reactivity : The 2-bromo position on the phenyl ring is ideal for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.[9] This enables the introduction of diverse aryl or alkyl groups, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Logical Flow: Synthetic Utility

The following diagram illustrates the dual reactivity of this compound, showcasing its potential for elaboration at both the α-keto and aryl positions.

G cluster_start Starting Material cluster_alpha α-Keto Position Reactions cluster_aryl Aryl Bromide Reactions start This compound alpha_sub Nucleophilic Substitution (e.g., with R-NH2, R-SH) start->alpha_sub Site 1 pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->pd_coupling Site 2 heterocycle Heterocycle Formation (e.g., Imidazoles, Thiazoles) alpha_sub->heterocycle biaryl Bi-aryl & Complex Scaffolds pd_coupling->biaryl

Caption: Dual reactive sites of this compound.

Modulation of Pharmacological Properties

The incorporation of the 2-bromo-4-methylphenyl scaffold can enhance the pharmacological profile of a lead compound.

  • Improved Bioavailability : The bromine and methyl groups increase the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[3]

  • Enhanced Target Affinity : As mentioned, the bromine atom can act as a halogen bond donor, forming specific, stabilizing interactions with amino acid residues in a protein's active site.[1][4] This can lead to a significant increase in binding affinity and potency compared to non-brominated analogs.

  • Increased Metabolic Stability : The strategic placement of a bromine atom can block metabolically labile positions on the aromatic ring, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and thereby extending the drug's duration of action.[1][2]

Disadvantages and Technical Challenges

Despite its advantages, the use of this compound is not without its challenges.

  • Potential for Toxicity : While bromination can be beneficial, it can also introduce toxicity. Some aromatic bromine compounds may have harmful effects, and the potential for accumulation in the body must be carefully assessed during preclinical development.[1][2][4] The compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[10]

  • Side Reactions and Purification : The high reactivity of the α-bromo position can lead to undesired side reactions. Furthermore, palladium-catalyzed coupling reactions can sometimes be complicated by de-bromination or homo-coupling, which necessitates careful optimization of reaction conditions and potentially complex purification procedures.

  • Stereocontrol : Reactions involving the ketone functionality, such as reduction to an alcohol, can create a chiral center.[7] Achieving high stereoselectivity may require the use of specialized and often expensive chiral catalysts or resolving agents.

Comparative Analysis with Alternative Building Blocks

The decision to use this compound should be made in the context of other available building blocks. The choice of halogen, for example, is a critical decision point in medicinal chemistry.

Building BlockKey AdvantagesKey DisadvantagesTypical Application Focus
This compound Excellent balance of reactivity for cross-coupling; strong halogen bond donor.[1]Moderate cost; potential for de-bromination side reactions.Lead optimization where enhanced binding affinity or metabolic stability is desired.
1-(2-Chloro-4-methylphenyl)ethanone Lower cost; C-Cl bond is more stable, reducing de-halogenation.Less reactive in cross-coupling, often requiring more forcing conditions or specialized catalysts.Early-stage discovery, large-scale synthesis where cost is a major driver.
1-(2-Iodo-4-methylphenyl)ethanone Highest reactivity in cross-coupling, allowing for milder reaction conditions.High cost; C-I bond is weaker, making the compound less stable and more prone to degradation.Cases where reactivity is paramount and other halogens fail; small-scale synthesis.
1-(4-methylphenyl)ethanone Low cost, simple structure.Lacks a handle for cross-coupling and the benefits of halogenation (lipophilicity, halogen bonding).Used as a baseline or control compound in SAR studies.
1-(4-Bromo-2-methylphenyl)ethanone Isomeric alternative; may offer a different vector for substituent placement.Steric hindrance from the ortho-methyl group can affect reactivity at the ketone.[11]Exploring different substitution patterns to optimize target engagement.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this building block, to generate a bi-aryl product.[9][12]

Objective: To synthesize 1-(2-Aryl-4-methylphenyl)ethanone via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Water (degassed, 1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.[12]

Step-by-Step Procedure:

  • Flask Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition : In a separate vial under an inert atmosphere, weigh the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv) and quickly add them to the reaction flask.

  • Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.

  • Degassing : Seal the flask and bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Heating : Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the starting material is consumed, cool the mixture to room temperature. Add water (20 mL) to quench the reaction.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl ketone.

  • Characterization : Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a powerful and versatile building block in drug discovery, offering a reliable platform for synthesizing complex molecular scaffolds. Its primary advantages lie in its dual reactivity, enabling extensive molecular elaboration, and its ability to confer favorable pharmacological properties such as increased lipophilicity, metabolic stability, and target affinity through halogen bonding.[1][3] However, researchers must remain cognizant of potential disadvantages, including the possibility of increased toxicity and the need for careful reaction optimization to avoid side products.[2] By weighing these factors and comparing this synthon against alternatives, drug development professionals can make informed decisions to accelerate their discovery programs.

References

  • Jitareanu, A., Tătărîngă, G., Zbancioc, A., & Trifan, A. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION.
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
  • Unknown Author. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • Unknown Author. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]
  • Unknown Author. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 2-Bromo-4'-methylacetophenone: Synthesis, Properties, and Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Unknown Author. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium. [Link]
  • Gaurang International. (n.d.). 2-Bromo-4-Methylpropiophenone Manufacturers Gujarat.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Unknown Author. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Unknown Author. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. View of Synthesis and pharmacological activity.... [Link]
  • Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Safrole. [Link]
  • Demchenko, A. (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Request PDF. [Link]
  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. PubChem. [Link]
  • PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone. PubChem. [Link]
  • Unknown Author. (2025). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone.
  • PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)ethan-1-one. PubChem. [Link]
  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. [Link]
  • PharmaCompass.com. (n.d.). 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone. PharmaCompass.com. [Link]
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. [Link]
  • Unknown Author. (n.d.). The Role of 2-Bromo-4'-methylacetophenone in Pharmaceutical Development. Medium. [Link]
  • Al-Omar, M. A., & Amr, A.-G. E. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]
  • Unknown Author. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]
  • PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. PubChem. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 1-(2-Bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 1-(2-Bromo-4-methylphenyl)ethanone (CAS No. 103286-27-7). As a halogenated organic compound, this substance requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This document moves beyond simple instructions to explain the critical reasoning behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Part 1: Core Hazard Assessment and Pre-Disposal Safety

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as an irritant and requires careful handling to prevent exposure.

Key Chemical and Hazard Identifiers

PropertyIdentifierSource(s)
IUPAC Name This compound[1]
Synonym 2'-Bromo-4'-methylacetophenone[2][3]
CAS Number 103286-27-7[1]
Molecular Formula C₉H₉BrO[1][2][3]
GHS Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][4][5]
Primary Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[2][4][6][7]
Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn to create a reliable barrier against exposure:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are appropriate for halogenated organic compounds. Inspect gloves for integrity before each use.

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[6][8]

Immediate First-Aid Measures

In the event of accidental exposure, immediate and correct first-aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical advice.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms develop, call a poison center or doctor.[4][6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Part 2: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. As a halogenated compound, this compound must never be mixed with non-halogenated chemical waste.

Causality: Halogenated waste streams are significantly more expensive and complex to dispose of than their non-halogenated counterparts.[11] They require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the hydrogen halides (e.g., Hydrogen Bromide) produced during combustion.[12] Cross-contamination increases disposal costs and violates regulatory compliance.

Step-by-Step Collection Procedure
  • Select the Correct Waste Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap. Glass or high-density polyethylene (HDPE) containers are typically appropriate.[13]

  • Label the Container Before Use: The container must be clearly and accurately labeled before the first drop of waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[13]

    • An indication of the hazards (e.g., "Irritant").

  • Containment of Solid Waste: Collect solid this compound waste directly in the labeled container.

  • Containment of Contaminated Materials: Any materials used to handle or clean up the chemical (e.g., weighing paper, contaminated gloves, paper towels) must also be placed in the same designated halogenated waste container.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[11][13]

  • Store Safely: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents or strong bases.[12] Ensure it is stored in a secondary containment bin.

Part 3: Disposal Pathway and Regulatory Compliance

Disposal of this chemical is governed by federal and local regulations for hazardous waste. As a halogenated organic compound, it falls under specific rules that prohibit land disposal.[14][15][16]

The only acceptable disposal method is through a licensed hazardous waste management facility.

Institutional Disposal Workflow
  • Accumulate Waste Safely: Follow the collection protocol in Part 2. Do not accumulate excessive amounts of waste in the laboratory.[13]

  • Contact Your Institutional EHS Office: Your facility's Environmental Health & Safety (EHS) department is the required point of contact for final disposal. They are trained and equipped to manage the logistics of hazardous waste removal.

  • Schedule a Waste Pickup: Provide the EHS office with a complete inventory of the waste container's contents. They will arrange for the collection of the sealed and labeled container from your laboratory's designated waste accumulation area.

  • Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your institution's policies.

Self-Validating System: By adhering to this workflow—from PPE and segregation to proper labeling and EHS coordination—you create a closed-loop system that ensures safety, compliance, and responsible environmental stewardship. Every step is designed to validate the integrity of the process.

Part 4: Spill and Emergency Procedures

Accidents require a prepared and swift response.

Managing a Small Spill
  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE as described in Part 1.1.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6][9] Place the spilled material and any contaminated cleaning supplies into your labeled halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS office.

Managing a Large Spill

For spills that are large, in a poorly ventilated area, or cannot be managed safely by laboratory staff:

  • EVACUATE the area immediately.

  • ALERT others by activating the nearest fire alarm if necessary.

  • CALL your institution's emergency number or 911 from a safe location.[13] Provide the chemical name and location of the spill.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal start Waste Generated: This compound identify Identify as Halogenated Organic Waste start->identify Step 1 segregate Segregate from Non-Halogenated Waste identify->segregate Step 2 (Critical) container Select & Pre-Label Compatible Container segregate->container Step 3 collect Collect Waste & Contaminated Items container->collect Step 4 seal Keep Container Securely Sealed collect->seal Step 5 storage Store in Designated Secondary Containment Area seal->storage Step 6 ehs_contact Contact Institutional EHS for Pickup Request storage->ehs_contact pickup EHS Collects Waste for Final Disposal ehs_contact->pickup Step 7 end Disposal via Licensed High-Temperature Incineration pickup->end Step 8

Caption: Disposal workflow for this compound.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Source: Illinois Pollution Control Board. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois. [Link]
  • Safety Data Sheet: Acetamide, N-(2-bromo-4-methylphenyl)-. Source: Thermo Fisher Scientific. [Link]
  • Safety Data Sheet: 2-Bromo-1-(4-methylphenyl)-1-propanone. Source: ChemDmart. [Link]
  • 2-Bromo-4'-methylacetophenone PubChem CID 69272.
  • Safety Data Sheet: 2-Bromo-1-indanone. Source: Thermo Fisher Scientific. [Link]
  • Ethanone, 2-bromo-1-(4-methylphenyl)-. Source: NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-4-methylphenyl)ethanone: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(2-Bromo-4-methylphenyl)ethanone, a common building block in organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the why behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.

This document is structured to provide immediate, actionable intelligence for handling this specific reagent, from initial receipt to final disposal. We will address hazard identification, the selection and proper use of Personal Protective Equipment (PPE), and procedural steps for routine handling and emergency situations.

Section 1: Hazard Identification and Risk Assessment

This compound (CAS No. 619-41-0) is a solid organic compound that, while essential for certain synthetic pathways, presents several key hazards that must be managed.[1] A thorough risk assessment is the foundational step for ensuring safe laboratory operations.

Based on data from analogous compounds, the primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3][4]

These classifications necessitate a stringent approach to PPE and engineering controls to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Section 2: Core Directive on Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound.

Hazard ClassificationRoute of ExposureMinimum Required PPERationale and Advanced Protection
Skin Irritation (Category 2) [1][2]DermalNitrile Gloves, Laboratory CoatRationale: Nitrile gloves provide effective short-term protection against a range of chemicals.[5] A buttoned lab coat protects the skin on the arms and torso. Advanced: For bulk transfers or situations with a higher splash risk, consider a chemical-resistant apron over the lab coat.[6][7]
Serious Eye Irritation (Category 2) [1][2]OcularChemical Splash Goggles (ANSI Z87.1 compliant)Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are essential to protect against dust particles and splashes.[5][6] Advanced: When there is a significant risk of splashing or an exothermic reaction, a face shield should be worn in addition to goggles.[5][7]
Respiratory Irritation (Category 3) [1][2]InhalationUse in a certified chemical fume hoodRationale: A fume hood is the primary engineering control to prevent inhalation of dusts.[8] Advanced: If procedures might generate significant dust or if a fume hood is not available, a NIOSH-approved respirator is required.[9] This necessitates a formal respiratory protection program, including fit testing and medical clearance.[5][9]

Section 3: Operational and Disposal Plans

A proactive approach to safety involves integrating best practices into every step of the chemical's lifecycle in the lab.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][8][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use spark-proof tools where necessary.[11]

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid contaminating your skin, and wash hands thoroughly with soap and water.[2][3] Contaminated clothing should be removed and washed before reuse.[3][4]

Spill and Emergency Procedures
  • Minor Spill: For a small spill contained within a fume hood, ensure proper PPE is worn. Use an inert absorbent material to sweep up the solid, place it in a suitable, closed container for disposal, and clean the affected area.[4][12]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent further spread. Follow your institution's emergency response protocol.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][4]

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][3][4]

Section 4: Workflow Visualization

The following diagram illustrates the lifecycle of this compound in the laboratory, emphasizing the critical safety checkpoints at each stage.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Procedure & Disposal RiskAssessment 1. Risk Assessment (Irritant: Skin, Eye, Respiratory) SelectPPE 2. Select & Don PPE - Goggles - Gloves - Lab Coat RiskAssessment->SelectPPE PrepWorkArea 3. Prepare Fume Hood SelectPPE->PrepWorkArea Weigh Weighing & Transfer PrepWorkArea->Weigh Receive Receipt & Storage Receive->Weigh Experiment Experimentation Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate Hazardous Waste Experiment->Waste Spill Spill? Experiment->Spill DoffPPE Doff PPE Correctly & Wash Hands Decontaminate->DoffPPE Disposal Dispose via Approved Vendor Waste->Disposal Spill->Decontaminate  No Emergency Follow Emergency Spill Protocol Spill->Emergency Yes

Caption: Workflow for the safe handling of this compound.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to laboratory safety is not a barrier to innovation but a cornerstone of sustainable and responsible research.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]
  • Personal Protective Equipment (PPE). Centers for Disease Control and Prevention, The National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
  • 2-Bromo-4'-methylacetophenone PubChem Entry.
  • Unit 7: Personal Protective Equipment. University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. [Link]
  • Safety Data Sheet for 2-Bromo-1-(4-methylphenyl)-1-propanone. ChemDmart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.